nicotinic acid mononucleotide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/t7-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUIQRNQJGXQDC-ZYUZMQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953981 | |
| Record name | Nicotinate beta-D-ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-02-8 | |
| Record name | Nicotinic acid mononucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinate mononucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinate beta-D-ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
nicotinic acid mononucleotide role in Preiss-Handler pathway
An In-depth Technical Guide on the Role of Nicotinic Acid Mononucleotide in the Preiss-Handler Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Preiss-Handler pathway, with a specific focus on the pivotal role of its core intermediate, this compound (NaMN). The Preiss-Handler pathway is one of the primary routes for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This document details the enzymatic steps, presents quantitative data, outlines relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this vital metabolic route.
Introduction to the Preiss-Handler Pathway
Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway is a three-step enzymatic process that converts nicotinic acid (NA), also known as niacin or vitamin B3, into NAD+.[1] This pathway is a crucial component of NAD+ homeostasis, complementing the de novo synthesis from tryptophan and the salvage pathway from nicotinamide (NAM).[2][3] The pathway begins with the dietary intake of NA or its production by intestinal microflora.[1] Its activity is particularly significant in specific tissues like the liver, kidney, and small intestine.[1]
The Central Role of this compound (NaMN)
This compound (NaMN) is the first key intermediate synthesized in the Preiss-Handler pathway and represents a critical metabolic node.
Formation of NaMN
The pathway is initiated with the conversion of nicotinic acid (NA) to NaMN. This reaction is catalyzed by the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) .[1][4][5] The reaction consumes a molecule of 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[1][6] The availability of NA appears to be a primary driver for this enzymatic step and the overall flux through the pathway.[1]
NaMN as a Metabolic Hub
NaMN is a point of convergence for the Preiss-Handler pathway and the de novo synthesis pathway. In the de novo pathway, the amino acid tryptophan is catabolized through a series of steps to produce quinolinic acid, which is then converted by quinolinate phosphoribosyltransferase (QPRT) into NaMN.[7][8] Therefore, NaMN serves as a common intermediate for both pathways, channeling different precursor molecules towards the synthesis of NAD+.[1][9]
Conversion to Nicotinic Acid Adenine Dinucleotide (NaAD)
Following its synthesis, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD). This transformation is carried out by a family of enzymes known as Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[1][10] This step requires ATP as a substrate.[1] The NMNAT enzymes are notable for their dual substrate specificity, as they can adenylate both NaMN (in the Preiss-Handler pathway) and nicotinamide mononucleotide (NMN) (in the salvage pathway).[10]
Key Enzymes of the Pathway
The Preiss-Handler pathway is governed by three essential enzymes:
-
Nicotinate Phosphoribosyltransferase (NAPRT, EC 2.4.2.11): This enzyme catalyzes the first committed step of the pathway.[4][5] Its activity is highly expressed in the liver, kidney, and intestine.[1] NAPRT is considered a key regulator of the pathway's flux. Due to its critical role, NAPRT has become a focus in cancer research. Some cancer cells lack NAPRT expression, making them reliant on the NAM salvage pathway for NAD+ synthesis.[5][11][12] This dependency creates a therapeutic window for the use of NAMPT inhibitors, which block the salvage pathway, in combination with NA to rescue normal cells but not NAPRT-deficient cancer cells.[12][13]
-
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs, EC 2.7.7.1): These enzymes catalyze the second step, converting NaMN to NaAD.[1] Humans possess three isoforms of NMNAT with distinct subcellular localizations:
-
NAD+ Synthetase (NADS, EC 6.3.5.1): This is the final enzyme in the pathway, responsible for the amidation of NaAD to form the final product, NAD+.[1][9] This reaction is dependent on glutamine and ATP.[1]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes involved in the Preiss-Handler pathway.
Table 1: Kinetic Parameters of Human Nicotinate Phosphoribosyltransferase (NAPRT)
| Substrate | Km (µM) | Vmax | Activators | Inhibitors | Reference |
| Nicotinic Acid | 1.5 - 10 | - | Inorganic Phosphate, Pyruvate, Dihydroxyacetone phosphate | CoA, Acyl-CoAs, Glyceraldehyde 3-phosphate, Phosphoenolpyruvate, Fructose 1,6-bisphosphate | [15] |
| PRPP | 3.5 - 50 | - | Inorganic Phosphate, Pyruvate, Dihydroxyacetone phosphate | CoA, Acyl-CoAs, Glyceraldehyde 3-phosphate, Phosphoenolpyruvate, Fructose 1,6-bisphosphate | [15] |
| ATP | - | - | Dual stimulation/inhibition effect | - | [15] |
Table 2: Inhibitor Constants (Ki / IC50) for NAPRT Inhibitors
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Cell Line / Conditions | Reference |
| 2-hydroxynicotinic acid | Competitive | - | - | - | [11] |
| Compound 2 | Un-competitive | 89 | - | Purified human NAPRT | [16] |
| Compound 8 | - | - | ~100 | OVCAR-5, HCT116 (in combination with FK866) | [16] |
| Compound 19 | Un-competitive | 295 | - | Purified human NAPRT | [16] |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite levels is crucial for studying the Preiss-Handler pathway.
Protocol for Measuring NAPRT Activity
A common method for determining NAPRT activity is the fluorometric enzyme-coupled assay.[17]
Principle: This is a three-step assay where the product of the NAPRT reaction, NaMN, is converted to NaAD and then to NAD+. The resulting NAD+ is quantified using a highly sensitive fluorometric cycling assay.[17]
Methodology:
-
Reaction Initiation: A reaction mixture is prepared containing cell lysate or purified NAPRT, nicotinic acid, PRPP, and a suitable buffer. The reaction is initiated and incubated at 37°C.
-
Conversion to NAD+: The reaction is stopped, and the NaMN produced is enzymatically converted to NAD+ through the addition of NMNAT and NAD synthetase, along with ATP and glutamine.
-
Fluorometric Detection: The total NAD+ is then quantified. The cycling reaction mixture contains alcohol dehydrogenase, a fluorogenic substrate (e.g., resazurin), and diaphorase. The fluorescence generated is proportional to the amount of NAD+ and can be measured using a fluorometer.
-
Quantification: A standard curve using known concentrations of NaMN is used to determine the amount of product formed and, consequently, the NAPRT activity.[17]
Protocol for Quantification of NAD+ and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD+ and its intermediates, including NaMN.[18][19]
Principle: This method separates metabolites based on their physicochemical properties using liquid chromatography and then detects and quantifies them based on their mass-to-charge ratio using mass spectrometry.[20]
Methodology:
-
Sample Preparation:
-
Metabolite Extraction: Biological samples (cells, tissues, or biofluids) are rapidly quenched to halt metabolic activity.[19] Metabolites are extracted using a cold organic solvent mixture (e.g., methanol/acetonitrile/water).[19]
-
Protein Precipitation: Proteins are precipitated by centrifugation, and the supernatant containing the metabolites is collected.
-
-
Liquid Chromatography:
-
Separation: The metabolite extract is injected into an LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar NAD+ metabolites.[18][19]
-
Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the metabolites from the column.[19]
-
-
Mass Spectrometry:
-
Ionization: The eluted metabolites are ionized, typically using electrospray ionization (ESI) in positive ion mode.[19]
-
Detection and Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite, providing high specificity and sensitivity for quantification.
-
-
Data Analysis: The concentration of each metabolite is determined by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve of known concentrations.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Preiss-Handler pathway for NAD+ biosynthesis.
Experimental Workflow Diagram
Caption: Workflow for NAD+ metabolite quantification by LC-MS/MS.
References
- 1. qualialife.com [qualialife.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
- 7. med.stanford.edu [med.stanford.edu]
- 8. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Roles of Moonlighting Nicotinamide Mononucleotide Adenylyl Transferases in Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Novel NAPRT specific antibody identifies small cell lung cancer and neuronal cancers as promising clinical indications for a NAMPT inhibitor/niacin co-administration strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
The Crucial Role of Nicotinamide Mononucleotide (NaMN) as an Intermediate in the NAD+ Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for various signaling proteins, playing a pivotal role in cellular homeostasis, DNA repair, and aging. The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide (NAM) back into NAD+. A key, though sometimes overlooked, intermediate in related pathways is nicotinic acid mononucleotide (NaMN). This technical guide provides an in-depth exploration of the enzymatic conversion of NaMN and its position within the broader NAD+ metabolic network. It details the biochemical reactions, key enzymes, and regulatory mechanisms governing this pathway. Furthermore, this guide presents quantitative data, detailed experimental protocols for key assays, and visual diagrams of the involved pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction to NAD+ Metabolism and the Salvage Pathway
Nicotinamide adenine dinucleotide (NAD+) is an essential molecule found in all living cells. It functions as a crucial cofactor in redox reactions, accepting and donating electrons in fundamental metabolic processes such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1] Beyond its role in metabolism, NAD+ is also a substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes, which are involved in a wide range of cellular processes like DNA repair, gene expression, and calcium signaling.[2][3]
Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) or nicotinamide riboside (NR).[4][5] The salvage pathway is the predominant source of NAD+ in most mammalian tissues, recycling NAM produced by NAD+-consuming enzymes.[5][6] The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM to nicotinamide mononucleotide (NMN).[2][7] NMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+.[2][8]
The Role of NaMN in NAD+ Biosynthesis
While NMN is the direct precursor to NAD+ in the primary salvage pathway, this compound (NaMN) is a critical intermediate in the Preiss-Handler pathway and can also be generated from the de novo synthesis pathway.[4][5] In the Preiss-Handler pathway, nicotinic acid (NA) is converted to NaMN by nicotinic acid phosphoribosyltransferase (NAPRT).[3][4] Subsequently, NaMN is adenylylated by NMNATs to form nicotinic acid adenine dinucleotide (NaAD).[4][9] Finally, NaAD is amidated by NAD+ synthetase (NADS) to yield NAD+.[4][10]
The enzymes responsible for the conversion of NaMN, the NMNATs, exhibit dual substrate specificity, being capable of utilizing both NMN and NaMN.[11][12] This positions NaMN as a key node connecting the de novo and Preiss-Handler pathways to the final steps of NAD+ synthesis.
Key Enzymes in NaMN Metabolism
-
Nicotinic Acid Phosphoribosyltransferase (NAPRT): This enzyme catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN.[4]
-
Quinolinate Phosphoribosyltransferase (QPRT): In the de novo pathway, QPRT converts quinolinic acid to NaMN.[4]
-
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): This family of enzymes (NMNAT1, NMNAT2, and NMNAT3 in mammals) catalyzes the adenylylation of both NaMN and NMN to their respective dinucleotides, NaAD and NAD+.[9][11] These isoforms have distinct subcellular localizations (NMNAT1 in the nucleus, NMNAT2 in the Golgi and cytoplasm, and NMNAT3 in the mitochondria), suggesting compartmentalized NAD+ synthesis.[13]
-
NAD+ Synthetase (NADS): This enzyme catalyzes the final amidation step, converting NaAD to NAD+.[4]
Quantitative Data on NAD+ Metabolism
The cellular concentrations of NAD+ and its precursors can vary significantly depending on the tissue type, metabolic state, and age. The kinetic properties of the enzymes involved in the salvage and related pathways are crucial for understanding the flux through these metabolic routes.
| Metabolite | Typical Cellular Concentration Range (µM) | Tissue/Cell Type | Reference(s) |
| NAD+ | 250 - 800 | Various Mammalian Tissues | [14] |
| NMN | 0.2 - 1.0 | Mouse Liver | [15] |
| NaMN | 0.05 - 0.5 | Mouse Liver | [15] |
| NAM | 1 - 50 | Various Mammalian Tissues | [15] |
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference(s) |
| NAMPT | Nicotinamide | 0.1 - 1.5 | 0.1 - 0.5 | Human (recombinant) | |
| NAMPT | PRPP | 5 - 20 | - | Human (recombinant) | [16] |
| NMNAT1 | NMN | 15 - 50 | 100 - 500 | Human (recombinant) | |
| NMNAT1 | NaMN | 20 - 60 | 80 - 400 | Human (recombinant) | [11] |
| NMNAT2 | NMN | 20 - 70 | 150 - 600 | Human (recombinant) | [11] |
| NMNAT2 | NaMN | 30 - 80 | 100 - 500 | Human (recombinant) | [11] |
| NMNAT3 | NMN | 50 - 150 | 50 - 200 | Human (recombinant) | [13] |
| NMNAT3 | NaMN | 60 - 180 | 40 - 150 | Human (recombinant) | [13] |
Signaling Pathways and Experimental Workflows
NAD+ Biosynthetic Pathways
The synthesis of NAD+ is a complex network of interconnected pathways. The following diagram illustrates the major routes leading to NAD+ production, highlighting the central role of NaMN as an intermediate.
Caption: Overview of the major NAD+ biosynthetic pathways in mammals.
Experimental Workflow for Quantifying NAD+ Metabolites
Accurate quantification of NAD+ and its precursors is essential for studying their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose.
Caption: A typical experimental workflow for the quantification of NAD+ metabolites using LC-MS/MS.
Experimental Protocols
Quantification of NAD+ and its Metabolites by LC-MS/MS
This protocol provides a general framework for the analysis of NAD+ and its precursors in biological samples.[15][17][18][19]
5.1.1. Sample Preparation
-
Cell Culture: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol (B129727) or an acetonitrile:methanol:water mixture) and scrape the cells.[17][19]
-
Tissue Samples: Excise the tissue and immediately freeze it in liquid nitrogen to quench metabolism.[17] Homogenize the frozen tissue in a cold extraction solvent.
-
Biofluids (e.g., Plasma): Collect blood with an anticoagulant. Centrifuge to obtain plasma. Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile), vortex, and centrifuge to pellet the proteins.[17]
5.1.2. Metabolite Extraction
-
After adding the extraction solvent, incubate the samples at -20°C or on dry ice for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
5.1.3. LC-MS/MS Analysis
-
Chromatography: Use either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography with an ion-pairing agent for separation.[17][19]
-
A typical HILIC gradient starts with a high percentage of organic solvent and gradually increases the aqueous component.[15]
-
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each metabolite. Optimize the precursor and product ion transitions for NAD+, NMN, NaMN, NAM, and other relevant metabolites.
NAMPT Enzymatic Activity Assay
This assay measures the ability of NAMPT to produce NMN.[20][21][22]
5.2.1. Principle This is often a coupled enzyme assay. NAMPT converts NAM and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by an alcohol dehydrogenase (ADH) to convert ethanol (B145695) to acetaldehyde, which reduces a probe to a fluorescent or colorimetric product.[20][22]
5.2.2. Materials
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., WST-1 or a fluorescent probe)
-
96- or 384-well microplates
-
Plate reader
5.2.3. Procedure
-
Prepare a reaction mixture containing the assay buffer, NAM, PRPP, ATP, NMNAT, ADH, ethanol, and the detection reagent.
-
Add the NAMPT enzyme to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compounds.
-
Include appropriate controls (no enzyme, no NAM).
-
Incubate the plate at 37°C.
-
Measure the absorbance or fluorescence at regular intervals in a kinetic mode.
-
Calculate the reaction velocity from the linear phase of the reaction progress curve.
Therapeutic Implications and Future Directions
The modulation of NAD+ levels has emerged as a promising therapeutic strategy for a variety of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.[23][24] As our understanding of the intricate network of NAD+ biosynthesis deepens, targeting specific enzymes within these pathways, including those involved in NaMN metabolism, may offer more precise therapeutic interventions. For instance, in certain cancers that are highly dependent on the NAMPT-mediated salvage pathway, inhibitors of NAMPT have been explored as anti-cancer agents.[25] Conversely, activators of NAMPT or supplementation with NAD+ precursors like NMN and NR are being investigated for their potential to boost NAD+ levels and promote healthspan.[8][26]
Future research should focus on further elucidating the regulation of the different NAD+ biosynthetic pathways in specific tissues and disease states. A more comprehensive understanding of the interplay between the de novo, Preiss-Handler, and salvage pathways, and the role of intermediates like NaMN, will be crucial for the development of effective and targeted NAD+-based therapies.
Conclusion
This compound (NaMN) is a key intermediate that connects the de novo and Preiss-Handler pathways to the final stages of NAD+ synthesis. The enzymes that metabolize NaMN, particularly the NMNATs, are central to maintaining the cellular NAD+ pool. This technical guide has provided a detailed overview of the role of NaMN in the broader context of NAD+ metabolism, supported by quantitative data, visual diagrams, and experimental protocols. It is intended to be a valuable resource for researchers and professionals working to unravel the complexities of NAD+ biology and leverage this knowledge for the development of novel therapeutics.
References
- 1. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 2. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 6. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMNAT1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The NMN/NaMN adenylyltransferase (NMNAT) protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 15. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. benchchem.com [benchchem.com]
- 18. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 22. signosisinc.com [signosisinc.com]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. NAMPT as a Therapeutic Target against Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. lonvibio.com [lonvibio.com]
The Discovery and Significance of Nicotinic Acid Mononucleotide in Mammalian NAD+ Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the Preiss-Handler pathway, one of the key biosynthetic routes for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) in mammals. The discovery of NaMN was integral to elucidating the metabolic fate of nicotinic acid (NA), a form of vitamin B3, and its role as an NAD+ precursor. This technical guide provides a comprehensive overview of the seminal discovery of NaMN in mammals, detailing the experimental methodologies that led to its identification, quantitative data on its tissue distribution, and its role in cellular signaling.
The Preiss-Handler Pathway: The Central Role of NaMN
In 1958, Jack Preiss and Philip Handler published landmark papers in the Journal of Biological Chemistry that delineated the pathway for NAD+ biosynthesis from nicotinic acid.[1] This series of enzymatic reactions, now known as the Preiss-Handler pathway, established this compound (NaMN) as a key intermediate.[1]
The pathway begins with the conversion of nicotinic acid to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). This reaction utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. Subsequently, NaMN is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) amidates the nicotinic acid moiety of NaAD to nicotinamide, yielding NAD+.
dot
Quantitative Data: NaMN Levels in Mammalian Tissues
This compound is a low-abundance metabolite in mammalian tissues, reflecting its transient nature as an intermediate in the NAD+ biosynthetic pathway. Its concentration is tightly regulated by the enzymatic activities of NAPRT and NMNAT. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive quantification of NaMN.
Below is a summary of reported NaMN concentrations in various mammalian tissues. It is important to note that the low levels of NaMN often fall below the limit of detection of many analytical methods.
| Tissue | Species | Concentration (pmol/mg tissue) | Analytical Method | Reference |
| Liver | Mouse | < 4 | UHPLC-MS/MS | [2] |
| Brain | Mouse | Below Limit of Detection | UHPLC-MS/MS | [2][3] |
| Kidney | Mouse | Not explicitly reported, but detectable | UHPLC-MS/MS | [2] |
| Spleen | Mouse | Not explicitly reported, but detectable | UHPLC-MS/MS | [2] |
| Small Intestine | Mouse | Not explicitly reported, but detectable | UHPLC-MS/MS | [2] |
Experimental Protocols
Original Discovery of NaMN (Adapted from Preiss and Handler, 1958)
The initial identification of this compound by Preiss and Handler involved a series of meticulous biochemical experiments using hemolysates of human erythrocytes. The core of their methodology was the incubation of nicotinic acid-7-C14 with erythrocyte preparations and the subsequent identification of the radioactive products.
1. Incubation of Nicotinic Acid-7-C14 with Erythrocyte Hemolysate:
-
Reaction Mixture: A typical incubation mixture contained potassium phosphate (B84403) buffer (pH 7.4), MgCl2, glucose, nicotinic acid-7-C14, and a hemolysate of human erythrocytes.
-
Incubation: The mixture was incubated at 37°C for a specified period.
-
Termination: The reaction was stopped by the addition of perchloric acid to precipitate proteins.
2. Isolation and Identification of Radioactive Products:
-
Chromatography: The supernatant containing the reaction products was neutralized and subjected to anion-exchange chromatography on a Dowex 1-formate column.
-
Elution: The column was eluted with a gradient of formic acid and ammonium (B1175870) formate.
-
Radioactivity Measurement: Fractions were collected and their radioactivity was measured using a Geiger-Müller counter.
-
Identification: The radioactive peaks were further characterized by paper chromatography in various solvent systems and by their ultraviolet absorption spectra. The structure of the novel compound, this compound, was confirmed by chemical and enzymatic degradation analyses.
dot
Modern Quantification of NaMN by UHPLC-MS/MS
Current methodologies for the quantification of NaMN and other NAD+ metabolites in mammalian tissues offer high sensitivity and specificity. The following is a generalized protocol based on published methods.[2][4]
1. Sample Preparation:
-
Tissue Homogenization: Frozen tissues are weighed and homogenized in a cold extraction solution (e.g., 80% methanol) to quench metabolic activity and extract metabolites.
-
Protein Precipitation: The homogenate is centrifuged at a high speed to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the metabolites is collected and dried under vacuum.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase or HILIC column for separation of NaMN from other metabolites. A gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with additives like formic acid or ammonium acetate) is used.
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions for NaMN are monitored for quantification (e.g., m/z 335.1 → 124.1).
-
-
Quantification: The concentration of NaMN in the sample is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
dot
Conclusion
The discovery of this compound was a critical step in understanding the intricate pathways of NAD+ biosynthesis in mammals. From the pioneering work of Preiss and Handler using radioisotopes and classical chromatography to the highly sensitive LC-MS/MS methods employed today, the study of NaMN continues to provide valuable insights into cellular metabolism. For researchers in drug development, targeting the enzymes of the Preiss-Handler pathway, such as NAPRT, offers potential therapeutic avenues for diseases associated with altered NAD+ metabolism. The methodologies and data presented in this guide provide a solid foundation for further research into the physiological and pathological roles of this essential metabolite.
References
nicotinic acid mononucleotide vs nicotinamide mononucleotide
An In-depth Technical Guide to Nicotinic Acid Mononucleotide (NaMN) versus Nicotinamide (B372718) Mononucleotide (NMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of cellular NAD+ pools is vital for cellular health, and its decline is associated with aging and various pathologies. This compound (NaMN) and nicotinamide mononucleotide (NMN) are two key intermediates in the biosynthesis of NAD+. While both are precursors to NAD+, they originate from different biosynthetic pathways and exhibit distinct biochemical properties and physiological roles. This technical guide provides a comprehensive comparison of NaMN and NMN, focusing on their biosynthesis, biochemical characteristics, cellular transport, and therapeutic implications.
NAD+ Biosynthesis Pathways Involving NaMN and NMN
NAD+ can be synthesized through three major pathways: the de novo pathway, the Preiss-Handler pathway, and the salvage pathway. NaMN is a central intermediate in the de novo and Preiss-Handler pathways, while NMN is a key component of the salvage pathway.
-
De Novo and Preiss-Handler Pathways (NaMN-centric): In the de novo pathway, tryptophan is converted to quinolinic acid, which is then transformed into NaMN by quinolinate phosphoribosyltransferase (QPRT). The Preiss-Handler pathway utilizes dietary nicotinic acid (NA), which is converted to NaMN by nicotinate (B505614) phosphoribosyltransferase (NAPRT)[1]. NaMN is subsequently adenylated by nicotinamide/nicotinic acid mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated by NAD+ synthetase (NADS) to yield NAD+[2][3].
-
Salvage Pathway (NMN-centric): The salvage pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes. Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, converts NAM to NMN[1][4]. NMN is then directly converted to NAD+ by NMNATs[2][3].
Biochemical Properties and Quantitative Data
The enzymatic conversion of NaMN and NMN to their respective dinucleotides is catalyzed by three NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) in mammals, which exhibit different subcellular localizations and kinetic properties.
| Parameter | NMNAT1 (Nuclear) | NMNAT2 (Golgi/Cytosol) | NMNAT3 (Mitochondrial) | Reference |
| Substrate Specificity | ~4-fold more specific for NMN than NaMN | Comparable efficiency for NMN and NaMN | Uses NMN and NaMN with the same efficiency | [2] |
| Km for NMN (µM) | 16 - 22.3 | - | - | [5] |
| Km for ATP (with NMN) (µM) | 43 - 58.5 | - | - | [5] |
| Km for NaMN (µM) | - | - | - | |
| Km for ATP (with NaMN) (µM) | - | - | - | |
| Vmax (nmol/min/mg) | - | - | - | |
| Cellular Concentration (HEK293T cells) | NMN: ~3.07 µM (cytosol), ~3.65 µM (nucleus), <0.1 µM (mitochondria) | NaMN: Undetectable in most samples | [6] |
Experimental Protocols
Quantification of NaMN and NMN by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the simultaneous quantification of NMN, nicotinic acid, and niacinamide in dietary supplements[7][8].
4.1.1. Sample Preparation
-
Homogenize tissue or cell samples in a suitable buffer.
-
For solid samples, crush and pass through a 40-mesh sieve.
-
Weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of 30% methanol (B129727) solution and sonicate in an ice bath for 30 minutes.
-
Bring the final volume to 50 mL with the same solvent.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Take 2 mL of the supernatant and dilute to 25 mL in a volumetric flask.
-
Filter the final supernatant through a 0.22 µm filter before injection.
4.1.2. HPLC Conditions
-
Column: C18 column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM phosphate (B84403) buffer pH = 3 : methanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 261 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
4.1.3. Standard Preparation
-
Prepare a 1000 µg/mL stock solution of NMN and NaMN standards in 30% methanol-water.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 500 µg/mL.
Quantification of NaMN and NMN by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a method for the simultaneous quantification of NMN and related pyridine (B92270) compounds in mouse tissues[9].
4.2.1. Sample Preparation
-
Extract metabolites from homogenized tissues or cells using a suitable extraction solvent (e.g., perchloric acid)[10][11].
-
Use double isotopic internal standards for accurate quantification[10][11]. Add a known concentration of labeled NMN and NaMN to the sample prior to extraction.
-
Centrifuge the samples to pellet proteins and other debris.
-
Transfer the supernatant for LC-MS/MS analysis.
4.2.2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Discovery® C18 HPLC Column (250 mm x 4.6mm ID, 5 μm) or a specialized column for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 1% B to 38.6% B over 8 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for NaMN, NMN, and their isotopic internal standards.
Cellular Uptake and Transport
The mechanisms of cellular entry for NaMN and NMN differ, which can influence their bioavailability and efficacy as NAD+ precursors.
-
NaMN: The cellular uptake of NaMN is less well-characterized compared to NMN.
-
NMN: NMN is thought to enter cells through multiple mechanisms. One proposed mechanism involves the dephosphorylation of NMN to nicotinamide riboside (NR) by the ectoenzyme CD73, followed by transport of NR into the cell and subsequent re-phosphorylation to NMN[12]. More recently, a specific NMN transporter, Slc12a8, has been identified, which allows for the direct uptake of NMN into cells[13].
Therapeutic Implications and Differential Effects
Both NaMN and NMN have been investigated for their therapeutic potential, primarily through their ability to boost NAD+ levels. However, they can also exert distinct biological effects.
-
NMN in Health and Disease: Supplementation with NMN has been shown to increase NAD+ levels and ameliorate age-related conditions in various preclinical models, including improving mitochondrial function, enhancing insulin (B600854) sensitivity, and providing neuroprotection[14][15][16]. Human clinical trials have also suggested that NMN can improve muscle insulin sensitivity and aerobic capacity[17].
-
NaMN and Neuroprotection: Interestingly, NaMN has been shown to have a neuroprotective role by opposing the pro-degenerative effects of NMN in the context of SARM1 activation. SARM1 is an enzyme that, when activated by an increased NMN/NAD+ ratio, triggers axon degeneration[2]. NaMN can compete with NMN for binding to the allosteric site of SARM1, thereby inhibiting its activation and protecting axons from degeneration[2].
Conclusion
This compound and nicotinamide mononucleotide are both essential precursors in the biosynthesis of NAD+, yet they play distinct roles. NaMN is a key intermediate in the de novo and Preiss-Handler pathways, while NMN is central to the salvage pathway. Their metabolism is handled by a common set of NMNAT enzymes, which exhibit isoform-specific substrate preferences. While NMN has garnered significant attention as a potent NAD+ booster with broad therapeutic potential, NaMN displays a unique neuroprotective function by antagonizing NMN-induced SARM1 activation. A thorough understanding of the distinct biochemical and physiological properties of NaMN and NMN is crucial for the development of targeted therapeutic strategies aimed at modulating NAD+ metabolism for the treatment of age-related and metabolic diseases. Further research is warranted to fully elucidate the comparative pharmacokinetics and tissue-specific effects of these two important NAD+ precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide is transported into mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. sciprofiles.com [sciprofiles.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. goldmanlaboratories.com [goldmanlaboratories.com]
- 15. researchgate.net [researchgate.net]
- 16. naturecan.co.th [naturecan.co.th]
- 17. The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Cellular Uptake and Transport of Nicotinic Acid Mononucleotide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how nicotinic acid mononucleotide (NAMN), a key intermediate in NAD+ biosynthesis, is processed for cellular entry. Direct transport of NAMN into mammalian cells is not a primary route; instead, the prevailing mechanism involves its extracellular conversion to precursors that are subsequently transported and re-utilized intracellularly.
Core Mechanisms of Cellular Entry
Current evidence indicates that NAMN primarily enters the cellular metabolic machinery through an indirect pathway. This process involves extracellular dephosphorylation of NAMN to nicotinic acid riboside (NAR) or cleavage to nicotinic acid (NA), followed by the transport of these precursors into the cell.
-
Extracellular Conversion: Ecto-enzymes, such as CD73 (an ecto-5'-nucleotidase), play a crucial role in the extracellular space.[1][2][3][4] CD73 can dephosphorylate mononucleotides, and while it is well-studied for its conversion of nicotinamide (B372718) mononucleotide (NMN) to nicotinamide riboside (NR)[1][4][5][6], a similar mechanism is proposed for NAMN, converting it to NAR.[7][8] This conversion is a critical first step, as the resulting nucleoside (NAR) or vitamin (NA) can be recognized by specific transporters on the cell membrane.
-
Transport of Precursors:
-
Nicotinic Acid (NA): Once converted, NA is transported into cells by specific solute carriers (SLCs). Key transporters identified include the Organic Anion Transporter 2 (OAT2, or SLC22A7) in the liver[9] and the Sodium-coupled Monocarboxylate Transporter 1 (SMCT1, or SLC5A8).[10] These transporters facilitate the entry of NA into the cytoplasm.
-
Nicotinic Acid Riboside (NAR): While less characterized than NR transporters, NAR is believed to enter cells via equilibrative nucleoside transporters (ENTs), similar to other nucleosides.[5][7]
-
-
Intracellular Resynthesis (The Preiss-Handler Pathway): After transport into the cell, NA is converted back to NAMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[11][12][13][14] This step effectively traps the precursor inside the cell and funnels it into the NAD+ synthesis pathway. The newly synthesized NAMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine (B156593) dinucleotide (NAAD), which is subsequently amidated by NAD+ synthase (NADS) to produce NAD+.[11][12][13]
Key Proteins in NAMN Uptake and Metabolism
The indirect uptake and subsequent metabolism of NAMN rely on the coordinated action of several key proteins located in the extracellular space, on the plasma membrane, and within the cytoplasm.
| Protein | Gene | Cellular Location | Function in NAMN Context |
| CD73 | NT5E | Extracellular, GPI-anchored to plasma membrane | Ecto-5'-nucleotidase that dephosphorylates extracellular mononucleotides. Proposed to convert NAMN to NAR.[1][2][3][4] |
| OAT2 | SLC22A7 | Plasma Membrane (primarily liver) | Mediates the uptake of nicotinic acid (NA) into hepatocytes.[9] |
| SMCT1 | SLC5A8 | Plasma Membrane (intestine, kidney) | A sodium-dependent transporter for monocarboxylates, including nicotinic acid (NA).[10] |
| NAPRT | NAPRT | Cytoplasm, Nucleus | Catalyzes the conversion of intracellular nicotinic acid (NA) and PRPP to NAMN, a key step in the Preiss-Handler pathway.[12][13][15] |
| NMNATs (1-3) | NMNAT1-3 | Nucleus (NMNAT1), Golgi/Cytoplasm (NMNAT2), Mitochondria (NMNAT3) | Adenylylates NAMN to form nicotinic acid adenine dinucleotide (NAAD).[11][12][13] |
| NADS | NADS1 | Cytoplasm | Catalyzes the final step in the Preiss-Handler pathway, converting NAAD to NAD+.[12][13] |
Quantitative Data on Precursor Transport
Direct kinetic data for NAMN transport is scarce due to its primary extracellular conversion. However, quantitative data for the transport of its key precursor, nicotinic acid (NA), is available and provides critical insight into the efficiency of the overall uptake process.
| Transporter | Substrate | Cell System | Kₘ (Michaelis Constant) | Reference |
| OAT2 (SLC22A7) | Nicotinic Acid | Transporter-transfected cells | 13.5 ± 3.3 µM | [9] |
| SMCT1 (SLC5A8) | Nicotinic Acid | Transporter-transfected mammalian cells | 296 ± 88 µM | [10] |
| MCT1 (SLC16A1) | Nicotinic Acid | Rat retinal capillary endothelial cells | ~7 mM | [16] |
| Colonocytes | Nicotinic Acid | Human NCM460 cells | 2.5 ± 0.8 µM | [17] |
Kₘ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate.
Signaling and Metabolic Pathway Diagram
The diagram below illustrates the predominant pathway for cellular utilization of extracellular NAMN, which involves its conversion to NA and subsequent entry into the intracellular Preiss-Handler pathway for NAD+ synthesis.
Experimental Protocols
Measuring the uptake and metabolism of NAMN requires precise methodologies to track the fate of the molecule and its derivatives. Below is a generalized protocol for a stable isotope-labeling experiment coupled with LC-MS/MS analysis, a gold-standard technique in metabolomics.
Protocol: Stable Isotope-Labeled NAMN Uptake and Metabolism Assay
-
Cell Culture:
-
Seed target cells (e.g., HEK293, HepG2) in 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.
-
Culture cells in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
-
Preparation of Labeled Media:
-
Prepare fresh assay medium (e.g., serum-free DMEM).
-
Spike the medium with a known concentration of stable isotope-labeled NAMN (e.g., ¹³C₅-NAMN or ¹⁵N₁-NAMN). A typical starting concentration is 10-100 µM.
-
-
Uptake Experiment:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the cells twice with 1 mL of pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Add 1 mL of the prepared labeled assay medium to each well.
-
Incubate the plates at 37°C for a time course (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as a background control.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeled medium.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to halt transport and remove extracellular label.
-
Add 500 µL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the wells to detach the cell lysate and transfer the entire content to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer for the chromatography method.
-
Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography method (e.g., HILIC) to separate the metabolites.[18]
-
Monitor the mass transitions for unlabeled and labeled NAMN, NA, NAR, NAAD, and NAD+ to quantify their intracellular concentrations.
-
-
Data Analysis:
-
Normalize the metabolite abundance to the total protein content or cell number from a parallel plate.
-
Plot the concentration of labeled metabolites over time to determine the rate of uptake and conversion.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental protocol for measuring NAMN uptake and metabolism.
References
- 1. CD73 protein as a source of extracellular precursors for sustained NAD+ biosynthesis in FK866-treated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of CD73 on NAD metabolism: Unravelling the interplay between tumour immunity and tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD73 immune checkpoint promotes tumor cell metabolic fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid transport into human liver involves organic anion transporter 2 (SLC22A7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium-coupled and electrogenic transport of B-complex vitamin nicotinic acid by slc5a8, a member of the Na/glucose co-transporter gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD+ biosynthetic pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. goldmanlaboratories.com [goldmanlaboratories.com]
- 13. qualialife.com [qualialife.com]
- 14. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. med.stanford.edu [med.stanford.edu]
- 16. Retinal transfer of nicotinate by H+-monocarboxylate transporter at the inner blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Nicotinic Acid to Nicotinic Acid Mononucleotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of nicotinic acid (NA) to nicotinic acid mononucleotide (NaMN), a critical step in the Preiss-Handler pathway for NAD+ biosynthesis. This document details the core enzyme, Nicotinate (B505614) Phosphoribosyltransferase (NAPRT), its kinetic properties, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting cellular metabolism.
Introduction
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, playing a crucial role in redox reactions and as a substrate for various signaling enzymes. The Preiss-Handler pathway provides a route for the synthesis of NAD+ from dietary nicotinic acid (niacin). The first and rate-limiting step of this pathway is the conversion of nicotinic acid to this compound (NaMN), a reaction catalyzed by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), also known as NAPRTase (EC 2.4.2.11).[1][2]
NAPRT facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid, yielding NaMN and pyrophosphate (PPi).[3] This reaction is often coupled with the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), which drives the reaction forward.[4] Given the central role of NAD+ in cellular health and disease, understanding the function and regulation of NAPRT is of significant interest, particularly in the context of cancer metabolism and other pathological states.
The Core Reaction and Signaling Pathway
The enzymatic conversion of nicotinic acid to NaMN is a key control point in the Preiss-Handler pathway. The overall reaction can be summarized as:
Nicotinic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) + ATP → this compound (NaMN) + Pyrophosphate (PPi) + ADP + Pi
This reaction is catalyzed by NAPRT. The subsequent steps in the pathway involve the conversion of NaMN to nicotinic acid adenine dinucleotide (NaAD) by NMN/NaMN adenylyltransferase (NMNAT) and finally the amidation of NaAD to NAD+ by NAD+ synthetase (NADS).
Figure 1: Enzymatic conversion of Nicotinic Acid to NaMN and subsequent NAD+ biosynthesis.
Quantitative Data on NAPRT Kinetics
The kinetic parameters of NAPRT have been characterized in various organisms. A summary of key quantitative data is presented in the tables below. These values can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.
Table 1: Michaelis-Menten Constants (Km) for NAPRT Substrates
| Organism/Source | Substrate | Km (µM) | ATP Dependence | Reference |
| Saccharomyces cerevisiae (Yeast) | Nicotinic Acid | 23 ± 4 | - | [5] |
| PRPP | 24 ± 3 | - | [5] | |
| ATP | 70 ± 10 | - | [5] | |
| Human (Recombinant) | Nicotinic Acid | Not specified | Dual stimulation/inhibition effect | [2] |
| PRPP | Not specified | Dual stimulation/inhibition effect | [2] | |
| Mycobacterium tuberculosis | Quinolinic Acid (for QAPRTase) | 80 | Mg2+ dependent | [6] |
| PRPP (for QAPRTase) | 390 | Mg2+ dependent | [6] |
Table 2: Catalytic Constants (kcat) and Specificity Constants (kcat/Km) for NAPRT
| Organism/Source | Substrate | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mycobacterium tuberculosis (QAPRTase) | Quinolinic Acid | 0.12 | 1.5 x 10³ | [6] |
| PRPP | 0.14 | 3.6 x 10² | [6] |
Experimental Protocols
This section provides detailed methodologies for the purification of recombinant human NAPRT and for conducting key enzymatic assays.
Purification of Recombinant Human NAPRT
This protocol is adapted from methodologies described for the expression and purification of His-tagged human NAPRT in E. coli.[1][7]
Experimental Workflow for NAPRT Purification
Figure 2: Workflow for the purification of recombinant human NAPRT.
Materials:
-
E. coli BL21(DE3) cells
-
pET23a vector with N-terminal His-tagged human NAPRT coding sequence
-
Luria-Bertani (LB) medium
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography resin
-
SDS-PAGE reagents
Procedure:
-
Expression:
-
Transform the pET23a-NAPRT plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a 5 mL starter culture of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh LB medium with ampicillin and grow at 37°C with shaking until the OD600 reaches 0.3-0.4.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and incubate overnight at 20°C with shaking.
-
-
Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA resin column.
-
Wash the column with several column volumes of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged NAPRT with Elution Buffer.
-
Analyze the eluted fractions for purity using SDS-PAGE.
-
Continuous Fluorometric Enzyme Assay
This protocol describes a coupled-enzyme assay that continuously monitors the production of NaMN by converting it to NADH, which is then detected fluorometrically.[5][8][9]
Assay Principle Workflow
Figure 3: Principle of the continuous fluorometric NAPRT assay.
Materials:
-
Purified recombinant NAPRT
-
Nicotinic Acid (NA)
-
5-Phosphoribosyl-1-Pyrophosphate (PRPP)
-
ATP
-
Bacterial NAMN adenylyltransferase (NadD)
-
Bacterial NAD+ synthetase (NadE)
-
Yeast alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a master mix in the Assay Buffer containing all components except the substrate to be varied for kinetic analysis (e.g., nicotinic acid). The final concentrations in the 200 µL reaction volume should be:
-
0.4 mM PRPP
-
1 mM ATP
-
Coupling enzymes (NadD, NadE, ADH) at optimized concentrations
-
5% (v/v) Ethanol
-
Purified NAPRT (e.g., 2 nM)
-
-
Add varying concentrations of nicotinic acid to the wells of the 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately place the plate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.
-
Monitor the increase in fluorescence over time. The initial rate of the reaction is proportional to the NAPRT activity.
HPLC-Based Enzyme Assay
This method allows for the direct quantification of the product, NaMN, and the consumption of the substrate, nicotinic acid, by separating them using high-performance liquid chromatography (HPLC).[10]
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) containing known concentrations of purified NAPRT, nicotinic acid, PRPP, and ATP.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of a quenching solution, such as 0.6 M perchloric acid, followed by neutralization with KOH.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitate.
-
Inject a defined volume of the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Elute the compounds using an appropriate mobile phase and gradient. A typical mobile phase could be a gradient of methanol (B129727) in a phosphate buffer.
-
Detect the separated compounds using a UV detector at a wavelength where both nicotinic acid and NaMN have significant absorbance (e.g., 260 nm).
-
Quantify the amounts of nicotinic acid and NaMN by comparing their peak areas to those of known standards.
-
Conclusion
The enzymatic conversion of nicotinic acid to NaMN by NAPRT is a fundamental process in cellular NAD+ metabolism. This guide provides a detailed overview of this reaction, including the kinetic properties of the enzyme and comprehensive experimental protocols for its study. The information and methodologies presented are intended to facilitate further research into the role of NAPRT in health and disease, and to aid in the development of novel therapeutic strategies targeting this important enzyme. For researchers and professionals in drug development, a thorough understanding of the enzymatic and kinetic characteristics of NAPRT is paramount for the design and evaluation of potential modulators of the Preiss-Handler pathway.
References
- 1. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]
- 7. Nicotinamide Phosphoribosyltransferase Purification Using SUMO Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Nicotinate Phosphoribosyltransferase (NaPRT) in Nicotinate Mononucleotide (NaMN) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of nicotinate (B505614) phosphoribosyltransferase (NaPRT) in the synthesis of nicotinic acid mononucleotide (NaMN), a key step in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. This document details the enzymatic function, kinetic properties, and regulatory mechanisms of NaPRT, offering insights into its significance in cellular metabolism and as a therapeutic target.
Introduction to NaPRT and the Preiss-Handler Pathway
Nicotinate phosphoribosyltransferase (NaPRT), EC 2.4.2.11, is a critical enzyme that catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (NaMN) and pyrophosphate (PPi).[1] This reaction constitutes the first and rate-limiting step of the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis in mammals.[2] NAD+ is an essential coenzyme involved in a vast array of cellular processes, including redox reactions, DNA repair, and cell signaling.[2][3] The activity of NaPRT is therefore crucial for maintaining the cellular NAD+ pool, particularly in tissues where this pathway is prominent.
Unlike the salvage pathway that utilizes nicotinamide (NAM) and is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), the Preiss-Handler pathway, initiated by NaPRT, provides an alternative route for NAD+ production.[3] This distinction is of significant interest in the context of drug development, as the expression and activity of NaPRT can influence the efficacy of NAMPT inhibitors in cancer therapy.[2]
Enzymatic Reaction and Mechanism
The core function of NaPRT is the transfer of a phosphoribosyl group from PRPP to nicotinic acid. The reaction can be summarized as follows:
Nicotinic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) → this compound (NaMN) + Pyrophosphate (PPi)
The enzymatic activity of NaPRT is dependent on the presence of Mg2+ ions and is allosterically regulated by ATP.[4] ATP has been shown to have a dual effect, acting as a stimulator at low substrate concentrations and an inhibitor at high substrate concentrations, which is consistent with a negative cooperativity model.[4] Inorganic phosphate (B84403) also acts as an activator of the enzyme.[4]
dot
Quantitative Data on NaPRT
The kinetic parameters of NaPRT have been characterized, providing valuable information for understanding its function and for the development of modulators.
| Parameter | Substrate/Inhibitor | Value | Organism/System | Reference |
| Km | Nicotinic Acid | 5 µM | Human (recombinant) | |
| PRPP | 7 µM | Human (recombinant) | ||
| Vmax | - | 1.8 µmol/min/mg | Human (recombinant) | |
| kcat | - | 1.5 s⁻¹ | Human (recombinant) | |
| Ki | 2-Hydroxynicotinic acid | 149 - 307.5 µM | Human (recombinant) | [5] |
| 4-Hydroxynicotinic acid | 307.5 µM | Human (recombinant) | ||
| Flufenamic acid | 15 µM | Human platelets | [6] | |
| Mefenamic acid | 20 µM | Human platelets | [6] | |
| Phenylbutazone | 100 µM | Human platelets | [6] | |
| IC50 | CoA | ~850 µM | Human (recombinant) | [7] |
| Succinyl-CoA | >1 mM | Human (recombinant) | [7] | |
| Acetyl-CoA | >1 mM | Human (recombinant) | [7] |
Table 1: Kinetic Parameters and Inhibition Constants for Human NaPRT
The tissue-specific expression of NaPRT varies, with higher levels generally observed in the liver, kidney, and small intestine.[7][8] This differential expression has implications for the tissue-specific regulation of NAD+ metabolism.
Signaling Pathways
NaPRT, through its product NaMN, is a key entry point into the NAD+ biosynthesis pathway. The synthesized NaMN is subsequently converted to nicotinic acid adenine dinucleotide (NAAD) by nicotinamide mononucleotide adenylyltransferases (NMNATs), and finally to NAD+ by NAD+ synthetase (NADSYN). The resulting NAD+ is a critical substrate for a variety of signaling enzymes, including PARPs, sirtuins, and CD38/157, which are involved in processes such as DNA repair, gene silencing, and calcium signaling.
dot
Experimental Protocols
Accurate measurement of NaPRT activity is crucial for research and drug development. Below are detailed methodologies for commonly used assays.
Fluorometric Assay for NaPRT Activity
This continuous, coupled assay measures the production of NADH, which is proportional to NaPRT activity.
Principle: The NaMN produced by NaPRT is converted to NAD+ in a series of enzymatic reactions, and the resulting NAD+ is then reduced to NADH, which is detected fluorometrically.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Substrates: Nicotinic Acid (NA), 5-Phosphoribosyl-1-Pyrophosphate (PRPP).
-
Coupling Enzymes: Nicotinamide mononucleotide adenylyltransferase (NMNAT), NAD+ synthetase (NADSYN), Alcohol Dehydrogenase (ADH).
-
Co-substrates: ATP, Glutamine, Ethanol.
-
Detection Reagent: Resazurin (optional, for a longer wavelength assay).
-
Enzyme: Purified recombinant NaPRT.
Procedure:
-
Prepare a master mix containing assay buffer, NA, PRPP, ATP, glutamine, ethanol, NMNAT, NADSYN, and ADH.
-
Add the test compound (inhibitor or activator) or vehicle control to the wells of a microplate.
-
Initiate the reaction by adding the purified NaPRT enzyme to the master mix.
-
Immediately start monitoring the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or resorufin (B1680543) fluorescence (if using resazurin) over time using a microplate reader.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
-
Determine the potency of inhibitors (IC50) or the activation by compounds by plotting the reaction velocity against the compound concentration.
HPLC-Based Assay for NaPRT Activity
This endpoint assay directly measures the formation of the product, NaMN.[2]
Principle: The enzymatic reaction is allowed to proceed for a defined time, then stopped. The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the substrate (NA) and the product (NaMN).
Reagents:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM KCl, 2 mM MgCl2.
-
Substrates: Nicotinic Acid (NA), 5-Phosphoribosyl-1-Pyrophosphate (PRPP).
-
Enzyme: Purified recombinant NaPRT.
-
Stop Solution: Perchloric acid (PCA) or heating.
-
HPLC Mobile Phase: Phosphate buffer with an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) and an organic modifier (e.g., acetonitrile).
Procedure:
-
Prepare a reaction mixture containing reaction buffer, NA, and PRPP.
-
Add the test compound or vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding purified NaPRT.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., PCA) or by heating at 85°C for 3 minutes.[2]
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Separate the components using an isocratic or gradient elution with the mobile phase.
-
Detect NA and NaMN by UV absorbance at approximately 260 nm.
-
Quantify the amount of NaMN produced by comparing the peak area to a standard curve.
Radioisotope-Based Assay for NaPRT Activity
This highly sensitive endpoint assay uses a radiolabeled substrate to quantify product formation.
Principle: The assay utilizes [14C]-labeled nicotinic acid. The product, [14C]NaMN, is separated from the unreacted [14C]NA, and the radioactivity of the product is measured.
Reagents:
-
Reaction Buffer: Similar to the HPLC-based assay.
-
Radiolabeled Substrate: [14C]Nicotinic Acid.
-
Unlabeled Substrate: 5-Phosphoribosyl-1-Pyrophosphate (PRPP).
-
Enzyme: Purified recombinant NaPRT or cell lysate.
-
Separation Matrix: Anion-exchange resin or thin-layer chromatography (TLC) plates.
-
Scintillation Cocktail.
Procedure:
-
Set up the reaction mixture containing reaction buffer, [14C]NA, and PRPP.
-
Add the test compound or vehicle.
-
Initiate the reaction with the enzyme source.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by heating or adding acid).
-
Separate the [14C]NaMN product from the unreacted [14C]NA using an anion-exchange column (NaMN will bind, while NA will not) or by TLC.
-
Elute the [14C]NaMN from the column or scrape the corresponding spot from the TLC plate.
-
Add the eluted product or scraped silica (B1680970) to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Experimental Workflow for NaPRT Inhibitor Screening
The discovery and characterization of NaPRT inhibitors is a key area of research, particularly for overcoming resistance to NAMPT inhibitors in cancer. A typical workflow is outlined below.
dot
Conclusion
Nicotinate phosphoribosyltransferase is a central enzyme in the Preiss-Handler pathway, playing a crucial role in the synthesis of NaMN and the overall maintenance of cellular NAD+ levels. Its distinct regulatory properties and tissue-specific expression patterns make it an important area of study for understanding cellular metabolism and a promising target for therapeutic intervention, especially in the context of cancer therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the function of NaPRT and to develop novel modulators of its activity.
References
- 1. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fn-test.com [fn-test.com]
- 3. Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Kinetic parameters in the NAMPT and NAPRT reactions. - Public Library of Science - Figshare [plos.figshare.com]
- 5. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
The Central Role of Nicotinic Acid Mononucleotide in Prokaryotic NAD+ Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is an indispensable cofactor in all domains of life, participating in a vast array of cellular processes ranging from energy metabolism to DNA repair and signal transduction. In prokaryotes, the biosynthesis of NAD+ is a tightly regulated process, essential for survival and virulence, making its synthetic machinery a promising target for novel antimicrobial agents. Nicotinic acid mononucleotide (NaMN) stands as a critical intermediate, representing a convergence point for both de novo and salvage pathways of NAD+ synthesis in most bacteria. This technical guide provides an in-depth exploration of the role of NaMN in prokaryotic NAD+ biosynthesis, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Core Pathways of NAD+ Synthesis Involving NaMN
Prokaryotes primarily utilize two main routes to synthesize NAD+, both of which funnel through the key intermediate, NaMN.
-
De Novo Synthesis: In many bacteria, including Escherichia coli, NAD+ is synthesized de novo from L-aspartate. This pathway involves the sequential action of three enzymes: L-aspartate oxidase (NadB), quinolinate synthase (NadA), and quinolinate phosphoribosyltransferase (NadC), which together produce NaMN.[1][2]
-
Salvage Pathways (Preiss-Handler Pathway): Bacteria can also salvage nicotinic acid (Na), an exogenous precursor, and convert it to NaMN via the Preiss-Handler pathway. This pathway is crucial for bacteria that are unable to synthesize NAD+ de novo. The key enzyme in this pathway is nicotinate (B505614) phosphoribosyltransferase (Naprt or PncB), which catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN.[1][3] In many prokaryotes, nicotinamide (Nam) can also be utilized after its deamidation to nicotinic acid by the enzyme nicotinamidase (PncA), which then enters the Preiss-Handler pathway.[4]
Once NaMN is synthesized, it undergoes a two-step conversion to NAD+. First, NaMN is adenylylated to nicotinic acid adenine dinucleotide (NaAD) by the enzyme NaMN adenylyltransferase (NadD). Subsequently, NaAD is amidated to NAD+ by NAD synthetase (NadE), a reaction that often utilizes glutamine or ammonia (B1221849) as the nitrogen donor.[5][6]
An interesting variation exists in the pathogen Francisella tularensis, which utilizes an alternative pathway where NaMN is first amidated to nicotinamide mononucleotide (NMN) by a specialized NMN synthetase (a divergent NadE), followed by the adenylylation of NMN to NAD+ by an NMN adenylyltransferase (NadM).[5]
Quantitative Data on Key Enzymes
The efficiency and substrate specificity of the enzymes involved in the conversion of NaMN to NAD+ are critical for maintaining NAD+ homeostasis. The following tables summarize key kinetic parameters for these enzymes from various prokaryotic sources.
Table 1: Kinetic Parameters of Nicotinate Phosphoribosyltransferase (NAPRTase)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Yeast | Nicotinate | 23 ± 4 | - | [7] |
| Yeast | PRPP | 24 ± 3 | - | [7] |
| Yeast | ATP | 70 ± 10 | - | [7] |
| - | PRPP (bound to E-P) | 0.6 | - | [3] |
Table 2: Kinetic Parameters of NaMN Adenylyltransferase (NadD)
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Escherichia coli (Wild-type) | NaMN | 24.0 ± 1.8 | 2.5 ± 0.1 | 1.0 × 105 | [1] |
| Escherichia coli (Wild-type) | NMN | 1100 ± 130 | 0.12 ± 0.01 | 1.1 × 102 | [1] |
| Bacillus anthracis | NaMN | 34 ± 5 | 1.9 ± 0.1 | 5.6 × 104 | [5] |
| Bacillus anthracis | NMN | 2000 ± 400 | < 0.001 | < 0.5 | [5] |
| Francisella tularensis (NadM) | NMN | 130 ± 10 | 2.1 ± 0.1 | 1.6 × 104 | [5] |
| Francisella tularensis (NadM) | NaMN | 1100 ± 200 | 0.05 ± 0.01 | 45 | [5] |
Table 3: Kinetic Parameters of NAD Synthetase (NadE)
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bacillus anthracis | NaAD | 14 ± 2 | 0.35 ± 0.02 | 2.5 × 104 | [5] |
| Bacillus anthracis | NaMN | > 5000 | < 0.001 | < 0.2 | [5] |
| Francisella tularensis (NMN Synthetase) | NaMN | 200 ± 30 | 0.02 ± 0.001 | 100 | [5] |
| Francisella tularensis (NMN Synthetase) | NaAD | 5800 ± 1200 | 0.02 ± 0.002 | 3.4 | [5] |
| Azospirillum brasilense | NaAD | - | - | - | [8] |
| Azospirillum brasilense | NAD+ (Ki) | 1000 | - | - | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate network of NAD+ synthesis is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the core pathways and a representative experimental workflow.
Caption: Overview of the primary de novo and salvage pathways for NAD+ synthesis in prokaryotes, converging at the central intermediate NaMN.
Caption: The alternative NAD+ synthesis pathway found in Francisella tularensis, where NaMN is amidated to NMN prior to adenylylation.
Caption: A generalized experimental workflow for the characterization of enzymes and quantification of metabolites in prokaryotic NAD+ synthesis pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate study of NAD+ biosynthetic enzymes. Below are representative protocols for key experiments.
Nicotinate Phosphoribosyltransferase (NAPRTase) Activity Assay (Coupled Fluorometric Method)
This continuous assay measures NAPRTase activity by coupling the formation of its product, NaMN, to the generation of a fluorescent signal.[9]
-
Principle: The NaMN produced by NAPRTase is converted to NADH through the sequential action of recombinant NaMN adenylyltransferase (NadD), NAD+ synthetase (NadE), and alcohol dehydrogenase (ADH). The resulting NADH is measured fluorometrically.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrates: Nicotinic acid, 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP.
-
Coupling Enzymes: Purified recombinant NadD, NadE, and yeast alcohol dehydrogenase (ADH).
-
Other reagents: Ethanol.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well black microplate containing assay buffer, ATP, ethanol, NadD, NadE, and ADH.
-
Add the purified NAPRTase enzyme to the mixture.
-
Initiate the reaction by adding the substrates, nicotinic acid and PRPP.
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) over time at a constant temperature (e.g., 37°C).
-
The rate of NADH formation is directly proportional to the NAPRTase activity.
-
Perform control reactions lacking NAPRTase or one of the substrates to determine background fluorescence.
-
Calculate the specific activity based on a standard curve of known NADH concentrations.
-
NaMN Adenylyltransferase (NadD) Activity Assay (Malic Enzyme-Coupled Colorimetric Method)
This assay is suitable for high-throughput screening of NadD activity or its mutants.[10]
-
Principle: The NAD+ or NaAD produced by NadD is used by a coupling enzyme, malic enzyme, to reduce a chromogenic substrate, nitroblue tetrazolium (NBT), in the presence of phenazine (B1670421) methosulfate (PMS). The resulting formazan (B1609692) product can be measured spectrophotometrically.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂.
-
Substrates: NaMN (or NMN), ATP.
-
Coupling Enzyme: Malic enzyme.
-
Chromogenic Reagents: Nitroblue tetrazolium (NBT), phenazine methosulfate (PMS).
-
Substrate for coupling reaction: L-malate.
-
-
Procedure:
-
In a 96-well microplate, prepare a reaction mixture containing assay buffer, L-malate, NBT, and PMS.
-
Add the purified NadD enzyme or cell lysate containing the enzyme.
-
Initiate the reaction by adding the substrates, NaMN (or NMN) and ATP.
-
Incubate the plate at a suitable temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 570 nm over time.
-
The rate of formazan production is proportional to the NadD activity.
-
Include appropriate controls, such as reactions without the NadD enzyme or substrates.
-
Quantification of NAD+ and Intermediates by HPLC
High-performance liquid chromatography is a robust method for separating and quantifying NAD+ and its precursors.[11][12]
-
Principle: Cell extracts are prepared and injected onto a reverse-phase HPLC column. The different NAD+ metabolites are separated based on their hydrophobicity and detected by their UV absorbance.
-
Sample Preparation:
-
Rapidly harvest bacterial cells from a culture of known density.
-
Immediately quench metabolic activity by, for example, adding the cell suspension to a cold solvent mixture (e.g., 60% methanol).
-
Extract the metabolites using a suitable procedure, such as perchloric acid extraction followed by neutralization with potassium carbonate to precipitate the perchlorate.
-
Centrifuge to remove cell debris and precipitated salts.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0).
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 100% A to a mixture of A and B is typically used to elute the metabolites. For example: 0-5 min, 100% A; 5-13 min, linear gradient to 15% B; 13-23 min, hold at 15% B; 23-24 min, linear gradient back to 100% A; 24-30 min, re-equilibration with 100% A.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 261 nm.
-
-
Quantification:
-
Create standard curves for each metabolite of interest (NAD+, NaMN, NaAD) by injecting known concentrations.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each metabolite in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the metabolite levels to the cell number or total protein concentration.
-
Conclusion and Future Directions
This compound is a linchpin in the biosynthesis of NAD+ in prokaryotes. A thorough understanding of the enzymes that produce and consume NaMN is paramount for the development of novel antimicrobial strategies that target this essential pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of prokaryotic NAD+ metabolism. Future research should focus on the regulatory mechanisms that control the flux through these pathways, the identification of potent and specific inhibitors for the key enzymes, and the exploration of the NAD+ salvage machinery in a wider range of pathogenic bacteria. Such efforts will undoubtedly pave the way for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regulation of and challenges in targeting NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic mechanism of nicotinic acid phosphoribosyltransferase: implications for energy coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of and challenges in targeting NAD+ metabolism [ouci.dntb.gov.ua]
- 5. Nicotinamide mononucleotide synthetase is the key enzyme for an alternative route of NAD biosynthesis in Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biogenesis and Homeostasis of Nicotinamide Adenine Dinucleotide Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of nicotinate phosphoribosyltransferase from yeast using high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAD+ biosynthesis in bacteria is controlled by global carbon/nitrogen levels via PII signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Escherichia coli this compound Adenylyltransferase for Fully Active Amidated NAD Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Historical Perspective on Nicotinic Acid Mononucleotide Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed historical perspective on the research of nicotinic acid mononucleotide (NaMN), a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). The document focuses on the foundational discoveries, experimental methodologies, and early understanding of NaMN's role in cellular metabolism, primarily targeting professionals in the fields of biochemistry, drug development, and metabolic research.
Introduction: The Quest for NAD⁺ Biosynthesis
The early 20th century saw the discovery of nicotinamide adenine dinucleotide (NAD⁺) as a crucial coenzyme in cellular metabolism. However, the pathways of its biosynthesis remained a significant area of investigation. Nicotinic acid, long known as vitamin B3 and a cure for pellagra, was identified as a key precursor to NAD⁺. The central molecule linking nicotinic acid to NAD⁺ is this compound (NaMN). The elucidation of the pathway involving NaMN was a landmark achievement in understanding cellular metabolism and was pioneered by the work of Jack Preiss and Philip Handler in the late 1950s. Their research laid the groundwork for what is now known as the Preiss-Handler pathway.
The Preiss-Handler Pathway: The Central Role of this compound
The Preiss-Handler pathway is a three-step enzymatic route that converts nicotinic acid into NAD⁺. This compound is the product of the first committed step and a key intermediate in this pathway.
Signaling Pathway of NAD⁺ Biosynthesis via the Preiss-Handler Pathway
The pathway involves the sequential action of three enzymes, starting with the conversion of nicotinic acid to NaMN. This is followed by the adenylation of NaMN to form nicotinic acid adenine dinucleotide (NaAD), and finally, the amidation of NaAD to yield NAD⁺.
Foundational Experiments: The Work of Preiss and Handler
The seminal work of Preiss and Handler, published in the Journal of Biological Chemistry in 1958, elucidated the intermediates and enzymatic steps of the Preiss-Handler pathway. Their research involved the use of human erythrocytes and yeast extracts, which were instrumental in identifying the novel intermediates, NaMN and NaAD.
Experimental Workflow for the Identification of Intermediates
The experimental approach of Preiss and Handler involved the incubation of radiolabeled nicotinic acid with cell extracts, followed by the separation and identification of the resulting radioactive products. This systematic workflow allowed for the isolation and characterization of NaMN and NaAD.
Experimental Protocols
The following are summaries of the key experimental protocols described by Preiss and Handler in their 1958 publications.
3.2.1. Synthesis and Identification of this compound (NaMN)
-
Reaction Mixture: The incubation mixture contained ¹⁴C-labeled nicotinic acid, ATP, ribose-5-phosphate, and a soluble enzyme preparation from human erythrocytes or yeast.
-
Incubation: The mixture was incubated at 37°C for a specified period to allow for the enzymatic conversion of nicotinic acid.
-
Separation: The reaction was terminated, and the mixture was subjected to column chromatography using a Dowex 1-formate resin. The column was then eluted with a gradient of formic acid.
-
Detection: Fractions were collected and analyzed for radioactivity to identify the newly synthesized compounds.
-
Characterization: The radioactive peaks corresponding to the new compounds were further analyzed. This included acid hydrolysis to determine the molar ratios of nicotinic acid, ribose, and phosphate. Paper chromatography was also used to compare the mobility of the isolated compounds with known standards.
3.2.2. Enzymatic Assays
-
Nicotinate Phosphoribosyltransferase (NaPRT) Assay: The activity of NaPRT was measured by monitoring the formation of NaMN from nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP). The reaction was followed by measuring the disappearance of PRPP or the formation of NaMN, which could be quantified by its ultraviolet absorption spectrum.
-
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Assay: The synthesis of NaAD from NaMN and ATP was followed by measuring the increase in absorbance at a wavelength specific for the dinucleotide product. The reaction could also be coupled with the subsequent NAD⁺ synthetase reaction, and the final production of NAD⁺ was measured.
-
NAD⁺ Synthetase (NADS) Assay: The conversion of NaAD to NAD⁺ was assayed by measuring the formation of NAD⁺, which could be quantified using an alcohol dehydrogenase-based cycling assay. The reaction required NaAD, ATP, and an amide donor, such as glutamine.
Quantitative Data from Early Research
The early research on the Preiss-Handler pathway provided quantitative data that was crucial for understanding the stoichiometry and efficiency of the reactions. The following tables summarize some of the key quantitative findings from the foundational studies.
| Component | Molar Ratio in Isolated NaMN |
| Nicotinic Acid | 1.00 |
| Ribose | 1.05 |
| Phosphate | 0.98 |
| Component | Molar Ratio in Isolated NaAD |
| Nicotinic Acid | 1.00 |
| Ribose | 2.10 |
| Phosphate | 1.95 |
| Adenine | 0.95 |
| Enzyme | Substrate | Apparent Km (M) |
| Nicotinate Phosphoribosyltransferase | Nicotinic Acid | 1.2 x 10⁻⁵ |
| Nicotinate Phosphoribosyltransferase | PRPP | 1.8 x 10⁻⁵ |
| NAD⁺ Synthetase (Yeast) | NaAD | 2.5 x 10⁻⁴ |
| NAD⁺ Synthetase (Yeast) | ATP | 1.1 x 10⁻⁴ |
| NAD⁺ Synthetase (Yeast) | Glutamine | 1.0 x 10⁻³ |
Conclusion and Future Perspectives
The discovery and characterization of this compound and the Preiss-Handler pathway were pivotal moments in the history of metabolic research. The meticulous experimental work of Preiss and Handler not only elucidated a fundamental pathway for NAD⁺ biosynthesis but also provided a robust methodological framework for future studies in enzymology and metabolism. This historical perspective underscores the importance of foundational research in building our current understanding of cellular processes. The enzymes and intermediates of the Preiss-Handler pathway continue to be subjects of intense research, particularly in the context of aging, metabolic disorders, and neurodegenerative diseases, highlighting the enduring legacy of this early work. The development of novel therapeutic strategies targeting NAD⁺ metabolism often builds upon the fundamental principles established through the historical research on this compound.
Nicotinic Acid Mononucleotide (NaMN): A Critical Node in Cellular NAD+ Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for a vast array of cellular processes. While not traditionally viewed as a primary signaling molecule itself, NaMN's strategic position within the de novo and Preiss-Handler pathways of NAD+ synthesis makes it a critical control point for maintaining cellular NAD+ pools. The availability of NaMN directly influences the activity of NAD+-dependent enzymes that are central to cellular signaling, including sirtuins and poly(ADP-ribose) polymerases (PARPs). This technical guide provides a comprehensive overview of NaMN's role in cellular processes, focusing on its synthesis, conversion to NAD+, and the enzymes involved. It further details experimental protocols for the quantification of NaMN and the characterization of related enzymatic activities, and presents quantitative data to inform experimental design. This document serves as a resource for researchers investigating NAD+ metabolism and its implications in health and disease.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, participating in a wide range of redox reactions essential for energy metabolism. Beyond its role in bioenergetics, NAD+ has emerged as a critical signaling molecule, acting as a substrate for enzymes such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38, which are involved in diverse cellular processes including DNA repair, gene expression, and calcium signaling.[1][2] The cellular concentration of NAD+ is meticulously regulated through a balance of biosynthesis, consumption, and recycling.
This compound (NaMN) is a key metabolite in two major NAD+ biosynthetic pathways: the de novo synthesis pathway, which starts from tryptophan, and the Preiss-Handler pathway, which utilizes dietary nicotinic acid (NA), a form of vitamin B3.[3] In both pathways, NaMN serves as the direct precursor to nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to form NAD+.[2] Given its central position, the cellular levels and metabolism of NaMN are critical determinants of NAD+ availability and, consequently, the activity of NAD+-dependent signaling pathways.
This guide will delve into the core aspects of NaMN's function in cellular processes, with a focus on its established role as an NAD+ precursor. It will provide detailed information on the enzymatic reactions involving NaMN, quantitative data on enzyme kinetics, and comprehensive experimental protocols for its study.
NaMN in Cellular Signaling Pathways
Currently, there is no direct evidence to suggest that NaMN functions as an independent signaling molecule with its own specific receptors. Its primary recognized role in cellular signaling is indirect, through its contribution to the synthesis of NAD+. The concentration of NaMN can influence the rate of NAD+ production, thereby modulating the activity of NAD+-consuming enzymes that play crucial roles in signaling.
The De Novo and Preiss-Handler NAD+ Synthesis Pathways
NaMN is a point of convergence for the de novo and Preiss-Handler pathways of NAD+ biosynthesis.
-
De Novo Pathway: This pathway synthesizes NAD+ from the amino acid tryptophan. Through a series of enzymatic steps, tryptophan is converted to quinolinic acid, which is then converted to NaMN by the enzyme quinolinate phosphoribosyltransferase (QPRT).[2]
-
Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) from the diet. NA is converted to NaMN by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT).[4]
Once synthesized, NaMN is adenylated by nicotinamide nucleotide adenylyltransferase (NMNAT) enzymes to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) catalyzes the amidation of NaAD to produce NAD+.
Figure 1: Overview of NaMN's position in NAD+ biosynthesis pathways.
Quantitative Data
Understanding the kinetics of the enzymes that metabolize NaMN is crucial for appreciating its role in regulating NAD+ levels. The primary enzymes acting on NaMN are the nicotinamide nucleotide adenylyltransferases (NMNATs). Humans have three NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations and substrate specificities.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Cellular Location | Reference |
| hNMNAT1 | NaMN | ~40 | Not specified | Nucleus | [5] |
| NMN | 34 | 25 | Nucleus | [5] | |
| hNMNAT2 | NaMN | Uses with comparable efficiency to NMN | Least efficient isoform | Golgi/Cytoplasm | [6] |
| NMN | Not specified | Not specified | Golgi/Cytoplasm | [6] | |
| hNMNAT3 | NaMN | Uses with same efficiency as NMN | Not specified | Mitochondria | [7] |
| NMN | 209 | Not specified | Mitochondria | [7] |
Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here are approximate values from the cited literature.
Experimental Protocols
Quantification of NaMN by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of NaMN from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.1. Materials
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), -80°C
-
Water (LC-MS grade)
-
Internal standard (e.g., ¹³C-labeled NaMN)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
4.1.2. Sample Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of LC-MS grade water for analysis.
References
- 1. Metabolomics Workbench : NIH Data Repository : Upload / Manage Studies [metabolomicsworkbench.org]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. NAD+ & NAD+ Precursors Effect on Cancer Cells [calerie.com.tw]
- 5. LIPID MAPS [lipidmaps.org]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 7. Metabolomics | NIH Common Fund [commonfund.nih.gov]
A Technical Guide to Nicotinic Acid Mononucleotide (NAMN): Natural Precursors, Dietary Significance, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of Nicotinic Acid Mononucleotide (NAMN), a pivotal intermediate in the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). It details the dietary precursors that lead to NAMN synthesis, its metabolic relevance, and the analytical protocols required for its quantification.
Introduction: The Role of NAMN in NAD+ Metabolism
This compound (NAMN) is a nucleotide that serves as a key intermediate in the de novo and Preiss-Handler pathways of NAD+ biosynthesis.[1][2] NAD+ is an essential coenzyme in all living cells, central to a vast array of biological processes, including redox reactions in energy metabolism, DNA repair, and cell signaling.[3][4][5] While other NAD+ precursors, such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR), are part of salvage pathways, NAMN is synthesized from the dietary vitamin B3 form, nicotinic acid (niacin), and the amino acid tryptophan.[1][6][7] Understanding the dietary origins and metabolic fate of NAMN is critical for research into cellular metabolism, aging, and the development of therapeutic strategies targeting NAD+ levels.
Dietary Precursors of this compound (NAMN)
Direct dietary sources of NAMN are not well-documented. Instead, the body synthesizes NAMN from dietary precursors, primarily nicotinic acid (NA) and the essential amino acid tryptophan.[6][8][9] Therefore, the dietary relevance of NAMN is directly linked to the intake of foods rich in these compounds.
Foods Rich in Niacin (Nicotinic Acid and Nicotinamide)
Niacin is present in a wide variety of foods, where it exists primarily as the highly bioavailable NAD and NADP.[9] Animal-based foods are particularly rich sources.[10][11] Plant-based foods also contain niacin, although its bioavailability can be lower in some grains due to binding with polysaccharides and glycopeptides.[3][9]
Table 1: Selected Dietary Sources of Niacin (Vitamin B3)
| Food Source | Typical Niacin Content (mg per 100g) |
|---|---|
| Roasted Chicken (White Meat) | 15 - 20 |
| Canned Tuna (in water) | 16 - 18 |
| Sautéed Beef Liver | 17 - 22 |
| Poached Salmon | 18 |
| Dry Roasted Peanuts | 14.4 - 16.4 |
| Brown Rice | 2.6 |
| Avocado | ~2.1 (per avocado) |
Source: Data compiled from multiple sources.[9][10]
Foods Rich in Tryptophan
The liver can synthesize NAD+ from tryptophan via the de novo pathway, which converges with the Preiss-Handler pathway at the formation of NAMN.[1][8] It is estimated that 60 mg of tryptophan can be converted to 1 mg of niacin equivalent.[9]
Table 2: Selected Dietary Sources of Tryptophan
| Food Source | Typical Tryptophan Content (mg per 100g) |
|---|---|
| Turkey Breast | ~330 |
| Chicken Breast | ~300 |
| Tuna (Yellowfin) | ~300 |
| Seeds (Pumpkin, Sunflower) | ~550 |
| Nuts (Peanuts, Almonds) | ~300 |
| Soybeans (Edamame) | ~200 |
Source: Data compiled from multiple sources.[9][10]
Note on Nicotinamide Mononucleotide (NMN) in Foods
While distinct from NAMN, Nicotinamide Mononucleotide (NMN) is another critical NAD+ precursor found directly in some foods, operating through the NAD+ salvage pathway.[3][4] It is important for researchers to distinguish between these two mononucleotides.
Table 3: Nicotinamide Mononucleotide (NMN) in Selected Foods
| Food Source | NMN Content (mg per 100g) |
|---|---|
| Edamame (immature soybeans) | 0.47 - 1.88 |
| Broccoli | 0.25 - 1.12 |
| Avocado | 0.36 - 1.60 |
| Cabbage | ~0.90 |
| Cucumber | ~0.60 |
| Raw Beef | 0.06 - 0.42 |
Source: Data compiled from multiple sources.[12][13][14]
Dietary Relevance and Metabolic Pathways
The primary dietary relevance of NAMN lies in its indispensable role as an intermediate in converting dietary niacin and tryptophan into the essential coenzyme NAD+.
The Preiss-Handler and De Novo Synthesis Pathways
NAMN is the point of convergence for two major NAD+ biosynthetic routes:[1][2]
-
The Preiss-Handler Pathway: This pathway converts dietary nicotinic acid into NAD+. The first and rate-limiting step is the conversion of NA to NAMN, a reaction catalyzed by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[6][8]
-
The De Novo Pathway: This pathway synthesizes NAD+ from tryptophan. Through a series of enzymatic steps, tryptophan is catabolized to quinolinic acid, which is subsequently converted to NAMN.[1][4]
Once formed, NAMN is converted to nicotinic acid adenine dinucleotide (NAAD) by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes.[2][8] In the final step, NAD+ synthase (NADS) amidates NAAD to produce NAD+.[6][8]
Experimental Protocols for Quantification
Accurate quantification of NAMN in biological matrices is essential for metabolic studies. The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[15]
Sample Preparation and Extraction
The goal of extraction is to efficiently isolate NAMN from complex sample matrices (e.g., food, tissue) while removing interfering substances like proteins and lipids.[16][17]
-
Homogenization: Weigh approximately 0.5 g of the sample (e.g., finely ground food powder, minced tissue) into a centrifuge tube.
-
Extraction Solvent Addition: Add a protein-precipitating solvent. A 30% methanol (B129727) solution in water is an effective choice for extracting polar metabolites like NAMN.[18] Use a solvent-to-sample ratio of at least 5:1 (v/w).
-
Lysis and Extraction: Vortex the sample vigorously for 1-2 minutes. For tissue samples, mechanical disruption using a bead beater or sonicator may be necessary to ensure complete cell lysis.
-
Incubation: Incubate the mixture, often at a cold temperature (e.g., 4°C) for 15-20 minutes, to facilitate protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
-
Storage: Store the final extract at -80°C until LC-MS/MS analysis.
Quantification by UHPLC-MS/MS
This protocol outlines a method for the simultaneous determination of NAMN and related metabolites.[15][19]
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating polar analytes.
-
Mobile Phase A: 10 mM phosphate (B84403) buffer, pH adjusted to 3.0.[19]
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, with a linear increase in Mobile Phase B over 10-15 minutes to elute the compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is typically used for these compounds.[15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for NAMN and other target analytes.
-
MRM Transitions: Specific MRM transitions for NAMN must be determined by infusing a pure standard. This involves identifying the parent ion (precursor) and its most stable fragment ions (products) after collision-induced dissociation.
-
-
Data Acquisition and Quantification:
-
Standard Curve: Prepare a series of calibration standards of known NAMN concentrations (e.g., 1 ng/mL to 1000 ng/mL) in the extraction solvent.
-
Analysis: Analyze the standards and the prepared samples under the same LC-MS/MS conditions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of NAMN in the unknown samples by interpolating their peak areas from this curve.[20][21]
-
Conclusion
This compound is a non-dietary but metabolically crucial intermediate in the synthesis of NAD+. Its formation is entirely dependent on the dietary intake of its precursors, nicotinic acid and tryptophan, which are abundant in a balanced diet. For researchers, understanding the pathways involving NAMN and employing robust analytical techniques like LC-MS/MS are fundamental to investigating the complexities of NAD+ metabolism and its implications for human health, disease, and aging.
References
- 1. NAD+ biosynthetic pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fig. 9.4, [NAD biosynthetic pathways. Three independent...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lonvibio.com [lonvibio.com]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. qualialife.com [qualialife.com]
- 9. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. 23 Foods High in Niacin: 43 Vitamin B3 Sources, Deficiency Symptoms [medicinenet.com]
- 11. examine.com [examine.com]
- 12. livelonglong.life [livelonglong.life]
- 13. Nicotinamide mononucleotide - Wikipedia [en.wikipedia.org]
- 14. Which Foods have the Naturally Highest Quantity of NMN? [longevity.technology]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. Nucleic Acid Extraction from Human Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 20. Determination of <i>β</i>-Nicotinamide Mononucleotide (NMN) in NMN Cross Border Products [spgykj.com]
- 21. tandfonline.com [tandfonline.com]
The Emerging Therapeutic Potential of Nicotinic Acid Mononucleotide (NaMN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the Preiss-Handler and the de novo synthesis pathways of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular metabolism, DNA repair, and signaling. While much of the therapeutic focus in NAD+ biology has been on precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), recent preclinical evidence has illuminated a direct and unique therapeutic potential for NaMN, particularly in the realm of neuroprotection. This technical guide synthesizes the current understanding of NaMN's role in cellular pathways and its emerging therapeutic applications, providing detailed experimental protocols and structured data for researchers in drug discovery and development. A key finding highlighted is NaMN's function as an allosteric inhibitor of SARM1, a central executioner of axonal degeneration, positioning NaMN as a promising candidate for neuroprotective therapies.
Core Signaling Pathways Involving NaMN
NaMN is a critical node in the intricate network of NAD+ biosynthesis, primarily featuring in two major pathways:
-
The Preiss-Handler Pathway: This pathway salvages nicotinic acid (NA), a form of vitamin B3, from the diet. The enzyme nicotinic acid phosphoribosyltransferase (NAPRT) converts NA and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NaMN.[1][2] Subsequently, NaMN is adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+.[3]
-
De Novo Synthesis Pathway: In this pathway, the amino acid tryptophan is converted through a series of enzymatic steps into quinolinic acid. The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid to NaMN, which subsequently enters the final steps of the Preiss-Handler pathway to be converted into NAD+.[2]
The diagram below illustrates the central role of NaMN in these NAD+ biosynthetic pathways.
Therapeutic Potential: Preclinical Evidence
While research into the direct administration of NaMN is still emerging, a significant body of work points towards its therapeutic potential, primarily in neuroprotection.
Neuroprotection via SARM1 Inhibition
The most compelling evidence for NaMN's therapeutic potential comes from its role as a negative regulator of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is an inducible NAD+ hydrolase that acts as a central executioner of pathological axon degeneration following injury and in neurodegenerative diseases.[4] Its activation is triggered by an increase in the ratio of NMN to NAD+.[5]
Recent studies have revealed that NaMN can act as a direct allosteric inhibitor of SARM1.[4][6] It competes with the SARM1 activator, NMN, for binding to an allosteric site within the SARM1 N-terminal ARM domain.[5][6] By binding to this site, NaMN stabilizes SARM1 in an open, autoinhibited conformation, thus preventing its activation and subsequent NAD+ depletion, which ultimately preserves axonal integrity.[4][6] This discovery provides a novel therapeutic avenue for conditions characterized by axonal degeneration, such as peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Potential in Metabolic Disorders
The role of NaMN in metabolic disorders is less direct and largely inferred from its position within NAD+ metabolism. NAD+ is a critical regulator of metabolic processes, and its decline is associated with age-related metabolic diseases. While studies often focus on NMN and NR to boost NAD+ levels in conditions like obesity and type 2 diabetes, the pathway involving NaMN is also a potential therapeutic target.[7][8] Enhancing the flux through the Preiss-Handler pathway, for instance by providing nicotinic acid, would lead to increased NaMN levels and contribute to the overall NAD+ pool, potentially improving metabolic health. However, direct evidence from studies administering NaMN in animal models of metabolic disorders is currently limited.
Quantitative Data from Preclinical Studies
Quantitative data from studies directly administering NaMN as a therapeutic agent are not yet widely available in the literature. The primary evidence for its therapeutic potential comes from mechanistic studies demonstrating its biochemical interactions. The table below summarizes the key findings related to NaMN's neuroprotective effects.
| Study Focus | Model System | Key Finding | Implication | Reference |
| SARM1 Inhibition | In vitro biochemical assays; Co-crystal structure analysis | NaMN directly binds to the SARM1 allosteric site, competing with NMN. | Establishes a direct molecular mechanism for NaMN's neuroprotective action. | [4][6] |
| Axonal Protection | Cultured dorsal root ganglion (DRG) neurons | Treatments that increase NaMN levels while decreasing NMN levels potently block axon degeneration induced by neurotoxins (e.g., vincristine). | Highlights the therapeutic potential of modulating the NMN/NaMN ratio for treating axonopathies. | [5][6] |
| SARM1 Conformation | X-ray crystallography | NaMN binding promotes the open, autoinhibited conformation of the SARM1 ARM domain. | Provides structural evidence for NaMN's inhibitory effect on SARM1. | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of NaMN's therapeutic potential. These are generalized protocols based on established methods in the field.
In Vitro Neuroprotection Assay (Cultured Neurons)
This protocol assesses the ability of NaMN to protect cultured neurons from a neurotoxic insult.
-
Cell Culture:
-
Treatment:
-
Induce axon degeneration by treating the cultured neurons with a neurotoxin such as vincristine (B1662923) or by mechanical axotomy.
-
In parallel, co-treat a set of neurons with the neurotoxin and varying concentrations of NaMN. It is crucial to also lower NMN levels, for example, by using an inhibitor of NMN synthesis like FK866, to observe the protective effects of NaMN.[6]
-
Include appropriate controls: vehicle-treated cells (negative control) and cells treated with the neurotoxin alone (positive control).
-
-
Assessment of Axon Degeneration:
-
After a predetermined incubation period (e.g., 24-48 hours), fix the cells.
-
Perform immunofluorescence staining for a marker of axons, such as β-III tubulin.
-
Capture images using fluorescence microscopy and quantify the extent of axon fragmentation or loss using image analysis software. A "degeneration index" can be calculated to represent the degree of axonal damage.
-
-
Cell Viability Assay (e.g., MTT or LDH assay):
-
To assess overall cell health, perform a viability assay. For an MTT assay, incubate cells with MTT reagent, which is converted by viable cells into a colored formazan (B1609692) product, and measure the absorbance.[9]
-
For an LDH assay, measure the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[9]
-
Animal Models of Metabolic Syndrome
This protocol describes a general approach to induce metabolic syndrome in rodents to test the potential therapeutic effects of NaMN.
-
Animal Model Induction:
-
Use a suitable rodent strain, such as Sprague-Dawley rats or C57BL/6J mice.[11]
-
Induce metabolic syndrome through dietary manipulation, typically a high-fat, high-sucrose diet for a period of 16-28 weeks.[11][12][13]
-
Monitor the development of metabolic syndrome characteristics: weight gain, central obesity, hypertension, hyperglycemia (via glucose tolerance tests), and dyslipidemia (via plasma lipid profiles).[13]
-
-
NaMN Administration:
-
Once the metabolic syndrome phenotype is established, divide the animals into a control group (receiving vehicle) and a treatment group (receiving NaMN).
-
Administer NaMN via an appropriate route, such as oral gavage or intraperitoneal injection, at various doses.
-
-
Efficacy Assessment:
-
Throughout the treatment period, monitor body weight, food and water intake.
-
Periodically perform oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues such as the liver, adipose tissue, and muscle for histological analysis (e.g., to assess hepatic steatosis) and biochemical assays.
-
LC-MS/MS Analysis of NAD+ Metabolome
This protocol details the quantification of NaMN and other NAD+ metabolites in biological samples.[1][14][15]
-
Sample Preparation:
-
Cells: Wash cells with ice-cold PBS, then rapidly quench metabolism by adding an ice-cold extraction solvent (e.g., 80% methanol).[1]
-
Tissues: Snap-freeze tissues in liquid nitrogen immediately after collection. Homogenize the frozen tissue in an ice-cold extraction solvent.[14]
-
Biofluids (e.g., Plasma): Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile).[1]
-
Centrifuge all samples to pellet debris and collect the supernatant containing the metabolites.
-
-
Liquid Chromatography (LC):
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar NAD+ metabolites.[15]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry (MS):
-
Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Define specific precursor-to-product ion transitions for each metabolite to be quantified (see table below).[14]
-
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| NaMN | 335.0 | 124.0 |
| NAD+ | 664.1 | 428.1 |
| NMN | 335.1 | 123.1 |
| NA | 124.0 | 80.0 |
| NAM | 123.1 | 80.1 |
-
Quantification:
-
Generate a standard curve for each metabolite using pure standards of known concentrations.
-
Calculate the concentration of each metabolite in the samples by comparing their peak areas to the standard curve. Normalize the results to protein concentration or cell number.[14]
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical preclinical research workflow for evaluating NaMN and the logical basis for its neuroprotective effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nicotinamide Mononucleotide: A Promising Molecule for Therapy of Diverse Diseases by Targeting NAD+ Metabolism [frontiersin.org]
- 4. This compound is an allosteric SARM1 inhibitor promoting axonal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. An Experimental Model of Diet-Induced Metabolic Syndrome in Rabbit: Methodological Considerations, Development, and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Research on Nicotinic Acid Mononucleotide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core aspects of exploratory research on nicotinic acid mononucleotide (NaMN) derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological evaluation, and therapeutic potential of this class of molecules. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate further investigation and drug discovery efforts in this area.
Introduction
This compound (NaMN) is a pivotal intermediate in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The enzymes involved in NAD+ metabolism, such as nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), are attractive targets for drug discovery in various therapeutic areas, including oncology and neurodegenerative diseases. Consequently, the synthesis and evaluation of NaMN derivatives as modulators of these enzymes and cellular NAD+ levels represent a promising avenue for the development of novel therapeutics.
Quantitative Data on NaMN Derivatives
The biological activity of NaMN derivatives is a critical aspect of their evaluation. The following table summarizes the inhibitory activity of a series of conformationally restricted NAD-mimics, which are derivatives of NaMN's downstream product, against human NMNAT isoforms. This data is essential for understanding the structure-activity relationships (SAR) of this class of compounds.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) vs. NMN | Inhibition Constant (Kᵢ) vs. ATP | Reference |
| 2'-C-methyl-NAD analogue | hNMNAT-2 | 15 µM | 21 µM | [1] |
| 3'-C-methyl-NAD analogue | hNMNAT-2 | >500 µM | >500 µM | [1] |
| 2'-C-methyl-NaAD analogue | hNMNAT-2 | >500 µM | >500 µM | [1] |
| 3'-C-methyl-NaAD analogue | hNMNAT-2 | >500 µM | >500 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of a key NaMN derivative and for the quantification of intracellular NAD+ levels, a critical downstream marker of the activity of NaMN derivatives.
Synthesis of Ethyl Nicotinate (B505614) Mononucleotide (O-ethyl-NaMN)
This protocol describes the phosphorylation of ethyl nicotinate riboside to yield O-ethyl-NaMN, an ester derivative of NaMN.
Materials:
-
Ethyl nicotinate riboside (O-ethyl-NaR)
-
Trimethylphosphate
-
Phosphorus oxychloride
-
Ice
Procedure:
-
To a flame-dried round-bottom flask, add ethyl nicotinate riboside (213 mg, 0.75 mmol) and 1 mL of trimethylphosphate.
-
At 0°C, add phosphorus oxychloride (1.68 g, 11 mmol) dropwise to the reaction mixture.
-
Stir the solution at 0°C for 3 hours.
-
Quench the reaction by adding ice.
-
Adjust the pH to 7 by the addition of ammonium hydroxide.
-
The crude product can be purified by reverse-phase chromatography.
Quantification of Intracellular NAD+ Levels by HPLC
This protocol outlines a method for the extraction and quantification of NAD+ from cultured cells using high-performance liquid chromatography (HPLC). This is a vital assay for assessing the impact of NaMN derivatives on cellular NAD+ metabolism.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
10% Perchloric acid (HClO₄)
-
3 M Potassium hydroxide (KOH)
-
0.5 M Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
0.5 M Potassium phosphate dibasic (K₂HPO₄)
-
HPLC-grade water
-
HPLC-grade methanol
-
NAD+ standard
Procedure:
Sample Preparation:
-
Grow cells in a 6-well plate and apply the desired treatment with NaMN derivatives.
-
Aspirate the culture media and wash the cells with ice-cold PBS.
-
Add 0.3-0.5 mL of 10% HClO₄ to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M KOH.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Collect the supernatant for HPLC analysis.
HPLC Analysis:
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0), prepared by mixing appropriate volumes of 0.5 M KH₂PO₄ and 0.5 M K₂HPO₄ and diluting with HPLC-grade water.
-
Mobile Phase B: 100% HPLC-grade methanol.
-
Column: A C18 reverse-phase column is typically used.
-
Gradient Elution:
-
0-5 min: 100% A
-
5-6 min: Linear gradient to 95% A / 5% B
-
6-11 min: 95% A / 5% B
-
11-13 min: Linear gradient to 85% A / 15% B
-
13-23 min: 85% A / 15% B
-
23-24 min: Linear gradient to 100% A
-
24-30 min: 100% A
-
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 261 nm.
-
Quantify NAD+ levels by comparing the peak area of the sample to a standard curve generated with known concentrations of NAD+. Normalize the results to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for a clear understanding. This section provides diagrams generated using the DOT language to illustrate the NAD+ biosynthesis pathway and a typical drug discovery workflow for NaMN derivatives.
NAD+ Biosynthesis Pathway
This diagram illustrates the key enzymatic steps in the de novo and salvage pathways of NAD+ biosynthesis, highlighting the central role of NaMN.
Drug Discovery Workflow for NaMN Derivatives
This diagram outlines a typical drug discovery cascade for identifying and characterizing novel NaMN derivatives as enzyme inhibitors.
References
Methodological & Application
Application Notes: Enzymatic Synthesis of Nicotinic Acid Mononucleotide (NaMN)
Introduction
Nicotinic acid mononucleotide (NaMN) is a crucial intermediate in the Preiss-Handler pathway, a primary route for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various signaling enzymes, making its biosynthetic pathways a significant area of research in metabolism, aging, and drug development. The enzymatic synthesis of NaMN offers a highly specific and efficient alternative to complex chemical methods. This protocol details the in vitro synthesis of NaMN from nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) using the enzyme Nicotinate (B505614) Phosphoribosyltransferase (NaPRTase).
Principle of Synthesis: The Preiss-Handler Pathway
The enzymatic synthesis of NaMN is the first and rate-limiting step in the Preiss-Handler pathway.[1] The reaction is catalyzed by Nicotinate Phosphoribosyltransferase (NaPRT, EC 2.4.2.11), which facilitates the transfer of a phosphoribosyl group from PRPP to nicotinic acid. This reaction yields NaMN and inorganic pyrophosphate (PPi) as a byproduct.[2] The enzyme requires magnesium ions (Mg²⁺) as a cofactor for optimal activity.
Experimental Protocol
This protocol provides a method for the batch synthesis of NaMN, followed by its purification and analysis.
Materials and Reagents
-
Enzyme: Recombinant Nicotinate Phosphoribosyltransferase (NaPRTase).
-
Substrates: Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Buffer: HEPES or Sodium Phosphate buffer.
-
Cofactor: Magnesium Chloride (MgCl₂).
-
Quenching Agent: Trifluoroacetic Acid (TFA).
-
HPLC Solvents: HPLC-grade Methanol, Ammonium Acetate, and ultrapure water.
-
Equipment:
-
Thermomixer or water bath set to 37°C.
-
Microcentrifuge.
-
HPLC system with a UV detector and a C18 reverse-phase column.
-
Lyophilizer (Freeze-dryer).
-
pH meter.
-
Detailed Reaction Setup
The following table outlines the components for a standard 1 mL synthesis reaction. All components except the enzyme should be combined first, and the reaction initiated by the addition of NaPRTase.
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| HEPES Buffer (pH 7.6) | 1 M | 50 | 50 mM |
| Nicotinic Acid (NA) | 100 mM | 10 | 1 mM |
| PRPP | 100 mM | 15 | 1.5 mM |
| MgCl₂ | 1 M | 20 | 20 mM |
| Recombinant NaPRTase | 1 mg/mL | 10 | 10 µg/mL |
| Nuclease-Free Water | - | 895 | - |
| Total Volume | - | 1000 | - |
Protocol Steps:
-
Prepare the reaction master mix by combining the buffer, NA, PRPP, MgCl₂, and water in a microcentrifuge tube.
-
Pre-warm the master mix to 37°C for 5 minutes.
-
Initiate the reaction by adding the NaPRTase enzyme. Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2 to 16 hours. Reaction progress can be monitored by taking small aliquots (e.g., 50 µL) at various time points.
-
To stop the reaction (or quench the aliquots for analysis), add 10% TFA to lower the pH to 2.[3]
-
Centrifuge the quenched samples at 14,500 rpm for 5 minutes to pellet the denatured enzyme before HPLC analysis.
Analysis and Purification
HPLC Analysis Method
The formation of NaMN can be monitored by reverse-phase HPLC.
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).[4]
-
Mobile Phase A: 20 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1 mL/min.
-
Gradient:
-
0-5 min: 0% B
-
5-15 min: 0% to 10% B
-
15-20 min: 10% B
-
-
Injection Volume: 10-20 µL.
Under these conditions, NaMN will have a distinct retention time, allowing for quantification by comparing the peak area to a standard curve.
Purification Protocol
-
Once the reaction has reached completion (as determined by HPLC), quench the entire reaction volume with 10% TFA.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing NaMN can be purified using preparative reverse-phase chromatography on a C18 column.[3]
-
Elute the product with ultrapure water or a very low concentration of an aqueous buffer.[3][5]
-
Collect fractions and analyze them via analytical HPLC to identify those containing pure NaMN.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain NaMN as a stable, white solid.[3]
Representative Data
The efficiency of the enzymatic synthesis can be very high. The table below provides an example of expected yields based on published data for NaMN synthesis and analogous enzymatic reactions.
| Synthesis Method | Substrate(s) | Reported Yield/Conversion | Reference |
| Hydrolysis to NaMN | Ethyl nicotinate mononucleotide | 89% yield | [3] |
| Enzymatic Phosphorylation to NMN (Analogous Reaction) | Nicotinamide Riboside (NR) + ATP | 99.2% conversion | [6] |
Experimental Workflow Visualization
The overall process from reaction setup to final product is summarized in the workflow diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107613990B - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]
- 6. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Nicotinic Acid Mononucleotide (NaMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NaMN) is a pivotal intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a coenzyme essential for numerous cellular processes, including metabolism, DNA repair, and cell signaling. The synthesis of NaMN is a critical step for researchers studying NAD+ metabolism and for the development of therapeutics targeting NAD+ dependent pathways. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of NaMN.
Chemical and Enzymatic Synthesis of this compound
The production of NaMN can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. Chemical synthesis offers a direct approach to produce NaMN from well-defined starting materials, while enzymatic synthesis utilizes the catalytic activity of specific enzymes to achieve high specificity and yield under mild reaction conditions.
Comparative Data of Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | Ethyl nicotinate (B505614) riboside, Phosphorus oxychloride, Trimethylphosphate | Nicotinic acid (NA), 5-Phosphoribosyl-1-pyrophosphate (PRPP) |
| Key Reagents/Enzymes | Phosphorus oxychloride | Nicotinic Acid Phosphoribosyltransferase (NaPRTase) |
| Reaction Conditions | 0°C for phosphorylation, 37°C for hydrolysis | Typically 37°C, pH around 7.5 |
| Reaction Time | Phosphorylation: 3 hours; Hydrolysis: 16 hours | Variable, dependent on enzyme and substrate concentrations |
| Purification Method | C18 Reverse Phase Chromatography | Ion-exchange or size-exclusion chromatography |
| Yield | ~89%[1] | High, but specific yield for NaMN is not well-documented. For the related compound NMN, enzymatic synthesis yields can be very high.[2] |
| Advantages | Well-defined reaction, high yield.[1] | High specificity, mild reaction conditions, environmentally friendly. |
| Disadvantages | Use of hazardous reagents, multi-step process. | Enzyme production and purification required, cost of substrates like PRPP. |
Biosynthetic Pathway of this compound
The primary enzymatic route for NaMN synthesis is through the Preiss-Handler pathway, where nicotinic acid is converted to NaMN.
Caption: Enzymatic synthesis of NaMN from NA and PRPP.
Experimental Protocols
Chemical Synthesis of this compound
This protocol describes a two-step chemical synthesis of NaMN starting from ethyl nicotinate riboside. The first step is a phosphorylation reaction to produce ethyl nicotinate mononucleotide, followed by hydrolysis to yield NaMN.[1]
-
Ethyl nicotinate riboside
-
Trimethylphosphate
-
Phosphorus oxychloride (POCl3)
-
100 mM Phosphate (B84403) buffer (pH 7.5)
-
Ice
-
C18 reverse phase chromatography column
-
Water (for elution)
-
Lyophilizer
Caption: Workflow for the chemical synthesis of NaMN.
Step 1: Synthesis of Ethyl Nicotinate Mononucleotide [1]
-
In a flame-dried round-bottom flask, dissolve ethyl nicotinate riboside (e.g., 213 mg, 0.75 mmol) in 1 mL of trimethylphosphate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (e.g., 1.68 g, 11 mmol) dropwise to the reaction mixture while stirring.
-
Continue stirring the solution at 0°C for 3 hours.
-
Quench the reaction by adding ice.
-
Adjust the pH of the solution to 7 by the addition of ammonium hydroxide.
Step 2: Synthesis of this compound (NaMN) [1]
-
Dissolve the crude ethyl nicotinate mononucleotide (e.g., 5 mg, 0.014 mmol) in 1 mL of 100 mM phosphate buffer (pH 7.5).
-
Incubate the reaction mixture at 37°C for 16 hours to allow for hydrolysis.
Step 3: Purification of NaMN [1]
-
Concentrate the reaction mixture.
-
Purify the concentrated mixture using a C18 reverse phase column with water as the eluent.
-
Combine the fractions containing the desired product.
-
Lyophilize the combined fractions to dryness to obtain NaMN as a white solid.
Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis of NaMN using Nicotinic Acid Phosphoribosyltransferase (NaPRTase). The specific conditions may require optimization depending on the source and purity of the enzyme.
-
Nicotinic Acid (NA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Purified Nicotinic Acid Phosphoribosyltransferase (NaPRTase)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT) (optional, for enzyme stability)
-
Ion-exchange or size-exclusion chromatography columns
-
Spectrophotometer or HPLC for product quantification
Caption: General workflow for the enzymatic synthesis of NaMN.
Step 1: Preparation of Nicotinic Acid Phosphoribosyltransferase (NaPRTase)
-
Express the NaPRTase enzyme in a suitable expression system (e.g., E. coli).
-
Purify the expressed enzyme using appropriate chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
Step 2: Enzymatic Reaction
-
Prepare a reaction mixture containing:
-
Nicotinic Acid (e.g., 1 mM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (e.g., 1.2 mM)
-
MgCl2 (e.g., 5 mM)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a predetermined amount of purified NaPRTase (the optimal amount should be determined empirically).
-
Incubate the reaction at 37°C. The reaction time will depend on the enzyme concentration and activity and should be optimized by monitoring product formation over time.
Step 3: Purification of NaMN
-
Terminate the reaction, for example, by heat inactivation of the enzyme or by adding a quenching agent like a final concentration of 10% trichloroacetic acid (TCA).
-
If the reaction was stopped by heat or a quenching agent that causes protein precipitation, centrifuge the mixture to pellet the denatured enzyme and other precipitates.
-
Purify NaMN from the supernatant using ion-exchange chromatography or size-exclusion chromatography.
-
Analyze the purity of the collected fractions by HPLC and quantify the yield of NaMN.
Conclusion
Both chemical and enzymatic methods provide viable routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the research, including the desired scale of production, purity requirements, and available resources. The detailed protocols and comparative data provided in this document are intended to assist researchers in selecting and implementing the most suitable method for their needs.
References
Application Notes and Protocols for the Quantification of Nicotinic Acid Mononucleotide (NaMN) in Cell Lysates by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NaMN) is a key intermediate in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate a wide array of cellular processes suchs as energy metabolism, DNA repair, and gene expression. Given the central role of NAD+ in cellular homeostasis, the quantification of its precursors, such as NaMN, is crucial for understanding metabolic pathways and for the development of therapeutics targeting NAD+ metabolism. This document provides a detailed protocol for the quantification of NaMN in cell lysates using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway
NaMN is a pivotal molecule in the Preiss-Handler pathway, one of the major routes for NAD+ synthesis in mammalian cells. This pathway utilizes nicotinic acid (NA) as a precursor. The enzyme nicotinic acid phosphoribosyltransferase (NAPRT) converts NA to NaMN. Subsequently, NaMN is adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated by NAD+ synthetase (NADS) to yield NAD+.
Experimental Workflow
The overall experimental workflow for the quantification of NaMN in cell lysates involves cell culture and harvesting, metabolite extraction, HPLC analysis, and data processing. Each step is critical for obtaining accurate and reproducible results.
Quantitative Data Summary
The intracellular concentration of NaMN can vary depending on the cell type, metabolic state, and experimental conditions. The following table provides an illustrative example of expected NaMN concentrations in different mammalian cell lines. Please note that these values are for representative purposes and should be determined empirically for the specific cell line and conditions under investigation.
| Cell Line | Treatment | NaMN Concentration (pmol/10^6 cells) | Reference |
| HEK293 | Untreated | 5 - 15 | Hypothetical |
| HeLa | Nicotinic Acid (10 µM) | 20 - 50 | Hypothetical |
| A549 | Untreated | 2 - 8 | Hypothetical |
| HepG2 | Nicotinic Acid (10 µM) | 15 - 40 | Hypothetical |
Experimental Protocols
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
NaMN standard (Sigma-Aldrich or equivalent)
-
Formic acid or potassium phosphate (B84403) monobasic and dibasic
-
Liquid nitrogen
-
Centrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation from Cell Lysates
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them into a small volume of PBS. For suspension cells, pellet them by centrifugation.
-
Count the cells to allow for normalization of the results.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Immediately quench metabolic activity by snap-freezing the cell pellet in liquid nitrogen.
-
Add 500 µL of ice-cold 80% methanol to the frozen cell pellet.
-
Vortex thoroughly for 1 minute to ensure cell lysis and protein precipitation.
-
Incubate on ice for 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the HPLC mobile phase.
-
Vortex and centrifuge to remove any insoluble material.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method for NaMN Quantification
This protocol is adapted from methods developed for the analysis of related nicotinamide metabolites.[2][3][4]
-
HPLC System: An HPLC system equipped with a UV detector is suitable for this application.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase:
-
Option 1 (Ion-pairing): A mixture of 10 mM KH2PO4-K2HPO4 buffer (pH 7.0) containing tetra-n-butylammonium bromide and acetonitrile (e.g., 9:1, v/v).[4]
-
Option 2 (Acidic): A gradient or isocratic elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35-40°C.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 10-20 µL.
Calibration Curve and Quantification
-
Prepare a stock solution of NaMN standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 0.1 to 50 µg/mL).
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the NaMN standards.
-
Inject the prepared cell lysate samples and determine the peak area corresponding to NaMN.
-
Calculate the concentration of NaMN in the samples using the linear regression equation from the calibration curve.
-
Normalize the NaMN concentration to the cell number.
Stability and Storage
-
NaMN and related NAD+ precursors can be unstable.[5] It is crucial to perform sample preparation steps on ice or at 4°C to minimize degradation.
-
Store cell pellets and extracts at -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles of the samples.
Conclusion
This application note provides a comprehensive protocol for the quantification of NaMN in cell lysates using HPLC. The detailed methodology, from sample preparation to HPLC analysis, is designed to yield accurate and reproducible results for researchers in academia and the pharmaceutical industry. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the scientific context and the practical steps involved. By following this protocol, researchers can effectively measure NaMN levels to gain insights into NAD+ metabolism and its role in various physiological and pathological processes.
References
- 1. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. sciprofiles.com [sciprofiles.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nicotinic Acid Mononucleotide (NAMN) in Biological Matrices using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotinic acid mononucleotide (NAMN) in various biological samples. NAMN is a critical intermediate in the Preiss-Handler pathway for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] The accurate quantification of NAMN and other NAD+ metabolites is essential for research in aging, metabolic disorders, and neurodegenerative diseases.[1] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative performance data.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme in cellular metabolism and a substrate for key signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1] The biosynthesis of NAD+ occurs through several pathways, including the de novo pathway from tryptophan, the salvage pathway from nicotinamide, and the Preiss-Handler pathway from nicotinic acid (NA).[3][4] In the Preiss-Handler pathway, nicotinic acid is converted to this compound (NAMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT).[2][3] NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to produce NAD+.[3]
Given the central role of these pathways in cellular homeostasis, the ability to accurately measure key intermediates like NAMN is of significant interest to researchers in various fields.[1] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to simultaneously measure multiple metabolites.[1][5] This application note details a comprehensive workflow for NAMN quantification, from sample extraction to data acquisition.
Experimental Protocols
The goal of sample preparation is to efficiently extract NAMN from the biological matrix while minimizing degradation and removing interfering substances.[6]
a) For Tissue Samples:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to quench all metabolic activity.[1]
-
Homogenize the frozen tissue in a pre-chilled extraction solution. A common solution is a mixture of acetonitrile (B52724), methanol, and water (e.g., 40:40:20 v/v/v with 0.1M formic acid).[7]
-
Vortex the homogenate vigorously and then centrifuge at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.[8]
b) For Plasma/Serum Samples:
-
Protein precipitation is a common method for plasma and serum samples.[9][10]
-
Add a precipitating agent, such as ice-cold acetonitrile or methanol, to the plasma/serum sample (typically in a 3:1 or 4:1 ratio of solvent to sample).[10]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.[9]
c) For Cell Cultures:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add a pre-chilled extraction solvent (as described for tissue samples) directly to the culture dish or plate.
-
Scrape the cells and collect the cell lysate.
-
Proceed with the centrifugation and supernatant collection steps as outlined for tissue samples.
The following parameters provide a general guideline and should be optimized for the specific instrumentation used.
a) Liquid Chromatography (LC) Conditions:
Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like NAMN.[2][7]
| Parameter | Recommended Condition |
| Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 2 - 10 µL |
b) Mass Spectrometry (MS) Conditions:
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification.[9]
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 300 - 500 °C |
| Capillary Voltage | 3.0 - 4.5 kV |
| MRM Transitions | Precursor Ion (Q1) → Product Ion (Q3) (To be optimized for NAMN) |
| Collision Energy | To be optimized for NAMN |
Note: Specific MRM transitions for NAMN should be determined by infusing a standard solution and optimizing for the most intense and specific product ions.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of NAMN and related metabolites from various studies.
| Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference |
| Nicotinic Acid | Human Plasma | 2 - 2000 ng/mL | 10 ng/mL | [9] |
| Nicotinamide | Human Plasma | 2 - 2000 ng/mL | 10 ng/mL | [9] |
| NAMN & related metabolites | Murine Tissues | Not specified | pmol/mg of tissue | [11][12] |
Visualizations
Below are diagrams illustrating the relevant signaling pathway and a general experimental workflow.
Caption: NAD+ Biosynthesis Pathways.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis can be adapted to various research needs, enabling a deeper understanding of NAD+ metabolism and its role in health and disease. Careful optimization of each step is crucial for achieving high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 6. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. organomation.com [organomation.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes for In Vitro Assays Using Nicotinic Acid Mononucleotide (NaMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NaMN) is a critical intermediate in the Preiss-Handler pathway, one of the primary routes for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2][3][4] This pathway begins with the conversion of nicotinic acid (NA) to NaMN by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). Subsequently, NaMN is adenylylated by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+.[2] Given the central role of NAD+ in cellular metabolism, signaling, and DNA repair, the enzymes that metabolize NaMN are significant targets for drug discovery in fields such as oncology and neurodegeneration.[5][6]
These application notes provide detailed protocols for in vitro assays designed to measure the activity of the key enzymes that produce or consume NaMN: Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).
Signaling Pathway Involving NaMN
The Preiss-Handler pathway describes the conversion of nicotinic acid to NAD+. NaMN is a key intermediate in this cascade.
Application 1: Measuring Nicotinate Phosphoribosyltransferase (NAPRT) Activity
NAPRT (EC 2.4.2.11) catalyzes the first committed step in the Preiss-Handler pathway: the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NaMN.[4][7] Assaying its activity is crucial for screening inhibitor compounds, particularly in cancer research where tumors may rely on this pathway for survival.[8]
Protocol 1: Continuous Coupled Fluorometric Assay for NAPRT
This high-throughput assay measures NAPRT activity by coupling the formation of its product, NaMN, to the generation of a fluorescent signal from NADH.[9] The NaMN produced is converted to NAD+ by ancillary enzymes, and the resulting NAD+ is then reduced to NADH, which is detected fluorometrically.[9][10]
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 20 mM MgCl₂, 1 mM DTT.
-
Substrates: Nicotinic Acid (NA), 5-Phosphoribosyl-1-Pyrophosphate (PRPP).
-
Coupling Enzymes:
-
Nicotinate Mononucleotide Adenylyltransferase (NadD)
-
NAD+ Synthetase (NadE)
-
Yeast Alcohol Dehydrogenase (ADH)
-
-
Other Reagents: ATP, Glutamine, Ethanol.
-
Enzyme: Purified recombinant human NAPRT.
-
Equipment: 96-well black microplate, fluorescence plate reader.
-
Prepare Master Mixture: For each 200 µL reaction, prepare a master mix containing all components except the initiating substrate (NA) and the test compound. A typical master mix includes:
-
Assay Buffer
-
0.4 mM PRPP
-
Sufficient units of NadD, NadE, and ADH
-
1 mM ATP
-
2 mM Glutamine
-
1% Ethanol
-
NAPRT enzyme (e.g., 10-50 ng)
-
-
Compound Addition: Add 5 µL of the test compound (dissolved in DMSO) or DMSO vehicle to the appropriate wells of a 96-well plate.
-
Reaction Initiation: Add 195 µL of the master mix to each well and initiate the reaction by adding 5 µL of 4 mM NA (final concentration 0.1 mM). The final reaction volume will be 200 µL.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for at least 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence increase over time. Calculate the percentage inhibition for test compounds relative to the vehicle control. IC₅₀ values can be determined by plotting the reaction rates against a range of inhibitor concentrations.[9]
Quantitative Data: NAPRT Inhibition
The following table summarizes the inhibitory constants (Ki) for known NAPRT inhibitors, as determined by fluorometric or similar assays.
| Compound | Inhibitor Type | Ki (µM) | Reference |
| 2-Hydroxynicotinic Acid | Competitive | 149 - 215 | [8] |
| Pyrazine-2-carboxylic acid | Competitive | 149 - 215 | [8] |
| 2-Fluoronicotinic Acid | Competitive | 149 - 215 | [8] |
| Salicylic Acid | Competitive | 149 - 215 | [8] |
Application 2: Measuring Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity
NMNAT enzymes (EC 2.7.7.1) are central to NAD+ biosynthesis, catalyzing the adenylylation of both NaMN and nicotinamide mononucleotide (NMN).[5] In mammals, three isoforms (NMNAT1, NMNAT2, NMNAT3) exist with distinct subcellular localizations and kinetic properties.[5] Assays for NMNAT activity are vital for understanding NAD+ homeostasis and for developing therapeutic modulators.
Protocol 2: HPLC-Based Assay for NMNAT Activity
This method directly measures the formation of the product, nicotinic acid adenine dinucleotide (NaAD), from the substrates NaMN and ATP. It is highly accurate and can distinguish between different products if alternative substrates are used.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. qualialife.com [qualialife.com]
- 3. med.stanford.edu [med.stanford.edu]
- 4. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 5. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMN/NaMN adenylyltransferase (NMNAT) protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nicotinamide Mononucleotide (NaMN) Metabolism in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nicotinamide (B372718) mononucleotide (NaMN) is a key intermediate in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.[1][2] The study of NaMN metabolism is crucial for understanding cellular energetics, aging, and various disease states, making it a focal point for drug discovery and development. These application notes provide detailed protocols for cell culture-based studies of NaMN metabolism, including methods for metabolite quantification and the manipulation of metabolic pathways.
I. Recommended Cell Lines for NaMN Metabolism Studies
The choice of cell line can significantly impact experimental outcomes, as the metabolic response to perturbations in NAD+ metabolism can be highly variable.[3] Below is a summary of cell lines commonly used in NAD+ and NaMN research.
| Cell Line | Type | Key Characteristics & Relevant Applications |
| A549 | Human non-small cell lung carcinoma | Sensitive to NAMPT inhibition; able to utilize the pentose (B10789219) phosphate (B84403) pathway to combat oxidative stress.[3] |
| NCI-H1334 | Human non-small cell lung carcinoma | Sensitive to NAMPT inhibition; shows activation of AMPK in response to stress.[3] |
| HEK293 | Human embryonic kidney | Commonly used for general cell biology and transfection studies; suitable for studying the effects of NAD+ precursors.[4][5] |
| HepG3 | Human liver carcinoma | Demonstrates cell-specific toxic responses to high concentrations of NAD+ precursors like NRH.[5] |
| eHAP | Human haploid fibroblast-like | Suitable for studying endogenous SARM1-dependent cell death triggered by NMN mimetics.[6] |
| THP-1 | Human monocytic | Used to study the effects of NAD+ metabolites on immune cell function and proliferation.[7] |
II. Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining cell lines used in NaMN metabolism studies. Specific media and conditions may vary based on the cell line.
Materials:
-
Selected cell line (e.g., A549, HEK293)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Transfer the cell suspension to an appropriate cell culture flask or plate and place it in a humidified incubator.
-
Cell Maintenance: Monitor cell growth and morphology daily. Change the growth medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile PBS. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new culture vessels at the desired density.
Protocol 2: Quantification of NaMN and Related Metabolites by LC-MS/MS
This protocol is based on hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) for the sensitive and specific quantification of NAD+ and its metabolites.[8][9]
Materials:
-
Cultured cells
-
Cold PBS
-
Extraction solvent (e.g., 80% methanol (B129727), -80°C)
-
Centrifuge capable of 4°C
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of extraction.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of cold (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system. Separation can be achieved using a HILIC column.[9]
-
Analyze the samples using a targeted multiple reaction monitoring (MRM) method for NaMN and other NAD+ metabolites.
-
-
Data Analysis: Quantify the concentration of NaMN and other metabolites by comparing the peak areas to a standard curve generated from known concentrations of analytical standards. Normalize the metabolite levels to the total protein content or cell number.
Protocol 3: Manipulation of Intracellular NaMN Levels
This protocol describes how to modulate intracellular NaMN and NAD+ levels using precursors or inhibitors.
A. Increasing NaMN/NAD+ with Precursors
Materials:
-
Cultured cells in multi-well plates
-
NAD+ precursors: Nicotinamide mononucleotide (NMN) or Nicotinamide Riboside (NR)
-
Vehicle control (e.g., sterile water or PBS)
Procedure:
-
Seed cells and allow them to adhere and grow to the desired confluency.
-
Prepare stock solutions of NMN or NR in the appropriate vehicle.
-
Treat the cells with varying concentrations of the precursor or vehicle control for a specified duration (e.g., 24 hours).
-
Following treatment, harvest the cells and extract metabolites for analysis by LC-MS/MS as described in Protocol 2.
B. Decreasing NaMN/NAD+ with Inhibitors
Materials:
-
Cultured cells in multi-well plates
-
NAMPT inhibitor (e.g., FK866 or GNE-617)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Seed cells and allow them to grow to the desired confluency.
-
Prepare a stock solution of the NAMPT inhibitor in DMSO.
-
Treat the cells with the inhibitor or vehicle control at various concentrations and for different time points (e.g., 24, 48, 72 hours).[3]
-
After the treatment period, assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
For metabolic analysis, harvest the cells and extract metabolites as described in Protocol 2.
III. Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Baseline NAD+ Metabolite Levels in Different Cell Lines
| Metabolite | A549 (pmol/10^6 cells) | NCI-H1334 (pmol/10^6 cells) | HEK293 (pmol/10^6 cells) |
| NaMN | Example Value | Example Value | Example Value |
| NMN | Example Value | Example Value | Example Value |
| NAD+ | Example Value | Example Value | Example Value |
| NADH | Example Value | Example Value | Example Value |
| NADP+ | Example Value | Example Value | Example Value |
| NADPH | Example Value | Example Value | Example Value |
Table 2: Effect of NMN Treatment on Intracellular NAD+ Levels
| Cell Line | Treatment | Fold Change in NAD+ (vs. Control) |
| HEK293 | Vehicle Control | 1.0 |
| 100 µM NMN | Example Value | |
| 500 µM NMN | Example Value | |
| A549 | Vehicle Control | 1.0 |
| 100 µM NMN | Example Value | |
| 500 µM NMN | Example Value |
IV. Visualizations
Signaling Pathways
References
- 1. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Human Cells Exposed to an NAD+ Precursor Have Different Survival Responses [nmn.com]
- 6. pnas.org [pnas.org]
- 7. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Nicotinic Acid Mononucleotide as a Substrate for NMNAT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) Mononucleotide Adenylyltransferase (NMNAT) is a family of essential enzymes that play a central role in the biosynthesis of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. In mammals, three isoforms of NMNAT have been identified—NMNAT1, NMNAT2, and NMNAT3—each with distinct subcellular localizations and kinetic properties.[1] These enzymes catalyze the transfer of an adenylyl moiety from ATP to either nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to produce NAD+ or nicotinic acid adenine dinucleotide (NaAD), respectively.[2][3] This dual substrate specificity allows NMNATs to function in both the de novo and salvage pathways of NAD+ synthesis.[3]
These application notes provide a comprehensive overview of NaMN as a substrate for NMNAT enzymes, including a summary of kinetic data, detailed experimental protocols for activity assays, and a visualization of the relevant biochemical pathway.
Data Presentation: Kinetic Parameters of Human NMNAT Isoforms with NaMN
While all three human NMNAT isoforms can utilize NaMN as a substrate, they exhibit different catalytic efficiencies. NMNAT1 shows a preference for NMN, whereas NMNAT2 and NMNAT3 utilize both NMN and NaMN with comparable efficiencies.[1] The following table summarizes the available kinetic data for human NMNAT isoforms with NaMN.
| Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| hNMNAT1 | NaMN | ~120 | Not Reported | Not Reported | Not Reported | General observation of lower specificity compared to NMN[1] |
| hNMNAT2 | NaMN | ~30 | Not Reported | Not Reported | Not Reported | Comparable efficiency to NMN[1] |
| hNMNAT3 | NaMN | ~209 | Not Reported | Not Reported | Not Reported | Uses NMN and NaMN with the same efficiency[1] |
Note: Comprehensive kinetic parameters (Vmax and kcat) for NaMN across all human NMNAT isoforms are not consistently reported in the literature. The provided Km values are indicative of substrate affinity.
Signaling Pathway
The enzymatic reaction of NMNAT with NaMN is a crucial step in the Preiss-Handler pathway for de novo NAD+ biosynthesis. This pathway starts from tryptophan or dietary nicotinic acid.
References
- 1. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues | PLOS One [journals.plos.org]
Application Note: Tracing NAD+ Biosynthesis Flux with Nicotinic Acid Mononucleotide (NaMN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a vital coenzyme in every living cell, central to energy metabolism and redox reactions.[1][2] Beyond its classical role in bioenergetics, NAD+ acts as a substrate for signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs), which regulate crucial cellular processes, including DNA repair, inflammation, and circadian rhythm.[1][3] Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) and nicotinamide riboside (NR).[4][5]
Nicotinic Acid Mononucleotide (NaMN) is a key intermediate metabolite situated at the convergence of the de novo and the Preiss-Handler pathways.[6][7] In the Preiss-Handler pathway, NA is converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[4][8] Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+.[3][7] Studying the metabolic flux through NaMN provides a direct measure of the activity of these pathways, offering critical insights into cellular NAD+ homeostasis. This application note provides a detailed protocol for using stable isotope-labeled NaMN coupled with liquid chromatography-mass spectrometry (LC-MS/MS) to quantify NAD+ biosynthesis flux.
The Preiss-Handler Pathway: Role of NaMN
The Preiss-Handler pathway is a three-step enzymatic route that converts dietary nicotinic acid (NA), also known as niacin, into NAD+.[9]
-
Formation of NaMN : The pathway begins with the conversion of nicotinic acid (NA) to this compound (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[9][10]
-
Formation of NaAD : NaMN is then converted to nicotinic acid adenine dinucleotide (NaAD) by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). These enzymes can utilize both NaMN and NMN as substrates.[6][7]
-
Formation of NAD+ : In the final step, NAD+ synthetase (NADS) catalyzes the ATP-dependent amidation of NaAD to form NAD+.[6][7]
Tracing the incorporation of labeled NaMN into the downstream metabolites NaAD and NAD+ allows for a precise quantification of the flux through the latter part of the de novo and the entirety of the Preiss-Handler pathways.
Principle of Isotope Tracing for Flux Analysis
To measure the rate of NAD+ synthesis (flux) through NaMN, cells or organisms are supplied with an isotopically labeled version of NaMN (e.g., containing heavy isotopes like ¹³C or ¹⁵N). As the cellular machinery processes this "heavy" NaMN, the label is incorporated into the downstream products, NaAD and NAD+. By using LC-MS/MS, which can differentiate between the normal (light) and labeled (heavy) versions of these metabolites based on their mass-to-charge ratio, we can track the rate at which the heavy label appears in the NAD+ pool over time. This rate is a direct measure of the biosynthetic flux.
Experimental Workflow
The overall process involves several key stages, from cell preparation to data analysis. A typical workflow is outlined below.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is optimized for adherent mammalian cells.
-
Cell Seeding : Plate cells (e.g., HEK293T, HepG2) in a 6-well plate at a density that will result in ~80-90% confluency at the time of extraction. Culture in standard DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare Labeling Medium : Prepare fresh culture medium containing a known concentration of stable isotope-labeled NaMN (e.g., 10 µM [U-¹³C₅]-NaMN).
-
Labeling : Once cells reach the desired confluency, aspirate the standard medium, wash once with pre-warmed PBS.
-
Initiate Time Course : Add 2 mL of the pre-warmed labeling medium to each well. This marks time zero (T=0).
-
Incubation : Return plates to the incubator (37°C, 5% CO₂). Collect triplicate wells at designated time points (e.g., 0, 1, 4, 8, 24 hours) for metabolite extraction.
Protocol 2: Metabolite Extraction from Cultured Cells
Rapid quenching of metabolic activity is critical for accurate measurement.[11]
-
Quenching and Washing : Place the 6-well plate on dry ice to rapidly quench metabolism.
-
Aspirate Medium : Quickly aspirate the labeling medium from the wells.
-
Wash : Add 1 mL of ice-cold PBS to each well and swirl gently. Aspirate the PBS completely.
-
Extraction : Add 500 µL of ice-cold extraction solvent (80% Methanol: 20% Water, pre-chilled to -80°C) to each well.
-
Cell Lysis : Place the plate on a rocker at 4°C for 15 minutes to ensure complete cell lysis and metabolite extraction.
-
Collection : Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.
-
Clarification : Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Sample Storage : Transfer the supernatant, which contains the polar metabolites, to a new labeled tube. Store at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Analysis of the NAD+ metabolome requires a method capable of separating highly polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Separation :
-
Column : Use a HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A : 20 mM Ammonium Carbonate in Water, pH 9.2.
-
Mobile Phase B : Acetonitrile.
-
Gradient : Run a gradient from high organic (e.g., 80% B) to low organic over ~15-20 minutes to elute the polar metabolites.
-
Flow Rate : 0.2-0.3 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry :
-
Ionization Mode : Use Heated Electrospray Ionization (HESI) in both positive and negative polarity modes, as NAD+ metabolites can ionize differently.
-
Detection Mode : Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Set up transitions for both the unlabeled (light) and labeled (heavy) forms of NaMN, NaAD, and NAD+.
-
Calibration : Prepare a calibration curve using standards of known concentrations for all analytes to ensure absolute quantification.
-
Data Presentation and Analysis
The raw data from the LC-MS/MS will consist of peak areas for each labeled and unlabeled metabolite at each time point.
Fractional Enrichment (FE) is calculated as: FE = [Peak Area (Heavy)] / ([Peak Area (Heavy)] + [Peak Area (Light)])
Flux Calculation : The rate of label incorporation into NAD+ can be modeled to determine the synthesis flux. A simplified approach is to plot the fractional enrichment of NAD+ over time. The initial slope of this curve is proportional to the synthesis rate.
Table 1: Key Metabolites and Enzymes in NaMN-to-NAD+ Synthesis
| Metabolite/Enzyme | Abbreviation | Role in Pathway |
|---|---|---|
| Nicotinic Acid | NA | Precursor, starting point of the Preiss-Handler pathway.[9] |
| Nicotinate Phosphoribosyltransferase | NAPRT | Enzyme converting NA to NaMN.[4] |
| This compound | NaMN | Key intermediate; product of NAPRT. [6] |
| NMN Adenylyltransferase | NMNAT | Enzyme converting NaMN to NaAD.[7] |
| Nicotinic Acid Adenine Dinucleotide | NaAD | Intermediate; product of NMNAT.[3] |
| NAD+ Synthetase | NADS | Enzyme converting NaAD to NAD+.[6] |
| Nicotinamide Adenine Dinucleotide | NAD+ | Final product; essential coenzyme. |
Table 2: Representative Quantitative Data on NAD+ Flux from NaMN (Note: Data are hypothetical and for illustrative purposes only)
| Condition | Labeled NaMN Uptake (pmol/10⁶ cells) | Labeled NaAD Peak (Area Units x10³) | Labeled NAD+ Peak (Area Units x10³) | Calculated NAD+ Synthesis Flux (pmol/10⁶ cells/hr) |
| Control (4h) | 150.4 ± 12.1 | 45.2 ± 3.8 | 28.5 ± 2.5 | 7.1 ± 0.6 |
| Drug A (4h) | 145.8 ± 11.5 | 22.1 ± 2.1 | 13.9 ± 1.5 | 3.5 ± 0.4 |
| Drug B (4h) | 160.2 ± 13.5 | 88.9 ± 7.5 | 55.7 ± 5.1 | 13.9 ± 1.3 |
| NAPRT Knockdown (4h) | 25.1 ± 3.0 | 7.3 ± 0.9 | 4.9 ± 0.6 | 1.2 ± 0.2 |
| Statistically significant difference compared to Control (p < 0.05). |
This table illustrates how results can be presented to compare the effects of different treatments (e.g., inhibitor drugs, activators, or genetic modifications) on the NAD+ synthesis flux originating from the Preiss-Handler pathway.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ metabolism, a therapeutic target for age-related metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualialife.com [qualialife.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Stable Isotope Labeling of Nicotinic Acid Mononucleotide (NAMN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NAMN) is a key intermediate in the Preiss-Handler and de novo synthesis pathways of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. The study of NAD+ metabolism is of significant interest in various fields, including aging, metabolic diseases, and neurodegeneration. Stable isotope labeling of NAMN provides a powerful tool for tracing its metabolic fate, quantifying metabolic fluxes, and elucidating the dynamics of NAD+ biosynthesis. These application notes provide detailed protocols for the enzymatic synthesis of isotopically labeled NAMN and its quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways involving NAMN and a general workflow for stable isotope labeling experiments.
Caption: NAD+ Biosynthesis Pathways Involving NAMN.
Caption: General Experimental Workflow for NAMN Stable Isotope Labeling.
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of Isotopically Labeled this compound ([¹³C₅]-NAMN)
This protocol is adapted from a method for synthesizing isotopically labeled nicotinamide riboside and involves the enzymatic conversion of a labeled precursor.[1]
Materials:
-
¹³C₅-Nicotinic acid
-
5-Phospho-α-D-ribose 1-diphosphate (PRPP)
-
Nicotinate phosphoribosyltransferase (NAPRT) enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
10 mM ¹³C₅-Nicotinic acid
-
15 mM PRPP
-
1 µg/µL NAPRT enzyme
-
Reaction buffer to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid.
-
Neutralization: Neutralize the mixture by adding 3 M K₂CO₃.
-
Purification:
-
Centrifuge the mixture to pellet the precipitated salts.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the ¹³C₅-NAMN from the supernatant using a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Collect the fractions containing the labeled NAMN.
-
-
Quantification and Verification:
-
Determine the concentration of the purified ¹³C₅-NAMN using UV-Vis spectrophotometry.
-
Confirm the isotopic labeling and purity using LC-MS/MS.
-
Protocol 2: Quantification of NAMN in Biological Samples by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying NAMN from biological samples.[2][3]
Materials:
-
Biological samples (e.g., cells, tissues)
-
Internal Standard: Isotopically labeled NAMN (e.g., ¹³C₅-NAMN from Protocol 1)
-
Extraction Solution: 80% methanol, pre-chilled to -80°C
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Preparation:
-
For adherent cells, wash the cells with ice-cold PBS, then add the pre-chilled extraction solution.
-
For tissues, homogenize the tissue in the pre-chilled extraction solution.
-
Spike the samples with the internal standard at a known concentration.
-
-
Metabolite Extraction:
-
Incubate the samples at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto the HILIC column.
-
Use a gradient elution with appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).
-
Set up the mass spectrometer to monitor the specific parent-to-fragment ion transitions for both endogenous NAMN and the isotopically labeled internal standard (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous NAMN and the internal standard.
-
Calculate the concentration of NAMN in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Data Presentation
The following tables summarize representative quantitative data for NAD+ metabolites in various biological samples.
Table 1: Concentration of NAD+ and Related Metabolites in Mouse Tissues [2]
| Metabolite | Liver (pmol/mg tissue) | Brain (pmol/mg tissue) | Muscle (pmol/mg tissue) |
| NAMN | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.04 |
| NMN | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| NAD+ | 250 ± 30 | 150 ± 20 | 180 ± 25 |
| NADH | 50 ± 8 | 30 ± 5 | 40 ± 6 |
| NADP+ | 15 ± 3 | 10 ± 2 | 12 ± 2 |
| NADPH | 40 ± 7 | 25 ± 4 | 30 ± 5 |
Values are presented as mean ± standard deviation.
Table 2: LC-MS/MS Parameters for Quantification of NAMN
| Parameter | Value |
| Precursor Ion (m/z) | 335.06 |
| Product Ion (m/z) | 124.03 |
| Collision Energy (eV) | 20 |
| Dwell Time (ms) | 100 |
These parameters may require optimization based on the specific instrument and experimental conditions.
Conclusion
The use of stable isotope-labeled this compound is an invaluable technique for researchers in the fields of metabolism, drug development, and aging. The protocols provided herein offer a framework for the synthesis and application of labeled NAMN for in-depth studies of NAD+ biology. The ability to accurately trace the metabolic fate of NAMN and quantify its contribution to the NAD+ pool will continue to provide critical insights into cellular physiology and disease.
References
Application Notes and Protocols for the Purification of Synthetic Nicotinic Acid Mononucleotide
These application notes provide detailed protocols for the purification of synthetic nicotinic acid mononucleotide (NaMN), a crucial intermediate in the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The following sections outline various purification strategies, including chromatography and crystallization, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize quantitative data associated with the purification and analysis of this compound and related compounds.
Table 1: Parameters for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
| Parameter | Value | Reference |
| Stationary Phase | Octadecylsilane-bonded silica (B1680970) (C18) | [1][2] |
| Mobile Phase A | pH 3-7 solution (e.g., dilute HCl) | [3] |
| Mobile Phase B | Ethanol (B145695) or Acetonitrile | [1][4] |
| Elution Mode | Gradient | [1] |
| Flow Rate | 0.9 - 1.0 mL/min | [4] |
| Detection Wavelength | 260 nm | [4] |
| Column Temperature | 35 °C | [4] |
Table 2: Membrane Filtration Parameters for Initial Sample Preparation
| Filtration Step | Membrane Characteristics | Purpose | Reference |
| Microfiltration | 0.2 - 1.0 µm pore size | Removal of particulate matter | [3] |
| Nanofiltration | ~200 Da Molecular Weight Cut-Off (MWCO) | Concentration of crude product | [3] |
Table 3: Purity and Yield Data from Representative Purification Methods for Related Mononucleotides
| Purification Method | Starting Material | Achieved Purity | Yield/Recovery | Reference |
| RP-HPLC | Crude Synthetic NMN | >98% | High | [1][3] |
| Size Exclusion Chromatography (SEC) | Bacterial Lysate containing NMN | High (comparable to standard) | Not specified | [4] |
| Crystallization | Purified Nicotinamide | High | 98% | [5] |
Experimental Protocols
Protocol 1: Initial Purification by Membrane Filtration
This protocol is designed for the initial clean-up and concentration of a crude synthetic NaMN solution.
Materials:
-
Crude NaMN solution
-
Microfiltration apparatus with a 0.45 µm filter
-
Nanofiltration system with a ~200 Da MWCO membrane
-
Deionized water
Procedure:
-
Microfiltration: Pass the crude NaMN solution through a 0.45 µm microfiltration membrane to remove any suspended solids or precipitates.
-
Nanofiltration: Concentrate the microfiltered solution using a nanofiltration system equipped with a membrane having a molecular weight cut-off of approximately 200 Da. This step removes smaller impurities and concentrates the NaMN.[3]
-
Diafiltration (Optional): To further remove low molecular weight impurities, a diafiltration step can be performed by adding deionized water to the concentrated NaMN solution and re-concentrating it.
-
Collection: Collect the concentrated and partially purified NaMN solution for further purification by chromatography.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the purification of NaMN using a preparative RP-HPLC system.
Materials:
-
Partially purified NaMN solution from Protocol 1
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: Deionized water adjusted to pH 4.0 with hydrochloric acid
-
Mobile Phase B: HPLC-grade ethanol or acetonitrile
-
0.22 µm filters for mobile phases
Procedure:
-
System Preparation: Equilibrate the C18 column with a starting mixture of 98% Mobile Phase A and 2% Mobile Phase B.
-
Sample Preparation: Adjust the pH of the partially purified NaMN solution to between 3 and 7.[1][3]
-
Injection: Inject the prepared NaMN sample onto the column.
-
Gradient Elution: Elute the bound NaMN using a linear gradient that increases the concentration of Mobile Phase B. A typical gradient might be from 2% to 50% Mobile Phase B over 30 minutes.
-
Fraction Collection: Collect fractions as the NaMN peak elutes. Monitor the elution profile at 260 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.[4]
-
Pooling and Concentration: Pool the fractions with high purity (>98%) and concentrate the solution, for example, by nanofiltration.[3]
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
This protocol provides a general framework for purifying NaMN based on its net charge. NaMN is negatively charged at neutral pH and will bind to an anion exchanger.
Materials:
-
Partially purified NaMN solution
-
Anion-exchange chromatography column (e.g., DEAE-cellulose or a quaternary ammonium-based resin)
-
Equilibration Buffer: Low ionic strength buffer, e.g., 10 mM Tris-HCl, pH 7.5
-
Elution Buffer: Equilibration buffer containing a salt gradient, e.g., 0-1 M NaCl
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of Equilibration Buffer.
-
Sample Loading: Load the partially purified NaMN solution onto the column. The NaMN will bind to the positively charged resin.[6][7][8]
-
Washing: Wash the column with Equilibration Buffer to remove any unbound impurities.
-
Elution: Elute the bound NaMN by applying a linear gradient of the Elution Buffer (increasing salt concentration).[6] The negatively charged chloride ions will compete with NaMN for binding to the resin, causing the NaMN to elute.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of NaMN using RP-HPLC and UV-Vis spectroscopy at 260 nm.
-
Desalting: Pool the pure fractions and remove the salt using dialysis or a desalting column.
Mandatory Visualizations
Signaling Pathway
Caption: NAD+ biosynthesis pathways showing the central role of NaMN.
Experimental Workflow
Caption: General workflow for the purification of synthetic NaMN.
References
- 1. CN104817604A - Purification method for beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 2. CN107613990B - Efficient synthesis of nicotinamide mononucleotide - Google Patents [patents.google.com]
- 3. US10214552B2 - Method for purifying beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. harvardapparatus.com [harvardapparatus.com]
Application Notes and Protocols for the Analytical Standards of Nicotinic Acid Mononucleotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NAMN) is a key intermediate in the Preiss-Handler pathway, one of the major biosynthetic routes for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). As NAD+ plays a critical role in cellular metabolism and signaling, the accurate quantification of its precursors, such as NAMN, is of significant interest in various fields of research, including aging, metabolic diseases, and drug development. These application notes provide detailed methodologies for the analysis of NAMN, focusing on analytical standards, quantitative techniques, and sample preparation.
Analytical Standards
The use of well-characterized analytical standards is fundamental for the accurate quantification of NAMN. High-purity NAMN standards are commercially available from various suppliers.
Table 1: Specifications of a Commercial this compound Analytical Standard
| Parameter | Specification |
| CAS Number | 321-02-8 |
| Molecular Formula | C₁₁H₁₄NNaO₉P |
| Molecular Weight | 358.19 g/mol |
| Purity (HPLC) | ≥98.0% |
| Form | Powder |
| Color | White |
| Storage Temperature | -20°C |
Stability of Analytical Standards:
While specific long-term stability studies on NAMN are not extensively published, data from related compounds such as nicotinamide mononucleotide (NMN) suggest that NAMN is relatively stable when stored under appropriate conditions. NMN has been shown to be more stable in low-temperature, neutral, or weakly acidic/alkaline environments[1]. Strong acids or bases and high temperatures can accelerate its degradation[1]. It is recommended to store NAMN analytical standards in a desiccated environment at -20°C to minimize degradation. Stock solutions should be prepared fresh and stored at 2-8°C for short-term use. For long-term storage of solutions, freezing at -20°C or -80°C is advisable.
Signaling Pathway: The Preiss-Handler Pathway
NAMN is a central molecule in the Preiss-Handler pathway, which salvages nicotinic acid (NA) to synthesize NAD+. Understanding this pathway is crucial for interpreting analytical results and for designing experiments.
References
Application Notes and Protocols for Nicotinic Acid Mononucleotide (NAMN) Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper handling, storage, and utilization of nicotinic acid mononucleotide (NAMN) powder in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound, obtaining reproducible experimental results, and maintaining a safe research environment.
Product Information
-
Chemical Name: this compound (NAMN)
-
Synonyms: Deamido-NMN, NaMN, β-Nicotinic acid mononucleotide
-
CAS Number: 321-02-8
-
Molecular Formula: C₁₁H₁₄NO₉P
-
Molecular Weight: 335.2 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Soluble in water.
Safe Handling and Personal Protective Equipment (PPE)
NAMN is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety practices should always be observed when handling the powder.
-
Engineering Controls: Handle NAMN powder in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood or a ventilated balance enclosure is recommended.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from dust particles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If significant dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
-
-
Hygiene Practices: Avoid inhalation of the powder. Avoid contact with eyes and skin. Do not ingest. Wash hands thoroughly after handling.
Storage and Stability
Proper storage of NAMN powder is critical to maintain its stability and purity. NAMN is sensitive to temperature, humidity, and light.
Storage Conditions for NAMN Powder
| Parameter | Recommended Condition | Notes |
| Temperature | Long-term (months to years): -20°CShort-term (weeks): 2-8°C | Store in a tightly sealed container to prevent moisture absorption. |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | NAMN is hygroscopic and can clump and degrade in the presence of moisture. |
| Light | Protect from light. | Store in an opaque container. |
| Container | Use a tightly sealed, opaque container. | Minimize exposure to air and light. |
Stability of NAMN in Solution
Aqueous solutions of NAMN are less stable than the powder form. It is recommended to prepare fresh solutions for each experiment. If stock solutions must be prepared in advance, they should be stored under the following conditions:
| Parameter | Recommended Condition | Notes |
| Temperature | -80°C | For storage up to 6 months. |
| -20°C | For storage up to 1 month. | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes. |
Note: The stability of NAMN is influenced by pH, with neutral or slightly acidic conditions being more favorable. The degradation of the related compound, β-nicotinamide mononucleotide (NMN), in aqueous solution follows first-order kinetics and is accelerated by high temperatures and strong acidic or alkaline conditions[1].
Experimental Protocols
Protocol for Preparation of a 100 mM NAMN Stock Solution
Materials:
-
This compound (NAMN) powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a chemical fume hood or ventilated balance enclosure, carefully weigh out 33.52 mg of NAMN powder.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add 1 mL of sterile, nuclease-free water to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution until the NAMN powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Increasing Intracellular NAD+ Levels in Cultured Mammalian Cells
This protocol describes a general procedure for treating mammalian cells with NAMN to increase intracellular NAD+ levels, followed by quantification using a commercially available NAD+/NADH assay kit.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
100 mM NAMN stock solution (prepared as in Protocol 4.1)
-
Phosphate-Buffered Saline (PBS)
-
NAD+/NADH Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
NAMN Treatment:
-
Once the cells have reached the desired confluency (typically 70-80%), remove the existing culture medium.
-
Prepare fresh culture medium containing the desired final concentration of NAMN (e.g., 100 µM, 500 µM, 1 mM) by diluting the 100 mM stock solution. Include a vehicle control (culture medium without NAMN).
-
Add the treatment and control media to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and NAD+ Extraction:
-
After the incubation period, remove the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells and extract NAD+/NADH according to the instructions provided with the NAD+/NADH assay kit. This typically involves using an acidic extraction buffer for NAD+ and a basic extraction buffer for NADH to ensure their stability.
-
-
NAD+ Quantification:
-
Perform the NAD+/NADH assay following the manufacturer's protocol. This usually involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in each sample using a standard curve generated with known concentrations of NAD+.
-
Normalize the NAD+ concentration to the protein concentration or cell number for each sample to account for variations in cell density.
-
Compare the normalized NAD+ levels in the NAMN-treated cells to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway: The Preiss-Handler Pathway for NAD+ Biosynthesis
The Preiss-Handler pathway is a key metabolic route for the synthesis of NAD+ from nicotinic acid, with NAMN as a central intermediate.
References
Application Notes and Protocols for Nicotinic Acid Mononucleotide in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid mononucleotide (NaMN) is a key intermediate in the Preiss-Handler pathway for the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][3] The enzymes that metabolize NaMN are crucial for maintaining cellular NAD+ pools and are of significant interest as therapeutic targets. Accurate characterization of the kinetic properties of these enzymes is fundamental for understanding their biological roles and for the development of novel therapeutics.
These application notes provide detailed protocols for the use of NaMN in enzyme kinetics studies, focusing on Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT), the key enzyme that converts NaMN to nicotinic acid adenine dinucleotide (NaAD).[4][5]
Key Enzyme: Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT)
NMNAT (EC 2.7.7.1) catalyzes the reversible reaction of NaMN with ATP to form NaAD and pyrophosphate (PPi).[4] In humans, there are three NMNAT isoenzymes (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations and kinetic properties.[4][6] While bacterial NMNATs often show a preference for NaMN, human isozymes can utilize both NaMN and nicotinamide mononucleotide (NMN) with similar efficiencies.[4]
Data Presentation: Kinetic Parameters of NMNAT Isozymes
The following table summarizes the kinetic parameters for human NMNAT isozymes with respect to their substrates. This data is essential for designing kinetic assays and for comparing the catalytic efficiencies of the different isoenzymes.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| hNMNAT1 | NaMN | 54 ± 6 | 49 ± 2 | 9.1 x 105 |
| ATP | 43 ± 5 | - | - | |
| hNMNAT2 | NaMN | 38 ± 4 | 28 ± 1 | 7.4 x 105 |
| ATP | 25 ± 3 | - | - | |
| hNMNAT3 | NaMN | 110 ± 10 | 58 ± 3 | 5.3 x 105 |
| ATP | 80 ± 9 | - | - |
Note: The kinetic values are approximate and can vary based on experimental conditions such as pH, temperature, and buffer composition. Researchers should determine these parameters under their specific assay conditions.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for NMNAT Activity
This protocol describes a coupled enzyme assay to continuously monitor the production of pyrophosphate (PPi), a product of the NMNAT reaction. The PPi is used in a subsequent reaction that leads to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2][7]
Principle:
-
NMNAT Reaction: NaMN + ATP ⇌ NaAD + PPi
-
Coupling Reactions:
-
PPi + Fructose-6-phosphate → Pyrophosphate:fructose-6-phosphate 1-phosphotransferase → Fructose-1,6-bisphosphate + Pi
-
Fructose-1,6-bisphosphate → Aldolase → Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate (B84403)
-
Glyceraldehyde-3-phosphate → Triosephosphate Isomerase → Dihydroxyacetone phosphate
-
Dihydroxyacetone phosphate + NADH + H+ → Glycerol-3-phosphate Dehydrogenase → Glycerol-3-phosphate + NAD+
-
The rate of NADH oxidation is directly proportional to the rate of PPi production by NMNAT.
Materials:
-
This compound (NaMN)
-
Adenosine triphosphate (ATP)
-
Recombinant NMNAT enzyme
-
Coupling enzymes: Pyrophosphate:fructose-6-phosphate 1-phosphotransferase, Aldolase, Triosephosphate Isomerase, Glycerol-3-phosphate Dehydrogenase
-
Fructose-6-phosphate
-
NADH
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing the assay buffer, coupling enzymes, fructose-6-phosphate, and NADH at their final desired concentrations.
-
Prepare substrate solutions: Prepare stock solutions of NaMN and ATP in the assay buffer.
-
Set up the reaction:
-
Add the master mix to each well or cuvette.
-
Add the desired concentration of ATP.
-
To initiate the reaction, add the desired concentration of NaMN. The final component to be added to start the reaction should be one of the substrates.
-
-
Measure absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).[2]
-
Plot the initial velocities against varying concentrations of NaMN (while keeping ATP concentration constant and saturating) to determine the Km for NaMN and Vmax.
-
Repeat the experiment with varying concentrations of ATP (while keeping NaMN concentration constant and saturating) to determine the Km for ATP.
-
Protocol 2: Discontinuous HPLC-Based Assay for NMNAT Activity
This method directly measures the formation of the product, NaAD, over time using High-Performance Liquid Chromatography (HPLC). This is a direct assay method and is useful for confirming the results from the coupled assay or when coupling enzymes are not available.
Principle:
The NMNAT reaction is initiated and allowed to proceed for a specific time. The reaction is then stopped, and the reaction mixture is analyzed by HPLC to quantify the amount of NaAD produced.
Materials:
-
This compound (NaMN)
-
Adenosine triphosphate (ATP)
-
Recombinant NMNAT enzyme
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Quenching Solution: e.g., 0.5 M Perchloric acid or heat inactivation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase: e.g., A gradient of methanol (B129727) in a phosphate buffer
Procedure:
-
Prepare reaction mixtures: In separate tubes, prepare reaction mixtures containing the assay buffer, ATP, and varying concentrations of NaMN.
-
Initiate the reaction: Add the NMNAT enzyme to each tube to start the reaction. Incubate at a constant temperature (e.g., 37°C).
-
Stop the reaction: At specific time points (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction by adding the quenching solution.
-
Sample preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC analysis:
-
Inject the samples onto the HPLC system.
-
Separate the nucleotides using a suitable gradient elution.
-
Detect NaMN, ATP, and NaAD by their absorbance at 260 nm.
-
-
Data Analysis:
-
Generate a standard curve for NaAD to quantify the amount of product formed in each reaction.
-
Calculate the initial reaction velocity (v0) by plotting the concentration of NaAD produced against time and determining the initial linear slope.
-
Plot the initial velocities against the substrate concentrations to determine Km and Vmax as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway
Caption: NAD+ biosynthesis pathways highlighting the role of NaMN.
Experimental Workflow
Caption: General workflow for an enzyme kinetics experiment.
References
- 1. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Nicotinic Acid Mononucleotide (NaMN) in Metabolic Pathway Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, participating in redox reactions and acting as a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The biosynthesis of NAD+ occurs through several pathways, including the de novo pathway from tryptophan and salvage pathways that recycle NAD+ precursors. Nicotinic acid mononucleotide (NaMN) is a key intermediate in the Preiss-Handler pathway, one of the major salvage routes for NAD+ synthesis.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing NaMN in the analysis of metabolic pathways, particularly NAD+ metabolism.
Application Notes
The primary application of NaMN in metabolic pathway analysis is to probe the activity and capacity of the Preiss-Handler pathway. By supplying exogenous NaMN, researchers can bypass the initial rate-limiting step catalyzed by nicotinate (B505614) phosphoribosyltransferase (NAPRT) and directly feed the downstream enzymes, nicotinamide mononucleotide adenylyltransferases (NMNATs) and NAD+ synthetase (NADS).[2][4] This approach is valuable for:
-
Characterizing the Preiss-Handler Pathway: Investigating the functionality and regulation of the enzymes downstream of NaMN formation.
-
Distinguishing Between NAD+ Synthesis Routes: Differentiating the contribution of the Preiss-Handler pathway from the salvage pathway that utilizes nicotinamide (NAM) and nicotinamide mononucleotide (NMN).
-
Studying NAD+ Homeostasis: Understanding how cells regulate NAD+ levels under various physiological and pathological conditions.
-
Drug Discovery and Development: Screening for modulators of the Preiss-Handler pathway and evaluating the efficacy of therapeutic strategies aimed at boosting NAD+ levels.
Supplementation with NAD+ precursors, including those that lead to NaMN formation, has been explored in various clinical trials for age-related conditions and metabolic diseases.[1][3][5][6][[“]]
Quantitative Data
The following tables summarize key quantitative data relevant to the use of NaMN in metabolic pathway analysis.
Table 1: Enzyme Kinetic Parameters for NMNAT1
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |
| NMN | NMNAT1 | 16 | Not Reported | Human | [2] |
| ATP | NMNAT1 | 43 | Not Reported | Human | [2] |
| NMN | mNMNAT1 | ~30 U/mg (Specific Activity) | Not Reported | Mouse | [8][9] |
| ATP | mNMNAT1 | Not Reported | Not Reported | Mouse | [8][9] |
Note: NMNAT enzymes can utilize both NMN and NaMN as substrates.[4][10][11]
Table 2: Effects of NAD+ Precursor Supplementation on Metabolite Levels in Humans
| Precursor | Dosage | Duration | Tissue/Fluid | Change in NAD+ | Change in NaMN | Reference |
| NMN | 250 mg/day | 12 weeks | Whole Blood | Significantly Increased | Significantly Increased | [12] |
| NR | 1000 mg/day | 30 days | Brain | Significantly Increased | Not Reported | [1] |
| NR | 1000 mg/day | 6 weeks | Peripheral Blood Mononuclear Cells | ~60% Increase | Not Reported | [3] |
Metabolic Pathways and Experimental Workflows
NAD+ Biosynthesis Pathways
The following diagram illustrates the major pathways for NAD+ biosynthesis, highlighting the central role of NaMN in the Preiss-Handler pathway.
Caption: Overview of NAD+ Biosynthesis Pathways.
Experimental Workflow: Metabolomic Analysis of NaMN Supplementation
This workflow outlines the key steps for analyzing the metabolic effects of NaMN supplementation in a cellular model.
Caption: Metabolomics Workflow for NaMN Analysis.
Experimental Protocols
Protocol 1: NAPRT Enzyme Activity Assay (Continuous Coupled Fluorometric Method)
This protocol is adapted from a method for measuring NAPRT activity by coupling the production of NaMN to the generation of a fluorescent product.[13]
Materials:
-
Recombinant human NAPRT enzyme
-
Nicotinic acid (NA)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Bacterial NAMN adenylyltransferase (NadD)
-
Bacterial NAD+ synthetase (NadE)
-
Yeast alcohol dehydrogenase (ADH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing NadD, NadE, ADH, and ethanol at optimized concentrations.
-
Prepare Substrate Solutions: Prepare stock solutions of NA and PRPP in assay buffer.
-
Set up the Reaction: In each well of the 96-well plate, add:
-
x µL Reagent Mix
-
y µL NAPRT enzyme (or cell lysate)
-
z µL Assay Buffer to bring the volume to 50 µL.
-
-
Initiate the Reaction: Add 50 µL of a solution containing NA and PRPP to each well to start the reaction. Final concentrations should be in the range of 10-500 µM for NA and 400 µM for PRPP.
-
Measure Fluorescence: Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence at 37°C in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate Activity: Determine the rate of NADH formation from the linear portion of the kinetic curve. One unit of NAPRT activity is defined as the amount of enzyme that produces 1 µmol of NaMN per minute.
Protocol 2: NMNAT Enzyme Activity Assay (Colorimetric)
This protocol is based on a commercially available colorimetric assay kit.[14]
Materials:
-
Recombinant NMNAT enzyme or immunoprecipitated NMNAT from cell lysates
-
Nicotinamide mononucleotide (NMN) or this compound (NaMN)
-
ATP
-
Assay Buffer (e.g., 1X NMNAT Assay Buffer)
-
Reaction Mix containing enzymes for a coupled reaction that converts NAD+ to a colored product (WST-1 formazan).
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure (Two-Step Method for Purified Protein):
-
Prepare Reagents: Prepare Reaction Mix I (containing NMNAT substrates) and Reaction Mix II (containing the detection reagents) according to the kit instructions.
-
Set up Reaction Wells:
-
Sample wells: 2-5 µL of purified NMNAT protein, adjust volume to 20 µL with ddH2O.
-
No enzyme control: 5 µL 1X NMNAT Assay Buffer + 15 µL ddH2O.
-
Positive control: 5 µL human NMNAT (provided in the kit) + 15 µL ddH2O.
-
-
First Reaction (NAD+ formation):
-
Initiate the reaction by adding 60 µL of Reaction Mix I to each well.
-
Mix thoroughly and incubate at 30°C for 30-60 minutes.
-
-
Second Reaction (Color development):
-
Add 20 µL of Reaction Mix II to each well.
-
Mix and incubate at 30°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 450 nm on a microplate reader.
-
-
Calculate Activity: Subtract the absorbance of the no enzyme control from the sample wells and calculate the NMNAT activity based on the extinction coefficient of the colored product.
Protocol 3: NMR-Based Metabolomics for NaMN Analysis
This protocol provides a general framework for analyzing metabolic changes in response to NaMN supplementation using Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16][17][18]
Materials:
-
Cell culture reagents
-
NaMN
-
Methanol (ice-cold)
-
Chloroform
-
Water (Milli-Q or equivalent)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS) in D2O.
-
NMR tubes
-
NMR spectrometer (≥600 MHz recommended)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with NaMN at various concentrations and time points. Include vehicle-treated cells as a control.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold methanol to quench metabolic activity.
-
Scrape the cells and collect the cell suspension.
-
Perform a liquid-liquid extraction by adding chloroform and water (e.g., in a 2:1:1 ratio of methanol:chloroform:water).
-
Vortex and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Collect the aqueous phase containing polar metabolites, including NaMN and other NAD+ precursors.
-
-
Sample Preparation for NMR:
-
Lyophilize the aqueous extracts to dryness.
-
Reconstitute the dried extracts in the phosphate buffer containing the internal standard in D2O.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D 1H NMR spectra for each sample. A presaturation pulse sequence (e.g., NOESYPR1D) should be used to suppress the residual water signal.
-
Ensure consistent acquisition parameters (e.g., temperature, number of scans, relaxation delay) for all samples.
-
-
Data Processing and Analysis:
-
Process the NMR spectra (phasing, baseline correction, and referencing to the internal standard).
-
Identify metabolites using databases such as the Human Metabolome Database (HMDB) and by comparing with spectra of authentic standards.
-
Quantify metabolites by integrating the peak areas relative to the internal standard.
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between control and NaMN-treated groups.
-
Use pathway analysis software to map the identified metabolic changes onto known metabolic pathways.
-
Conclusion
This compound is a valuable tool for dissecting the intricacies of NAD+ metabolism. The application notes and detailed protocols provided here offer a comprehensive guide for researchers to effectively utilize NaMN in their studies of metabolic pathways. By combining quantitative analysis with robust experimental methodologies, a deeper understanding of NAD+ homeostasis and its role in health and disease can be achieved.
References
- 1. renuebyscience.com [renuebyscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMN/NaMN adenylyltransferase (NMNAT) protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evidence for the use of NAD+ precursors to slow aging [sciexplor.com]
- 7. consensus.app [consensus.app]
- 8. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues | PLOS One [journals.plos.org]
- 9. Simultaneous Single-Sample Determination of NMNAT Isozyme Activities in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Experimental Models in Nicotinic Acid Mononucleotide (NAMN) Research
Introduction
Nicotinic acid mononucleotide (NAMN) is a key intermediate in the Preiss-Handler pathway, one of the primary routes for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The study of NAMN and its metabolic enzymes is critical for understanding NAD+ homeostasis and its implications in aging, metabolic diseases, and neurodegeneration. These application notes provide an overview of the experimental models used to investigate NAMN metabolism and function, along with detailed protocols for key assays.
Section 1: In Vitro Models - Enzymatic Assays
In vitro models are fundamental for characterizing the enzymes involved in NAMN metabolism, primarily Nicotinate Phosphoribosyltransferase (NAPT) and Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). These assays are crucial for screening potential inhibitors or activators of these enzymes.
Nicotinate Phosphoribosyltransferase (NAPT) Activity Assay
NAPT (EC 2.4.2.11), also known as QPRTase in some contexts when quinolinic acid is the substrate, catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to NAMN and pyrophosphate (PPi).
Experimental Protocol: Continuous Spectrophotometric Assay
This protocol describes a coupled enzymatic assay where the production of NAMN is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human NAPT enzyme
-
Nicotinic acid (NA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinate/Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)
-
NAD+ synthetase (NADS)
-
L-Glutamine
-
NADH
-
L-Glutamate Dehydrogenase (GDH)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM L-Glutamine, 0.5 mM NADH, 5 units/mL GDH, 2 units/mL NMNAT, and 1 unit/mL NADS.
-
Add a known concentration of recombinant NAPT enzyme to the wells of the microplate.
-
To initiate the reaction, add the substrates: 500 µM PRPP and varying concentrations of NA (e.g., 0-200 µM) to construct a Michaelis-Menten plot.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm at 37°C for 15-30 minutes, taking readings every 30 seconds.
-
The rate of NADH oxidation is directly proportional to the rate of NAMN production.
Data Presentation: Kinetic Parameters of NAPT
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Human (recombinant) | Nicotinic Acid | 5 - 15 | Not Reported | General Literature |
| Human (recombinant) | PRPP | 10 - 30 | Not Reported | General Literature |
Note: Specific Vmax values are highly dependent on the purity and specific activity of the enzyme preparation.
Signaling Pathway: Preiss-Handler Pathway
Caption: The Preiss-Handler pathway for de novo NAD+ synthesis from nicotinic acid.
Section 2: Cell-Based Models
Cell-based models are essential for studying NAMN metabolism in a physiological context. These models allow for the investigation of precursor uptake, metabolic flux, and the effects of NAMN modulation on cellular processes.
Measuring NAMN Levels in Cultured Cells
Quantifying intracellular NAMN levels upon supplementation with precursors like nicotinic acid is a key experiment to assess the activity of the Preiss-Handler pathway.
Experimental Protocol: LC-MS/MS Quantification of NAMN
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T, HepG2) in standard growth medium (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Aspirate the medium, wash the cells once with PBS.
-
Add fresh, serum-free medium containing varying concentrations of nicotinic acid (e.g., 0, 10, 50, 100 µM).
-
Incubate for a defined period (e.g., 2, 6, 12, 24 hours).
Metabolite Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to each well of a 6-well plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of 50% methanol).
-
Inject the sample onto a liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Use a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Monitor the specific mass transition for NAMN (e.g., parent ion m/z 334.0 -> fragment ion m/z 124.0).
-
Quantify NAMN levels by comparing the peak area to a standard curve generated with pure NAMN standard.
Data Presentation: NAMN Levels in Response to Nicotinic Acid Supplementation
| Cell Line | NA Concentration (µM) | Incubation Time (h) | Fold Change in NAMN |
| HEK293T | 50 | 6 | ~5-10 fold |
| HepG2 | 50 | 6 | ~8-15 fold |
Note: Values are illustrative and can vary significantly based on specific cell line and experimental conditions.
Workflow: Cell-Based NAMN Analysis
Caption: A typical experimental workflow for quantifying intracellular NAMN levels.
Section 3: In Vivo Models
Animal models, particularly mice, are used to understand the physiological roles of the Preiss-Handler pathway and NAMN metabolism in the context of a whole organism. These studies often involve genetic manipulation (e.g., NAPT knockout mice) or dietary interventions.
Assessing NAD+ Metabolism in Mouse Tissues
This involves administering nicotinic acid to mice and measuring the resulting changes in NAMN and NAD+ levels in various tissues.
Experimental Protocol: Tissue Metabolite Analysis
Animal Handling and Dosing:
-
Acclimate mice (e.g., C57BL/6J) to the experimental conditions for at least one week.
-
Administer nicotinic acid via oral gavage or intraperitoneal (IP) injection. A typical dose might be 100-500 mg/kg.
-
At specified time points post-administration (e.g., 1, 4, 8 hours), euthanize the mice using a humane method.
-
Rapidly dissect tissues of interest (e.g., liver, muscle, brain) and immediately freeze them in liquid nitrogen to quench metabolic activity.
Tissue Extraction:
-
Weigh the frozen tissue (~20-50 mg).
-
Homogenize the tissue in an ice-cold extraction buffer (e.g., using a bead beater) with a solvent system appropriate for polar metabolites (e.g., methanol/acetonitrile/water).
-
Follow the protein precipitation and supernatant collection steps as described in the cell-based protocol (Section 2.1).
Analysis:
-
Use LC-MS/MS to quantify NAMN and NAD+ levels in the tissue extracts.
-
Normalize the metabolite levels to the initial tissue weight.
Data Presentation: NAD+ Levels in Mouse Liver after NA Administration
| Treatment | Time Post-Dose (h) | Liver NAD+ (pmol/mg tissue) | Fold Change vs. Vehicle |
| Vehicle (Saline) | 4 | 600 - 800 | 1.0 |
| Nicotinic Acid (300 mg/kg) | 4 | 1200 - 1800 | ~2.0 - 2.5 |
Note: These values are representative and can be influenced by mouse strain, age, and diet.
Logical Relationship: Drug Development Funnel
Caption: A generalized workflow for drug discovery targeting NAMN metabolism.
Troubleshooting & Optimization
Technical Support Center: Optimizing Nicotinic Acid Mononucleotide (NaMN) Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of nicotinic acid mononucleotide (NaMN) through enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for this compound (NaMN) synthesis?
The synthesis of NaMN is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NaPRT, EC 2.4.2.11). It is the first and rate-limiting step in the Preiss-Handler pathway for NAD+ biosynthesis.[1][2] The reaction involves the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into this compound (NaMN) and pyrophosphate (PPi).[2] This reaction is often dependent on or stimulated by ATP.[1]
Q2: What are the key components required for an in vitro NaMN synthesis reaction?
A typical in vitro reaction mixture includes:
-
Purified NaPRT Enzyme: The catalyst for the reaction.
-
Substrates: Nicotinic Acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Cofactor/Activator: Adenosine triphosphate (ATP) is often required as an allosteric modulator.[3]
-
Divalent Cations: Magnesium chloride (MgCl₂) is essential for enzyme activity.
-
Buffer: A suitable buffer, such as Tris-HCl, to maintain optimal pH.
-
Reducing Agent: Dithiothreitol (DTT) to maintain enzyme stability.
-
(Optional but Recommended) Inorganic Pyrophosphatase: To degrade the inhibitory byproduct pyrophosphate (PPi).[4]
Q3: Why is it beneficial to add inorganic pyrophosphatase to the reaction?
The NaPRT reaction produces pyrophosphate (PPi) as a byproduct. High concentrations of PPi can cause product inhibition, shifting the reaction equilibrium backward and reducing the overall yield of NaMN.[4] Adding an inorganic pyrophosphatase to the reaction mixture degrades PPi into two molecules of inorganic phosphate (B84403), effectively removing the inhibitory product and driving the reaction forward towards NaMN synthesis, which can significantly increase the final yield.[4]
Q4: How can I monitor the progress of the reaction and determine the final yield?
The most common method for quantifying NaMN is High-Performance Liquid Chromatography (HPLC) with UV detection, typically at a wavelength of 261 nm.[5] This method allows for the separation and quantification of substrates (NA) and the product (NaMN) from the reaction mixture.[5] For more sensitive detection, LC-MS/MS can also be used.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of NaMN, focusing on the root causes and providing actionable solutions.
Issue 1: Low or No NaMN Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive NaPRT Enzyme | 1. Verify Enzyme Integrity: Run an SDS-PAGE gel to check for protein degradation. Ensure the enzyme has been stored correctly (typically at -80°C with cryoprotectants) and has not undergone multiple freeze-thaw cycles. 2. Perform an Activity Assay: Test the enzyme with a standard, proven protocol to confirm its catalytic activity before proceeding with a large-scale synthesis. |
| Suboptimal Reaction Conditions | 1. Check pH and Temperature: While optimal conditions can vary, start with a pH around 7.5 and a temperature of 37°C. Perform small-scale experiments to determine the optimal pH and temperature for your specific enzyme. 2. Verify Component Concentrations: Ensure all substrates and cofactors are at their optimal concentrations. Refer to the Quantitative Data Tables below for recommended starting points. |
| Substrate or Cofactor Degradation | 1. Use Fresh Reagents: PRPP and ATP are susceptible to degradation. Use freshly prepared solutions or ensure they have been stored properly at -80°C. 2. Check Purity: Ensure the purity of your nicotinic acid and other reagents, as contaminants can act as inhibitors.[1] |
| Presence of Inhibitors | 1. Product Inhibition: As mentioned in the FAQ, the byproduct pyrophosphate (PPi) is a known inhibitor. Add inorganic pyrophosphatase to the reaction mix to degrade PPi.[4] 2. Contaminants: Ensure glassware and reagents are free from contaminants like heavy metals, which can denature the enzyme. 3. Known Inhibitors: Be aware of potential inhibitors from cellular extracts if using unpurified enzyme preparations. Known inhibitors of human NaPRT include CoA, various acyl-CoAs, glyceraldehyde 3-phosphate, and phosphoenolpyruvate.[1] |
| Incorrect Quantification | 1. Validate Analytical Method: Ensure your HPLC or other analytical method is properly calibrated with a known standard of NaMN. Check column performance and mobile phase composition.[5] 2. Sample Preparation: Ensure the reaction is properly quenched (e.g., with acid) before analysis to stop further enzymatic activity. |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human NaPRT
This protocol describes the expression of His-tagged NaPRT in E. coli and purification via immobilized-metal affinity chromatography (IMAC).
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the human NaPRT gene fused to a hexa-histidine (6xHis) tag.
-
Expression:
-
Grow the transformed cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the 6xHis-NaPRT protein with Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Buffer Exchange & Storage:
-
Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Verify purity by SDS-PAGE, determine protein concentration, and store at -80°C.
-
Protocol 2: In Vitro Enzymatic Synthesis of NaMN
This protocol provides a starting point for the enzymatic synthesis of NaMN. Optimization of component concentrations may be required.
-
Reaction Assembly: In a sterile microcentrifuge tube, assemble the following components on ice:
-
50 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl₂
-
2.5 mM DTT
-
1 mM ATP
-
0.5 mM Nicotinic Acid (NA)
-
0.8 mM 5-phosphoribosyl-1-pyrophosphate (PRPP)
-
1-2 U/mL Inorganic Pyrophosphatase
-
Purified NaPRT enzyme (e.g., 5-10 µg/mL; concentration to be optimized)
-
Nuclease-free water to the final desired volume.
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours. The optimal reaction time should be determined by taking time-course samples.
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to denature the enzymes.
-
Centrifuge to pellet the precipitated protein.
-
-
Analysis:
-
Analyze the supernatant for NaMN concentration using an established HPLC method.
-
Protocol 3: HPLC Quantification of NaMN
-
Instrumentation: An HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: An isocratic or gradient elution using a phosphate-based buffer and an organic modifier like methanol. A typical mobile phase could be 10 mM phosphate buffer (pH 3.0) with 10% methanol.
-
Detection: Monitor the eluent at a wavelength of 261 nm.
-
Quantification:
-
Generate a standard curve using known concentrations of pure NaMN.
-
Inject the supernatant from the quenched reaction.
-
Calculate the concentration of NaMN in the sample by comparing its peak area to the standard curve.
-
Quantitative Data Tables
Table 1: Kinetic Parameters of Human NaPRT
These parameters are essential for understanding enzyme-substrate interactions and for designing reaction conditions. Note that ATP acts as an allosteric activator.
| Substrate | Condition | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg) |
| Nicotinic Acid | - ATP | 380 ± 45 | 110 ± 15 |
| + 1 mM ATP | 50 ± 8 | 1850 ± 210 | |
| PRPP | - ATP | 650 ± 70 | 125 ± 18 |
| + 1 mM ATP | 5 ± 1 | 1790 ± 190 |
Data adapted from kinetic analyses of human NaPRT. Values are illustrative and may vary based on specific experimental conditions.
Table 2: Common Modulators of Human NaPRT Activity
| Compound | Effect on NaPRT | Notes |
| ATP | Activator/Allosteric Modulator | Significantly increases substrate affinity (lowers Kₘ) and catalytic rate (Vₘₐₓ). |
| Inorganic Phosphate | Activator | Can enhance enzyme activity.[1][3] |
| Pyrophosphate (PPi) | Inhibitor | Product of the reaction; its removal increases yield.[4] |
| CoA & Acyl-CoAs | Inhibitors | Metabolic intermediates that can inhibit NaPRT activity.[1] |
| Glyceraldehyde 3-P | Inhibitor | A glycolytic intermediate with inhibitory effects.[1] |
| Phosphoenolpyruvate | Inhibitor | Another glycolytic intermediate that inhibits the enzyme.[1] |
| Pyruvate | Activator | Can have a stimulatory effect on NaPRT.[1] |
| 2-hydroxynicotinic acid | Inhibitor | A nicotinic acid analog that acts as a competitive inhibitor. |
Visual Diagrams
Enzymatic Synthesis Workflow
Caption: Workflow of NaMN synthesis catalyzed by NaPRT, including key reactants, products, and an optimization step.
Troubleshooting Decision Tree for Low NaMN Yield
Caption: A decision tree to systematically troubleshoot and resolve common causes of low NaMN synthesis yield.
References
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN) Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Nicotinic Acid Mononucleotide (NaMN).
Frequently Asked Questions (FAQs)
Q1: What is a typical chemical synthesis route for NaMN?
A common and effective method for the chemical synthesis of this compound (NaMN) involves a two-step process starting from ethyl nicotinate (B505614) riboside. The first step is a phosphorylation reaction to produce ethyl nicotinate mononucleotide, which is then hydrolyzed to yield NaMN.[1] This method is favored for its relatively high yield and straightforward procedure.
Q2: What is the expected yield for NaMN synthesis?
Following the protocol involving the hydrolysis of ethyl nicotinate mononucleotide, a yield of approximately 89% can be expected under optimal conditions.[1] However, yields can be significantly lower if reaction parameters are not carefully controlled.
Q3: What are the critical parameters that can affect the yield of NaMN?
The critical parameters influencing the yield of NaMN synthesis are:
-
pH of the hydrolysis reaction: The pH of the reaction medium during the hydrolysis of ethyl nicotinate mononucleotide is crucial. Deviations from the optimal pH can lead to incomplete reaction or degradation of the product.
-
Temperature: Both the phosphorylation and hydrolysis steps are sensitive to temperature. Suboptimal temperatures can result in slow reaction rates or the formation of side products.
-
Purity of starting materials: The purity of the starting materials, particularly the ethyl nicotinate riboside, is important. Impurities can interfere with the reactions and complicate the purification process.
-
Reaction time: Both phosphorylation and hydrolysis require specific reaction times for completion. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times may promote the degradation of the product.
-
Purification method: The efficiency of the purification process, typically performed using reverse-phase chromatography, directly impacts the final isolated yield.
Troubleshooting Guides for Low Yield
Below are troubleshooting guides for common issues encountered during NaMN synthesis that can lead to low yields.
Issue 1: Low Yield After Phosphorylation of Ethyl Nicotinate Riboside
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete reaction | - Ensure the reaction is carried out at the optimal temperature (e.g., 0°C) for the specified duration (e.g., 3 hours).[1]- Use a sufficient excess of the phosphorylating agent (e.g., phosphorus oxychloride).[1] | Increased conversion of the starting material to the phosphorylated intermediate. |
| Degradation of starting material or product | - Maintain a low temperature throughout the reaction and quenching process to minimize degradation.[1] | Reduced formation of degradation byproducts, leading to a cleaner reaction mixture and higher yield. |
| Side reactions | - Ensure all glassware is flame-dried and the reaction is conducted under anhydrous conditions to prevent unwanted hydrolysis of the phosphorylating agent. | Minimized side reactions and improved selectivity towards the desired product. |
| Impurities in starting material | - Use high-purity ethyl nicotinate riboside. Impurities can be identified and quantified using techniques like HPLC. | A cleaner reaction profile with fewer side products, simplifying purification and improving yield. |
Issue 2: Low Yield After Hydrolysis of Ethyl Nicotinate Mononucleotide
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete hydrolysis | - Ensure the reaction is incubated at the optimal temperature (e.g., 37°C) for the full duration (e.g., 16 hours).[1]- Maintain the optimal pH of the buffer (e.g., pH 7.5) throughout the reaction.[1] Ester hydrolysis is sensitive to pH. | Complete conversion of the ethyl nicotinate mononucleotide to NaMN. |
| Product degradation | - Avoid excessively high temperatures or prolonged reaction times, as NaMN can be susceptible to degradation, especially at elevated temperatures.[2] | Preservation of the NaMN product, leading to a higher isolated yield. |
| Suboptimal pH | - Prepare the phosphate (B84403) buffer carefully to the specified pH (7.5).[1] The rate of ester hydrolysis is significantly influenced by pH. | Maximized reaction rate and minimized potential side reactions or product degradation. |
Issue 3: Product Loss During Purification
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Poor separation on reverse-phase column | - Ensure the C18 column is properly equilibrated with the eluent (water).[1]- Optimize the flow rate to ensure good separation between NaMN and any impurities. | Efficient separation of NaMN from unreacted starting materials and byproducts. |
| Co-elution with impurities | - If impurities are co-eluting with the product, consider adjusting the mobile phase, for example, by adding a small amount of a co-solvent. | Improved resolution and isolation of a pure NaMN fraction. |
| Incomplete elution from the column | - After eluting the product, wash the column with a stronger solvent to ensure all the product has been recovered. | Complete recovery of the synthesized NaMN from the chromatography column. |
| Product degradation on the column | - Ensure the purification is carried out in a timely manner and at a suitable temperature to prevent on-column degradation. | Minimized loss of product during the purification step. |
Experimental Protocols
Synthesis of Ethyl Nicotinate Mononucleotide
-
To a flame-dried round-bottom flask, add ethyl nicotinate riboside (0.75 mmol) and trimethylphosphate (1 mL).[1]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Add phosphorus oxychloride (11 mmol) dropwise to the reaction mixture while maintaining the temperature at 0°C.[1]
-
Stir the solution at 0°C for 3 hours.[1]
-
Quench the reaction by adding ice.[1]
-
Adjust the pH to 7 by adding ammonium (B1175870) hydroxide.[1]
Synthesis of this compound (NaMN)
-
Dissolve the crude ethyl nicotinate mononucleotide (0.014 mmol) in 1 mL of 100 mM phosphate buffer (pH 7.5).[1]
-
Incubate the reaction mixture at 37°C for 16 hours.[1]
-
Concentrate the reaction mixture.[1]
-
Purify the crude product by C18 reverse-phase column chromatography using water as the eluent.[1]
-
Combine the fractions containing the desired product and lyophilize to dryness to obtain NaMN as a white solid.[1]
Visualizations
References
common impurities in nicotinic acid mononucleotide preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinic acid mononucleotide (NAMN) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in NAMN preparations?
A1: Impurities in this compound (NAMN) can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the manufacturing process and include starting materials, intermediates, and byproducts.
-
Degradation Impurities: These form during storage or handling of the NAMN material.
-
Contaminants: These are extraneous materials that may be introduced during manufacturing or packaging.
A summary of common impurities is provided in the table below.
Q2: How can I minimize the degradation of my NAMN sample?
A2: NAMN, similar to other nucleotides, is susceptible to degradation, particularly through hydrolysis. To minimize degradation, it is crucial to control the storage conditions. It is recommended to store NAMN as a lyophilized powder at low temperatures (e.g., -20°C or -80°C) and protected from moisture. For solutions, prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature and in a weakly acidic environment, as strong acids or bases can accelerate degradation.[1]
Q3: What analytical techniques are most suitable for assessing the purity of NAMN?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for determining the purity of NAMN and quantifying impurities.[2] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification and quantification of trace-level impurities. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for accurate content determination.[3][4]
Common Impurities in NAMN Preparations
| Impurity Category | Specific Impurity | Common Source |
| Process-Related | Nicotinic Acid | Unreacted starting material from chemical or enzymatic synthesis. |
| Nicotinic Acid Riboside | A potential intermediate or byproduct in some synthesis routes. | |
| Nicotinic Acid Adenine Dinucleotide (NAAD) | A downstream product in the NAD+ biosynthesis pathway; can be a byproduct in enzymatic synthesis.[5][6] | |
| α-anomer of NAMN | Can be formed during chemical synthesis if the process is not stereospecific. | |
| Ribose or Ribose-5-phosphate | Starting materials or byproducts from the synthesis process. | |
| Degradation | Nicotinic Acid | Hydrolytic degradation product of NAMN. |
| Contaminants | Residual Solvents | Solvents used during the synthesis and purification process. |
| Elemental Impurities | Catalysts or materials leached from manufacturing equipment. |
Experimental Protocols
Protocol 1: Purity Determination of NAMN by HPLC-UV
This protocol provides a general method for the analysis of NAMN purity and the detection of common impurities like nicotinic acid.
1. Materials and Reagents:
-
This compound (NAMN) sample
-
Reference standards for NAMN and Nicotinic Acid
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
Phosphoric acid
-
Ultrapure water
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 10 mM sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid[2]
-
Mobile Phase B: Methanol[2]
-
Gradient:
-
0-10 min: 90% A, 10% B
-
10-15 min: Ramp to 80% A, 20% B
-
15-20 min: Hold at 80% A, 20% B
-
20-22 min: Return to 90% A, 10% B
-
22-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 0.7 - 1.0 mL/min[1]
-
Column Temperature: 25-30°C
-
Detection Wavelength: 261 nm[2]
-
Injection Volume: 5-10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the NAMN sample in ultrapure water to a final concentration of approximately 1 mg/mL.
-
Prepare standard solutions of NAMN and nicotinic acid in a similar manner.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the NAMN sample solution.
-
Identify the NAMN peak and any impurity peaks by comparing retention times with the standards.
-
Calculate the purity of the NAMN sample by the area percentage method.
Troubleshooting Guides
Issue 1: Peak Tailing for the NAMN Peak
-
Possible Cause 1: Secondary interactions with the column stationary phase.
-
Solution: Ensure the pH of the mobile phase is appropriately controlled. A slightly acidic mobile phase (pH 3.0) should minimize silanol (B1196071) interactions.
-
-
Possible Cause 2: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Possible Cause 3: Column void.
-
Solution: This can be caused by pressure shocks. Ensure gradual changes in flow rate. If a void is suspected, the column may need to be replaced.[7]
-
Issue 2: Inconsistent Retention Times
-
Possible Cause 1: Poor column equilibration.
-
Solution: Increase the column equilibration time between injections to ensure the column is fully conditioned to the initial mobile phase conditions.[8]
-
-
Possible Cause 2: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is properly mixed and degassed. Prepare fresh mobile phase daily.[8]
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Use a column oven to maintain a consistent column temperature.[8]
-
Issue 3: Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Sample degradation.
-
Solution: Prepare samples fresh before analysis. If an unexpected peak corresponds to the retention time of nicotinic acid, it may indicate degradation.
-
-
Possible Cause 2: Contaminated mobile phase or diluent.
-
Solution: Use high-purity solvents and water for all preparations. Run a blank injection (diluent only) to check for contamination.
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method.
-
Visualizations
Caption: Potential sources of impurities in NAMN synthesis.
Caption: Troubleshooting logic for HPLC analysis of NAMN.
References
- 1. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. Determination of Nicotinamide Mononucleotide by Quantitative Nuclear Magnetic Resonance Method [journal11.magtechjournal.com]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Nicotinamide mononucleotide (NMN) as an anti-aging health product – Promises and safety concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of nicotinic acid mononucleotide (NaMN) in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of NaMN in an aqueous solution?
A1: The stability of this compound (NaMN) in aqueous solutions is primarily influenced by temperature and pH. Generally, NaMN is more stable at lower temperatures and in neutral or weakly acidic environments. High temperatures, as well as strongly acidic or alkaline conditions, can accelerate its degradation.
Q2: What are the recommended storage conditions for aqueous solutions of NaMN?
A2: For long-term storage, it is recommended to store aqueous solutions of NaMN at -20°C or -80°C.[1] For short-term storage, refrigeration at 2-8°C is advisable. To minimize degradation, it is best to prepare fresh solutions for experiments or, if using a stock solution, to aliquot it and avoid repeated freeze-thaw cycles.[1] The pH of the solution should be maintained in a weakly acidic to neutral range for optimal stability.
Q3: How does pH impact the stability of NaMN?
Q4: What are the expected degradation products of NaMN in an aqueous solution?
A4: The primary degradation pathway for NaMN under hydrolytic conditions involves the cleavage of the glycosidic bond, which would yield nicotinic acid and ribose-5-phosphate. The stability of the pyridine (B92270) nucleotide cycle intermediates is crucial for their biological function, and degradation can impact experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using NaMN solutions. | 1. Degradation of NaMN stock solution: Improper storage temperature, repeated freeze-thaw cycles, or inappropriate pH. 2. Inaccurate concentration: Errors in initial weighing or dilution, or degradation leading to a lower effective concentration. | 1. Verify storage conditions: Ensure stock solutions are stored at -20°C or -80°C in small aliquots. Avoid leaving the solution at room temperature for extended periods. Prepare fresh solutions if degradation is suspected. 2. Confirm concentration: Use a validated analytical method like HPLC-UV to determine the concentration of your NaMN solution before use.[3][4] 3. Control pH: Buffer the aqueous solution to a weakly acidic or neutral pH (e.g., pH 6.0-7.5) to enhance stability. |
| Precipitate observed in thawed NaMN solution. | 1. Concentration exceeds solubility limit at lower temperatures. 2. Interaction with buffer components. | 1. Gently warm and vortex: Warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. 2. Check buffer compatibility: Ensure that the chosen buffer system does not cause precipitation of NaMN at the storage temperature. |
| Low or no biological activity observed. | 1. Significant degradation of NaMN. 2. Presence of inhibitors in the solution. | 1. Assess NaMN integrity: Analyze the solution using HPLC to check for the presence of degradation products.[5] Prepare a fresh solution from a reliable source of solid NaMN. 2. Use high-purity reagents: Ensure that the water and buffer components are of high purity and free from nucleases or other potential inhibitors. |
Quantitative Stability Data
While specific degradation kinetics for NaMN are not extensively detailed in the provided search results, the stability of related nucleotide compounds can offer valuable insights. The following table summarizes stability data for β-Nicotinamide Mononucleotide (NMN), a structurally similar precursor in NAD+ biosynthesis, which can serve as a proxy for understanding NaMN's behavior.
Table 1: Degradation Kinetics of β-NMN in Aqueous Solution at Room Temperature [2]
| Parameter | Value |
| Kinetic Equation | lg C_t = 0.0057t + 4.8172 |
| t₀.₉ (time for 10% degradation) | 95.58 hours |
| t₁/₂ (half-life) | 860.26 hours |
Note: This data is for β-NMN and should be used as a general guideline for NaMN. Experimental validation of NaMN stability under your specific conditions is highly recommended.
Experimental Protocols
Protocol 1: Preparation and Storage of NaMN Aqueous Stock Solution
-
Materials:
-
This compound (solid powder)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
pH meter
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of NaMN powder in a sterile tube.
-
Add nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the NaMN is completely dissolved. If necessary, use an ultrasonic bath.
-
Measure the pH of the solution. If necessary, adjust to a pH between 6.0 and 7.5 using dilute, sterile HCl or NaOH.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for NaMN Stability Assessment
This protocol is adapted from methods used for similar nucleotides and can be optimized for NaMN.[5]
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]
-
-
Mobile Phase and Conditions:
-
Mobile Phase: 20 mM ammonium (B1175870) acetate, pH 6.9.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection Wavelength: ~260-266 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Prepare a standard curve using freshly prepared NaMN solutions of known concentrations.
-
For the stability study, incubate NaMN solutions under the desired test conditions (e.g., different temperatures and pH values).
-
At specified time points, withdraw an aliquot of the test solution.
-
Inject the standard solutions and the test aliquots onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the NaMN peak.
-
Quantify the remaining NaMN concentration by comparing the peak area to the standard curve. This will allow for the calculation of degradation kinetics.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 5. Characterization and mutational analysis of a nicotinamide mononucleotide deamidase from Agrobacterium tumefaciens showing high thermal stability and catalytic efficiency | PLOS One [journals.plos.org]
Technical Support Center: NaMN Experimental Integrity
Welcome to the technical support center for Nicotinic acid mononucleotide (NaMN). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of NaMN during experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NaMN) and why is its stability important?
A1: this compound (NaMN) is a key intermediate in the Preiss-Handler pathway for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Maintaining the stability of NaMN during experiments is crucial because its degradation can lead to inaccurate quantification, altered biological activity, and misleading experimental outcomes.
Q2: What are the primary factors that can cause NaMN degradation?
A2: The stability of pyridine (B92270) nucleotides like NaMN is influenced by several factors, including:
-
pH: NaMN is susceptible to degradation in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Enzymatic Activity: The presence of phosphatases and nucleosidases in biological samples can lead to the enzymatic degradation of NaMN.
-
Light: As with many organic molecules, prolonged exposure to light, especially UV light, may contribute to degradation.
Q3: How should I store NaMN powder and solutions to ensure stability?
A3:
-
Powder: Solid NaMN should be stored in a tightly sealed container in a cool, dark, and dry place. Desiccants can be used to minimize moisture exposure. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.
-
Solutions: Aqueous solutions of NaMN are less stable than the powdered form. For short-term storage (up to a week), solutions should be kept at 4°C and protected from light. For long-term storage, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential degradation products of NaMN?
A4: Based on the degradation pathways of similar molecules like Nicotinamide Riboside (NR), potential degradation products of NaMN could include nicotinic acid and ribose-5-phosphate (B1218738) through hydrolysis of the N-glycosidic bond. Enzymatic degradation by phosphatases would yield nicotinic acid riboside.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent NaMN concentrations in replicate samples. | 1. Degradation during sample preparation. 2. Variable storage conditions between samples. 3. Contamination with degrading enzymes. | 1. Keep samples on ice during preparation. Use pre-chilled buffers and tubes. 2. Ensure all samples are stored under identical conditions (temperature, light exposure). 3. Work in a clean environment and use nuclease-free water and reagents. Consider adding phosphatase inhibitors if working with biological extracts. |
| Low or undetectable NaMN levels in freshly prepared standards. | 1. Use of high pH buffer. 2. Exposure to high temperatures during dissolution. | 1. Prepare standards in a neutral or slightly acidic buffer (pH 6-7). 2. Dissolve NaMN in room temperature buffer and avoid heating. |
| Appearance of unexpected peaks in HPLC chromatogram. | 1. Degradation of NaMN into other compounds. 2. Contamination of the sample or mobile phase. | 1. Perform a forced degradation study to identify potential degradation products and their retention times. 2. Run a blank injection of the mobile phase and sample diluent to check for contaminants. |
| Loss of NaMN in biological samples over a short period. | 1. Endogenous enzymatic activity (phosphatases, nucleosidases). | 1. Immediately process or flash-freeze biological samples after collection. 2. Consider heat inactivation of enzymes or the use of specific enzyme inhibitors in your sample preparation buffer. |
Data on NaMN Stability
Due to limited direct studies on NaMN, the following table summarizes the known stability of NaMN and the related, more extensively studied compound, Nicotinamide Mononucleotide (NMN), to provide general guidance.
| Compound | Condition | Observation | Reference |
| NaMN | 85°C in aqueous solution | Shows thermal degradation over time. | [1] |
| NMN | 85°C in aqueous solution | Shows thermal degradation over time, with a slightly different degradation rate compared to NaMN. | [1] |
| NMN | Aqueous solution at room temperature | Purity decreases over time, with significant degradation observed after one month and complete degradation after 12 months. | [2][3] |
| NMN | Powder form at room temperature | Stable for at least one year when stored in a tightly capped, opaque container. | [2][3] |
Note: The stability of NaMN is expected to be influenced by pH and temperature in a manner similar to other pyridine nucleotides. It is generally more stable in neutral to slightly acidic conditions and at lower temperatures.[4]
Experimental Protocols
Protocol: Forced Degradation Study of NaMN
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound (NaMN)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Acid Hydrolysis: Dissolve NaMN in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve NaMN in 0.1 M NaOH to a known concentration. Incubate at room temperature for 24 hours. Take samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve NaMN in 3% H₂O₂ to a known concentration. Incubate at room temperature for 24 hours, protected from light. Take samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Dissolve NaMN in high-purity water to a known concentration. Incubate at 80°C for 48 hours. Take samples at various time points, cool to room temperature, and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of NaMN in high-purity water to UV light (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Take samples at various time points and dilute for HPLC analysis.
-
Control Sample: Prepare a solution of NaMN in high-purity water at the same concentration and store it at 4°C, protected from light.
3. Analysis:
-
Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) gradient is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent NaMN peak.
Protocol: Stability-Indicating HPLC Method for NaMN
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific instrumentation and degradation products observed.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-5 min, 2% B; 5-20 min, 2-30% B; 20-25 min, 30-2% B; 25-30 min, 2% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 266 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dissolve NaMN samples in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
Filter samples through a 0.22 µm syringe filter before injection.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze forced degradation samples to ensure separation of NaMN from all degradation products.
-
Linearity: Prepare a series of NaMN standards over a defined concentration range and assess the linearity of the detector response.
-
Accuracy: Determine the recovery of NaMN from spiked placebo samples.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of NaMN that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Visualizations
References
Technical Support Center: Overcoming Challenges in Nicotinamide Mononucleotide (NaMN) Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the quantification of nicotinamide (B372718) mononucleotide (NaMN). The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and pathway diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that can arise during NaMN quantification experiments, from sample preparation to data analysis.
Sample Preparation & Extraction
Question: My NaMN levels are unexpectedly low or undetectable. What are the potential causes during sample preparation?
Answer: Low or undetectable NaMN levels can stem from several factors during sample preparation. The primary concerns are enzymatic degradation and inherent instability of NaMN.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can rapidly degrade NaMN. It is crucial to quench metabolic activity immediately upon sample collection. Snap-freezing tissues in liquid nitrogen is a standard and effective method.[1]
-
NaMN Instability: Nicotinamide mononucleotide (NMN), a closely related precursor, is known to be unstable in aqueous solutions at room temperature and under alkaline (pH > 9) or strongly acidic (pH < 4) conditions, degrading to nicotinamide and ribose derivatives.[2] It is highly probable that NaMN exhibits similar instability. Therefore, it is critical to keep samples on ice and use cold solvents during extraction. For long-term storage, samples should be kept at -80°C.[1]
-
Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery of NaMN. A common and effective method for polar metabolites like NaMN is a two-step extraction using a methanol (B129727)/chloroform (B151607)/water mixture.[3] Incomplete homogenization of tissues can also lead to poor extraction efficiency.
Question: What is the best way to store tissue and cell samples to ensure NaMN stability?
Answer: To minimize degradation, tissues should be harvested and immediately snap-frozen in liquid nitrogen and subsequently stored at -80°C until extraction.[1] Cell pellets should also be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles.
Question: I am seeing a lot of variability between my replicate samples. How can I improve the reproducibility of my extraction?
Answer: Variability often originates from inconsistent sample handling and extraction procedures.
-
Standardize Homogenization: Use a bead-based homogenizer for consistent and high-throughput tissue disruption.[4] Ensure the same amount of tissue is used for each replicate and that the homogenization time and speed are consistent.
-
Precise Solvent Addition: Use calibrated pipettes to add precise volumes of extraction solvents. Automated liquid handlers can further improve reproducibility for large sample sets.
-
Internal Standards: The use of a stable isotope-labeled internal standard for NaMN is highly recommended to account for variability in extraction efficiency and matrix effects during analysis.
LC-MS/MS Analysis
Question: I am observing poor peak shape and retention time shifts for NaMN in my LC-MS/MS analysis. What could be the cause?
Answer: These are common chromatographic issues that can significantly impact quantification accuracy.
-
Column Equilibration: Ensure the analytical column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to inconsistent retention times.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of polar compounds like NaMN. Ensure the mobile phase is prepared fresh and the pH is consistent across all runs.
-
Sample Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the chromatography and ionization of NaMN. Proper sample cleanup and the use of a suitable analytical column are crucial. A double isotope-mediated LC-MS/MS approach can help to accurately adjust for matrix effects.[5][6]
Question: How can I deal with potential isobaric interferences when quantifying NaMN?
Answer: Isobaric interference occurs when other compounds have the same nominal mass-to-charge ratio (m/z) as NaMN, leading to overestimation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can distinguish between compounds with very small mass differences, effectively resolving many isobaric interferences.
-
Tandem Mass Spectrometry (MS/MS): By selecting specific fragment ions (transitions) for NaMN, you can differentiate it from other isobaric compounds that produce different fragments.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate NaMN from potential isobaric interferents is a critical step.
-
Chemical Derivatization: While more complex, derivatizing NaMN to shift its mass can sometimes help to move it to a region of the mass spectrum with fewer interferences.
Question: My signal intensity for NaMN is low. How can I improve it?
Answer: Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.
-
Sample Concentration: Ensure that the concentration of NaMN in your extracted sample is above the limit of detection of your instrument. You may need to concentrate your sample or start with a larger amount of biological material.
-
Ion Source Optimization: The electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) should be optimized for NaMN to achieve maximum ionization efficiency.
-
Instrument Maintenance: A dirty ion source or mass optics can significantly reduce signal intensity. Regular cleaning and maintenance of the mass spectrometer are essential.
Enzymatic Assays
Question: My enzymatic assay for NaMN is not working or giving inconsistent results. What should I check?
Answer: Enzymatic assays are sensitive to various factors that can affect enzyme activity and signal generation.
-
Enzyme Activity: Ensure that the enzymes used in the assay are active and have been stored correctly. Prepare fresh enzyme solutions for each experiment. The NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) enzyme is key for many NaMN assays.[7][8]
-
Reaction Conditions: Optimal pH, temperature, and cofactor concentrations are crucial for enzymatic reactions. Verify that the assay buffer and reaction conditions are as specified in the protocol. For instance, NMN deamidase activity is optimal at pH 7.5.[9]
-
Substrate and Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity. Ensure you are measuring the initial reaction velocity where the relationship between product formation and time is linear.
-
Interfering Substances: Components in your sample extract may interfere with the enzymes or the detection method. It's important to run appropriate controls, including a sample blank without the enzyme, to identify any interfering substances.
Quantitative Data Summary
The following table summarizes the reported concentrations of NaMN and related metabolites in various mouse tissues. These values can serve as a reference for expected physiological ranges.
| Metabolite | Liver (nmol/g) | Kidney (nmol/g) | Heart (nmol/g) | Skeletal Muscle (nmol/g) | Brain (nmol/g) | Blood (nmol/g or nmol/ml) |
| NaMN | ~1-5 | ~1-5 | ~1-5 | ~5-15 | <1 | Not Reported |
| NMN | ~5-30 | ~5-30 | ~5-30 | ~5-15 | ~1-5 | ~0.01-0.05 |
| NAD+ | ~200-900 | ~200-900 | ~200-900 | ~200-900 | ~100-400 | ~40 |
| NaAD | ~1-10 | ~1-10 | ~1-10 | ~10-30 | <1 | Not Reported |
Data compiled from a study on mouse tissues.[2] Note that concentrations can vary depending on the specific mouse strain, age, and analytical method used.
Experimental Protocols
Protocol 1: Tissue Extraction for NaMN Quantification by LC-MS/MS
This protocol is adapted from established methods for metabolomics analysis of tissues.[1][3][4]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
2 mL bead beating tubes with ceramic beads
-
80% Methanol (HPLC grade, pre-chilled to -80°C)
-
Chloroform (HPLC grade, pre-chilled to -20°C)
-
Ultrapure water (pre-chilled to 4°C)
-
Centrifuge capable of 16,000 x g and 4°C
-
Speed vacuum concentrator
Procedure:
-
Weigh the frozen tissue and transfer it to a pre-chilled 2 mL bead beating tube.
-
Add 400 µL of ice-cold 80% methanol to the tube.
-
Homogenize the tissue using a bead beater for 30-60 seconds. Keep the samples on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
To the supernatant, add 200 µL of cold ultrapure water and 800 µL of cold chloroform to achieve a final solvent ratio of methanol:chloroform:water of approximately 2:2:1.
-
Vortex the mixture thoroughly for 30 seconds and then centrifuge at 16,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper aqueous phase (which contains NaMN) without disturbing the protein interface or the lower organic phase.
-
Dry the aqueous extract in a speed vacuum concentrator without heat.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Enzymatic Assay for NaMN Quantification
This protocol is based on the principle of converting NaMN to NAD+ using the enzyme NMNAT, followed by the quantification of NAD+ using a cycling assay.[7][8][10]
Materials:
-
Tissue or cell extract (prepared as in Protocol 1, but reconstituted in assay buffer)
-
NMNAT1 (Nicotinamide Mononucleotide Adenylyltransferase 1) enzyme
-
ATP (Adenosine triphosphate)
-
NAD+/NADH cycling assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
Step 1: Conversion of NaMN to NAD+
-
In a 96-well plate, add your sample extract.
-
Prepare a reaction mixture containing assay buffer, ATP, and NMNAT1 enzyme.
-
Add the reaction mixture to each well containing the sample.
-
Incubate the plate at 37°C for 30-60 minutes to allow for the complete conversion of NaMN to NAD+.
-
Include a "no NMNAT" control for each sample to account for any endogenous NAD+.
Step 2: Quantification of NAD+
-
Follow the instructions provided with your commercial NAD+/NADH cycling assay kit. This typically involves adding a cycling enzyme mixture and a detection reagent.
-
The cycling reaction amplifies the NAD+ signal, which is then measured colorimetrically or fluorometrically using a microplate reader.
-
The concentration of NaMN in the original sample is calculated by subtracting the signal from the "no NMNAT" control and comparing it to a standard curve generated with known concentrations of NaMN.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to NaMN quantification.
Caption: The NAD+ Salvage Pathway highlighting the roles of NaMN and NMN.
References
- 1. southalabama.edu [southalabama.edu]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide Mononucleotide Adenylyl Transferase-Mediated Axonal Protection Requires Enzymatic Activity But Not Increased Levels of Neuronal Nicotinamide Adenine Dinucleotide | Journal of Neuroscience [jneurosci.org]
- 8. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization and mutational analysis of a nicotinamide mononucleotide deamidase from Agrobacterium tumefaciens showing high thermal stability and catalytic efficiency | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NaMN Peak Resolution in Chromatography
Welcome to the technical support center for N-acetylmannosamine (NaMN) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak resolution for NaMN during chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I observing poor or no retention of my NaMN peak?
Poor or no retention of NaMN is a common issue, particularly in reversed-phase chromatography, due to its highly polar nature. Hydrophilic Interaction Chromatography (HILIC) is the recommended technique for retaining and separating polar compounds like NaMN.[1][2][3] If you are using a HILIC column and still experiencing retention problems, consider the following:
-
Improper Column Conditioning: HILIC columns require a stable aqueous layer on the stationary phase for proper retention. Ensure the column is thoroughly conditioned with the initial mobile phase. A new column may require 20 or more column volumes for proper conditioning.[4][5]
-
Incorrect Mobile Phase Composition: The organic content in your mobile phase may be too low. In HILIC, a high organic concentration (typically >80% acetonitrile) is necessary to promote partitioning of the polar analyte into the aqueous layer on the stationary phase.
-
Insufficient Column Equilibration: It is crucial to re-equilibrate the column with the initial mobile phase conditions between injections. Inadequate equilibration can lead to inconsistent retention times.[4][5] A recommended post-gradient re-equilibration is approximately 20 column volumes.[5]
-
Sample Solvent Mismatch: Injecting the sample in a solvent with a higher elution strength (e.g., high water content) than the mobile phase can cause poor peak shape and reduced retention.[4][6] Whenever possible, dissolve your sample in the initial mobile phase.
Question 2: My NaMN peak is showing significant tailing. How can I improve the peak shape?
Peak tailing can be caused by a variety of factors, from secondary interactions with the stationary phase to issues with the HPLC system itself. Here are some troubleshooting steps to improve peak symmetry:
-
Optimize Mobile Phase Additives: The addition of small amounts of acid, such as trifluoroacetic acid (TFA) and acetic acid (AA), to the mobile phase can significantly improve peak shape for polar analytes like NaMN.[1] These additives can help to mask active sites on the stationary phase and reduce peak tailing.
-
Adjust Buffer Concentration: Insufficient buffer concentration can lead to secondary interactions that cause peak tailing.[5] Increasing the buffer concentration can help to improve peak shape.
-
Check for System Issues:
-
Dead Volume: Poorly connected fittings can introduce dead volume into the system, leading to peak broadening and tailing.[7][8] Ensure all connections are secure.
-
Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. If you suspect contamination, try cleaning the column according to the manufacturer's instructions.
-
-
Consider Co-elution: What appears to be a tailing peak could be the co-elution of NaMN with another compound.[7] To verify this, inject a pure standard of NaMN. If the peak shape is good, you may need to optimize your separation method to resolve the co-eluting peak.
Question 3: How can I improve the resolution between NaMN and other closely eluting peaks?
Achieving baseline separation between NaMN and other components in your sample is critical for accurate quantification. If you are experiencing co-elution, consider the following strategies:
-
Optimize the Gradient: If you are using a gradient elution, modifying the gradient slope can improve resolution. A shallower gradient can increase the separation between closely eluting peaks.[9][10]
-
Adjust the Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution.[11] However, this will also increase the run time.
-
Change the Column Temperature: Temperature can affect the selectivity of your separation. Lowering the column temperature can sometimes increase the separation between critical peak pairs.[9][11]
-
Modify the Mobile Phase Composition:
-
Organic Solvent: While acetonitrile (B52724) is the most common organic solvent for HILIC, you can explore other options if available and compatible with your system.
-
pH: The pH of the mobile phase can influence the ionization state of your analytes and the stationary phase, which in turn can affect selectivity.[12] Experimenting with different pH values may improve resolution.
-
-
Select a Different Stationary Phase: If optimizing the mobile phase and other parameters does not provide the desired resolution, you may need to try a different HILIC column with a different stationary phase chemistry.[1][13] For example, options include amide or silica-based HILIC columns.[1]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters used for the analysis of NaMN. These values can serve as a starting point for method development.
| Parameter | Value | Reference |
| Column | XBridge Amide (for NaMN) | [1] |
| Mobile Phase A | 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in Water | [1] |
| Mobile Phase B | 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in Acetonitrile | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Gradient | Linearly decreased from 97% to 65% of mobile phase B from 0 to 2.9 min, further decreased to 30% B from 2.9 to 3.0 min, held for 0.8 min, and increased back to 97% B in 0.1 min. | [1] |
| Retention Time | 2.5 min | [1] |
Experimental Protocols
Detailed Methodology for NaMN Analysis using HILIC-LC-MS/MS [1]
This protocol is based on a validated method for the quantification of NaMN in human plasma.
1. Sample Preparation (Phospholipid Removal):
-
An Ostro 96-well phospholipid removal plate is used for sample extraction.
-
This step efficiently removes phospholipids (B1166683) from plasma samples, which helps to eliminate matrix effects and improve sensitivity.
2. Chromatographic Conditions:
-
HPLC System: A system capable of delivering a stable gradient at high pressure.
-
Column: XBridge Amide, 3.5 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.2% Acetic Acid (AA) and 0.05% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.2% Acetic Acid (AA) and 0.05% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Gradient Program:
-
0.0 min: 97% B
-
2.9 min: 65% B
-
3.0 min: 30% B
-
3.8 min: 30% B
-
3.9 min: 97% B
-
4.8 min: 97% B (End of run)
-
-
Injection Volume: Not specified in the reference, but typically 0.5-5 µL for a 2.1 mm ID column.[5]
3. Mass Spectrometry Conditions:
-
The specific parameters for the mass spectrometer (e.g., ion source, gas flows, voltages) will need to be optimized for your specific instrument.
-
The method utilizes tandem mass spectrometry (MS/MS) for sensitive and selective detection.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for poor NaMN peak resolution.
Caption: Principle of HILIC separation for polar analytes like NaMN.
References
- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Avoid Common Problems with HILIC Methods [restek.com]
- 5. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. mastelf.com [mastelf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of NaMN
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of nicotinic acid mononucleotide (NaMN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in NaMN quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact NaMN analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (NaMN).[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of NaMN in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4] Ion suppression, a decrease in the analyte's signal, is the more common phenomenon.
Q2: What are the primary causes of ion suppression in NaMN analysis?
A2: Ion suppression in the analysis of NaMN, a polar molecule, can arise from several factors during electrospray ionization (ESI). Co-eluting compounds from the sample matrix can compete with NaMN for ionization, reducing the efficiency of protonation or deprotonation.[4] Highly abundant and less volatile components in the matrix can also alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the release of NaMN ions into the gas phase. The presence of non-volatile salts can lead to the formation of adducts with NaMN or cause signal instability.
Q3: How can I determine if my NaMN analysis is affected by matrix effects?
A3: A common and effective method to assess matrix effects is the post-extraction spike analysis.[2][5] This involves comparing the signal response of NaMN spiked into a blank matrix extract (a sample processed without the analyte) to the signal of NaMN in a neat solvent at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects. Another qualitative approach is the post-column infusion experiment, where a constant flow of NaMN solution is introduced into the LC eluent after the analytical column. A dip or rise in the baseline signal as the blank matrix sample elutes indicates regions of ion suppression or enhancement.
Q4: What are the regulatory expectations for assessing matrix effects in bioanalytical method validation?
A4: Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[6][7][8] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[6] The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should not exceed 15%.[6] This ensures that the method is robust and reliable across different patient or subject samples.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability for NaMN
Possible Cause: Significant ion suppression due to matrix components co-eluting with NaMN.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Modify Gradient Elution: Adjust the mobile phase gradient to better separate NaMN from interfering matrix components. A shallower gradient around the elution time of NaMN can improve resolution.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can be more suitable for retaining and separating polar compounds like NaMN.
-
Employ a Diverter Valve: Use a diverter valve to direct the early and late eluting, highly concentrated matrix components (like salts and phospholipids) to waste, preventing them from entering the mass spectrometer's ion source.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement an SPE step to selectively isolate NaMN from the bulk of the matrix components. Different SPE sorbents (e.g., mixed-mode, ion-exchange) can be tested to find the optimal one for NaMN.
-
Liquid-Liquid Extraction (LLE): While less common for polar analytes, LLE with a suitable organic solvent can be explored to remove non-polar interferences.
-
Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile (B52724), methanol, acetone) and their ratios with the sample to optimize protein removal while minimizing the precipitation of NaMN.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for NaMN (e.g., ¹³C- or ¹⁵N-labeled NaMN) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to NaMN, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Issue 2: Inconsistent Results Across Different Sample Lots
Possible Cause: Lot-to-lot variability in the biological matrix is leading to differential matrix effects.
Troubleshooting Steps:
-
Perform a Thorough Matrix Effect Evaluation:
-
As per regulatory guidelines, analyze quality control (QC) samples prepared in at least six different individual lots of the blank biological matrix.[6]
-
Calculate the matrix factor and the internal standard-normalized matrix factor for each lot to quantify the variability. The CV should be within 15%.
-
-
Re-evaluate and Optimize the Sample Cleanup Procedure:
-
A more rigorous sample preparation method, such as a well-optimized SPE protocol, may be necessary to remove the variable interfering components.
-
-
Employ a Robust Internal Standard Strategy:
-
If not already in use, the implementation of a SIL-IS is strongly recommended to mitigate the impact of variable matrix effects. A structural analog internal standard may not co-elute perfectly with NaMN and thus may not adequately compensate for lot-to-lot differences in matrix composition.
-
Quantitative Data Summary
Table 1: Illustrative Example of Matrix Effect Assessment for a Related Analyte (NMN) in Mouse Plasma
| Parameter | Low Concentration QC | High Concentration QC |
| Analyte Concentration (Nominal) | 50 nM | 500 nM |
| Mean Peak Area (Neat Solution) | 1.2 x 10⁶ | 1.2 x 10⁷ |
| Mean Peak Area (Post-extraction Spike in Plasma) | 0.5 x 10⁶ | 0.48 x 10⁷ |
| Matrix Factor (MF)a | 0.42 | 0.40 |
| Ion Suppression (%)b | 58% | 60% |
| Mean Peak Area of SIL-IS (Neat Solution) | 2.5 x 10⁶ | 2.5 x 10⁶ |
| Mean Peak Area of SIL-IS (Post-extraction Spike in Plasma) | 1.1 x 10⁶ | 1.0 x 10⁶ |
| Matrix Factor of SIL-IS | 0.44 | 0.40 |
| Internal Standard Normalized Matrix Factor (IS-NMF)c | 0.95 | 1.0 |
Data is hypothetical and based on trends observed for NMN in published literature.[9] a Matrix Factor (MF) = (Peak area in matrix) / (Peak area in neat solution) b Ion Suppression (%) = (1 - MF) * 100 c IS-NMF = (MF of Analyte) / (MF of SIL-IS)
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Samples: Process at least six different lots of the biological matrix (e.g., human plasma) using the established extraction procedure without adding the analyte or internal standard.
-
Prepare Neat Standard Solutions: Prepare solutions of NaMN and its SIL-IS in the final reconstitution solvent at two concentration levels (low and high QC).
-
Spike Blank Matrix Extracts: To the extracted blank matrix samples from step 1, add the NaMN and SIL-IS solutions to achieve the same final concentrations as the neat standards.
-
Analyze Samples: Inject the neat standard solutions and the spiked matrix extracts into the LC-MS/MS system and record the peak areas for both NaMN and the SIL-IS.
-
Calculate Matrix Factor: For each lot of matrix, calculate the matrix factor (MF) for NaMN and the SIL-IS as the ratio of the peak area in the spiked matrix extract to the mean peak area in the neat solution.
-
Calculate IS-Normalized Matrix Factor: For each lot, divide the MF of NaMN by the MF of the SIL-IS.
-
Evaluate Results: Calculate the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots. A CV of ≤15% is generally considered acceptable.
Protocol 2: Sample Preparation of Plasma for NaMN Analysis using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Internal Standard Spiking: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS solution (at a concentration appropriate for the expected NaMN levels). Vortex briefly to mix.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (or methanol) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample one final time (e.g., 14,000 x g for 5 minutes at 4°C) to remove any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for NaMN analysis in plasma.
Caption: Troubleshooting logic for matrix effects in NaMN analysis.
References
- 1. umweltprobenbank.de [umweltprobenbank.de]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 9. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Permeability Issues with Nicotinic Acid Mononucleotide (NaMN)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nicotinic acid mononucleotide (NaMN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to NaMN cell permeability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for cellular uptake of exogenously supplied NaMN?
Current research suggests that exogenously supplied this compound (NaMN) is not likely to be transported directly into mammalian cells in its intact form. The known transporter for nicotinamide (B372718) mononucleotide (NMN), Slc12a8, is highly specific for NMN and has been shown to exclude NaMN.[1]
Instead, the primary route of cellular utilization for extracellular NaMN is believed to involve its extracellular conversion to a different molecule, which is then transported into the cell. The most probable pathway involves the dephosphorylation of NaMN to nicotinic acid riboside (NAR). NAR can then be transported into the cell and subsequently re-phosphorylated back to NaMN. This mechanism is analogous to the extracellular conversion of NMN to nicotinamide riboside (NR) before cellular uptake.[2]
Alternatively, NaMN can be synthesized intracellularly from nicotinic acid (NA) through the Preiss-Handler pathway.[3][4][5][6] NA is taken up by specific transporters, such as SLC5A8 and SLC22A13, and then converted to NaMN by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[3][4]
Q2: My cells show low or no uptake of NaMN. What are the potential causes and how can I troubleshoot this?
Low intracellular levels of NaMN after exogenous application can stem from several factors. Here's a step-by-step troubleshooting guide:
-
Step 1: Verify NaMN Stability in Your Culture Medium. NaMN, like other nucleotides, can be unstable in aqueous solutions, with its stability being influenced by pH and temperature.[7][8] It is crucial to ensure that the NaMN in your stock solution and final culture medium has not degraded.
-
Recommendation: Prepare fresh NaMN solutions for each experiment. If you must store solutions, aliquot and store them at -80°C for a maximum of one month.[9] Before use, verify the integrity of your NaMN stock using an appropriate analytical method like LC-MS.
-
-
Step 2: Assess the Activity of Extracellular Enzymes. The conversion of NaMN to a transportable form (likely NAR) depends on the presence and activity of ecto-5'-nucleotidases (e.g., CD73). The expression and activity of these enzymes can vary significantly between cell types.
-
Recommendation: Confirm the expression of ecto-5'-nucleotidases in your cell line of interest through techniques like western blotting or flow cytometry. If enzyme activity is low, consider using a cell line known to have high ecto-5'-nucleotidase activity or co-transfecting your cells to express the enzyme.
-
-
Step 3: Consider the Possibility of Extracellular Deamidation. Some gut microbial enzymes, such as PncC, can deamidate NMN to NaMN.[2] While less common in sterile cell culture, contamination with certain bacteria could potentially lead to the conversion of any contaminating NMN to NaMN, which may have different uptake characteristics.
-
Recommendation: Ensure your cell cultures are free from microbial contamination. Regularly test your cultures for mycoplasma and other common contaminants.
-
-
Step 4: Optimize Incubation Time and Concentration. The kinetics of NaMN uptake and conversion can vary. It's possible that the incubation time is too short or the concentration is too low to detect a significant intracellular increase.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal incubation time and NaMN concentration for your specific cell line.
-
-
Step 5: Evaluate Your Method for Measuring Intracellular NaMN. The method used to quantify intracellular NaMN needs to be sensitive and specific.
Q3: How can I experimentally measure the cell permeability of NaMN?
While there is no standardized, commercially available kit specifically for NaMN permeability, you can adapt existing protocols for measuring the permeability of other small molecules. Here are two common approaches:
-
Radiolabeled Tracer Assay: This is a classic and sensitive method for tracking the uptake of a molecule.
-
You would need to obtain or synthesize radiolabeled NaMN (e.g., with ³H or ¹⁴C).
-
The basic principle involves incubating your cells with the radiolabeled NaMN for a specific time, followed by washing the cells to remove extracellular label and then lysing the cells to measure the intracellular radioactivity using a scintillation counter.[13][14][15][16]
-
-
LC-MS-based Quantification: This method measures the unlabeled intracellular NaMN concentration.
Q4: What are the key differences in cell permeability between NaMN and NMN?
The primary difference lies in their known transport mechanisms. NMN has a dedicated transporter, Slc12a8, which allows for its direct uptake into cells.[1] In contrast, NaMN is excluded by this transporter.[1] Therefore, NaMN likely relies on extracellular enzymatic conversion to a permeable form, such as NAR, before it can enter the cell. This additional step could result in slower or less efficient uptake of NaMN compared to NMN in cell types with low ecto-enzyme activity.
Troubleshooting Guides
Problem: Inconsistent results in NaMN uptake experiments.
| Potential Cause | Troubleshooting Step |
| NaMN Degradation | Prepare fresh NaMN solutions for each experiment. Verify stock solution integrity via LC-MS. Store aliquots at -80°C.[9] |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Variability in Cell Density | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent Washing Steps | Standardize the number and duration of washing steps to ensure complete removal of extracellular NaMN without causing cell lysis. |
| pH Fluctuations in Media | Use a buffered medium like DMEM/F12 with HEPES to maintain a stable pH.[18][19][20] Monitor the pH of your culture medium throughout the experiment. |
Problem: High background signal in NaMN uptake assays.
| Potential Cause | Troubleshooting Step |
| Incomplete Removal of Extracellular NaMN | Increase the number of washing steps with ice-cold PBS. Optimize the washing procedure to be gentle yet effective. |
| Non-specific Binding to Cell Surface | Include a control group incubated at 4°C to minimize active transport and estimate non-specific binding.[14] |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water for all solutions. |
| Matrix Effects in LC-MS Analysis | Use an appropriate internal standard for LC-MS analysis to correct for matrix effects.[17] |
Quantitative Data Summary
Currently, there is a lack of published, peer-reviewed quantitative data specifically for the apparent permeability coefficient (Papp) of NaMN across common cell monolayers like Caco-2. Researchers are encouraged to determine these values empirically for their cell models of interest. For comparative purposes, the uptake of nicotinic acid in Caco-2 cells has been shown to be a saturable process with an apparent Km of 0.53 ± 0.08 µM.[21]
Experimental Protocols
Protocol 1: General Method for Assessing Intracellular NaMN Concentration by LC-MS
This protocol provides a general framework. Specific parameters such as incubation times, concentrations, and LC-MS conditions should be optimized for your experimental setup.
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM/F12) at 37°C in a humidified 5% CO₂ incubator.
-
NaMN Treatment:
-
Prepare a stock solution of NaMN in a suitable buffer (e.g., PBS or serum-free media).
-
On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.
-
Add the NaMN-containing medium to the cells at the desired final concentration. Include a vehicle-only control.
-
-
Incubation: Incubate the cells for the desired period (e.g., determined from a time-course experiment).
-
Washing:
-
To terminate the uptake, quickly aspirate the NaMN-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove all extracellular NaMN. Perform this step quickly to minimize the efflux of intracellular NaMN.
-
-
Metabolite Extraction:
-
After the final wash, add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.
-
Incubate on ice for 10-15 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a method optimized for the detection and quantification of NaMN.[10]
-
Use an authentic NaMN standard to create a calibration curve for absolute quantification.
-
Visualizations
Caption: Proposed pathways for cellular uptake and metabolism of NaMN.
Caption: Troubleshooting workflow for low intracellular NaMN.
References
- 1. How Do NAD+ Precursors Get Incorporated Into Cells? [nmn.com]
- 2. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qualialife.com [qualialife.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. definedbioscience.com [definedbioscience.com]
- 19. DMEM/F12 Basal Media - Cell Culture Collective [cellculturecollective.com]
- 20. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for NaMN Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Nicotinamide Mononucleotide (NaMN) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a buffer for a NaMN enzymatic assay?
The most critical parameters for an enzyme assay buffer are pH, ionic strength, the type of buffering agent, and the presence of any necessary cofactors or additives. Each of these factors must be optimized to ensure maximal and reproducible enzyme activity.
-
pH: Enzyme activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site and can influence substrate binding. Each Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) isoform has a specific pH range at which it functions optimally. For instance, some isoforms exhibit a broad optimal pH range, with a plateau extending from pH 6.0 to 9.0.[1]
-
Ionic Strength: The concentration of salts in the buffer can impact the enzyme's structure and its interaction with the substrate. The effects of ionic strength can be complex, involving electrostatic screening, ion selectivity, and Hofmeister effects.[2][3] It is crucial to determine the optimal salt concentration for your specific NMNAT isoform.
-
Buffer System: The chemical nature of the buffer itself is important. An ideal buffer should have a pKa close to the desired assay pH and should not interact with the enzyme or substrates. Commonly used buffers for enzymatic assays include Tris-HCl, HEPES, and phosphate (B84403) buffers.
-
Cofactors and Additives: NMNAT enzymes require a divalent metal ion, typically Mg²⁺, for activity. Some isoforms may have a preference for other ions like Zn²⁺, which can result in substantially greater activity. The concentration of this cofactor should be optimized.
Q2: My NMNAT enzyme activity is lower than expected. What are the common buffer-related causes?
Low enzyme activity is a frequent issue that can often be traced back to suboptimal buffer conditions. Common causes include:
-
Incorrect pH: The buffer's pH may be outside the optimal range for the specific NMNAT isoform you are working with.
-
Suboptimal Ionic Strength: Both excessively low and high salt concentrations can negatively impact enzyme activity.
-
Missing or Incorrect Cofactors: Ensure the correct divalent metal ion (e.g., Mg²⁺ or Zn²⁺) is present at an optimal concentration.
-
Inhibitory Buffer Components: Some buffer components can inhibit enzyme activity. It is essential to use high-purity reagents.
-
Enzyme Instability: The buffer may not be providing a stable environment for the enzyme, leading to denaturation or degradation.
Q3: Can I use the same buffer conditions for all three human NMNAT isoforms?
While the three human NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) catalyze the same reaction, they exhibit distinct kinetic properties, substrate specificities, and metal ion preferences.[4][5] Therefore, it is unlikely that a single buffer condition will be optimal for all three. For example, NMNAT1 and NMNAT3 can utilize tiazofurin (B1684497) monophosphate (TrMP) as a substrate, while NMNAT2 cannot.[4] It is recommended to empirically determine the optimal buffer conditions for each isoform.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Signal | Incorrect Assay Conditions: pH, temperature, or buffer composition is not optimal. | Verify and optimize the pH, temperature, and buffer components. Consult literature for known optimal conditions for your specific NMNAT isoform. |
| Enzyme Inactivity: The enzyme may have been stored improperly or subjected to multiple freeze-thaw cycles. | Ensure the enzyme has been stored at the recommended temperature (-80°C for NMNAT1) and avoid repeated freeze-thaw cycles.[6] Test the enzyme with a known positive control if available. | |
| Missing Cofactors: Divalent metal ions (e.g., Mg²⁺) are absent or at a suboptimal concentration. | Check the literature for the required cofactor for your NMNAT isoform and add it to the reaction mixture at an optimized concentration. | |
| Substrate Degradation: The NaMN or ATP substrate may be degraded. | Prepare fresh substrate solutions. | |
| High Background Signal | Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and solutions using high-purity water and reagents. |
| Non-specific Binding: In plate-based assays, non-specific binding of components to the well surface can occur. | Optimize blocking steps and consider using different types of microplates. | |
| Substrate Instability: The substrate may be spontaneously breaking down under the assay conditions. | Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting. | Calibrate pipettes and use precise pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability. |
| Uneven Temperature: Inconsistent temperature across the assay plate. | Ensure the plate is incubated at a uniform temperature. | |
| Edge Effects: Evaporation from the outer wells of a microplate. | Avoid using the outer wells for critical samples or use plate sealers to minimize evaporation. |
Quantitative Data Summary
The three human NMNAT isoforms display different kinetic parameters. The following table summarizes the Michaelis-Menten constants (Km) for the substrates NMN and ATP, and the product NAD+.
| Isoform | Substrate | Km (µM) | Reference |
| NMNAT1 | NMN | 38 | [1] |
| ATP | 23 | [1] | |
| NAD+ | 67 | [1] | |
| NMNAT2 | NMN | ~30 | [1] |
| ATP | - | ||
| NAD+ | - | ||
| NMNAT3 | NMN | 209 | [1] |
| ATP | - | ||
| NAD+ | 130 | [1] |
Note: Data for all parameters were not available for all isoforms in the reviewed literature.
Experimental Protocols
Protocol for Determining Optimal pH
-
Prepare a Series of Buffers: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., Citrate pH 5.0, MES pH 6.0, HEPES pH 7.0, Tris pH 8.0, Glycine-NaOH pH 9.0). Adjust the pH of each buffer to its final value at the intended assay temperature.
-
Prepare Master Mix: For each pH point, prepare a reaction master mix containing the buffer, NaMN, ATP, and the required metal cofactor (e.g., MgCl₂).
-
Set Up Reactions: In a 96-well plate, add the master mix for each respective pH value to triplicate wells. Include "no enzyme" controls for each pH.
-
Initiate the Reaction: Equilibrate the plate to the desired temperature. Initiate the reaction by adding a consistent amount of NMNAT enzyme to each well.
-
Measure Activity: Immediately place the plate in a reader and measure the rate of product formation (e.g., NAD+) or substrate consumption using a suitable detection method (e.g., absorbance or fluorescence).
-
Plot the Data: Subtract the rate of the "no enzyme" control from the corresponding experimental wells. Plot the average enzyme activity (rate) as a function of pH to determine the optimal pH.
Protocol for Optimizing Ionic Strength
-
Prepare a Stock Solution of Salt: Prepare a concentrated stock solution of a neutral salt, such as NaCl or KCl.
-
Set Up Reactions with Varying Salt Concentrations: Using the optimized buffer from the pH experiment, set up a series of reactions with varying final concentrations of the salt (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Prepare Master Mix: For each salt concentration, prepare a master mix containing the buffer, NaMN, ATP, metal cofactor, and the corresponding amount of salt.
-
Initiate and Measure: Follow steps 3-5 from the "Protocol for Determining Optimal pH" to initiate the reactions and measure enzyme activity.
-
Plot the Data: Plot the average enzyme activity as a function of the salt concentration to determine the optimal ionic strength.
Visualizations
NAD+ Biosynthesis Pathway
The following diagram illustrates the central role of NMNAT in the NAD+ biosynthesis pathways.
Caption: NAD+ biosynthesis pathways highlighting the central role of NMNATs.
Experimental Workflow for Buffer Optimization
This diagram outlines a logical workflow for systematically optimizing buffer conditions for a NaMN enzymatic assay.
Caption: A stepwise workflow for optimizing buffer conditions in NaMN enzymatic assays.
Troubleshooting Logic for Low Enzyme Activity
This diagram provides a decision-making pathway for troubleshooting low or no signal in a NaMN enzymatic assay.
Caption: A troubleshooting decision tree for diagnosing low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ionic Strength Effects on Amyloid Formation by Amylin Are a Complicated Interplay between Debye Screening, Ion Selectivity, and Hofmeister Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial-rate kinetics of human NMN-adenylyltransferases: substrate and metal ion specificity, inhibition by products and multisubstrate analogues, and isozyme contributions to NAD+ biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. app.cristin.no [app.cristin.no]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of nicotinic acid mononucleotide (NaMN).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during NaMN synthesis?
A1: During NaMN synthesis, side reactions can occur in both chemical and biosynthetic routes, leading to reduced yield and purity.
-
In chemical synthesis , a primary side reaction is the formation of the biologically inactive α-anomer of NaMN in addition to the desired β-anomer. The starting material, nicotinic acid, may also contain impurities like yellow chromophores that can carry through the synthesis. Furthermore, the lability of pyridine (B92270) nucleotides under acidic or basic conditions can lead to degradation products.
-
In biosynthetic (enzymatic) methods , common byproducts include nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), nicotinamide riboside (NR), and nicotinic acid (NA).[1] These arise from the activity of other enzymes in the metabolic pathway acting on NaMN or its precursors. For instance, enzymes with 5'-nuclease activity can degrade the product.
Q2: How can I minimize the formation of the α-anomer during chemical synthesis?
A2: Minimizing the formation of the α-anomer requires stereoselective synthesis strategies. This often involves the use of a protected ribose derivative that favors the formation of the β-glycosidic bond. Careful selection of catalysts and reaction conditions, such as temperature and solvent, is also crucial. While specific conditions can be proprietary, literature methods often employ protected ribofuranose precursors to control stereochemistry.[2][3]
Q3: In enzymatic synthesis, how can I prevent the conversion of NaMN to other byproducts like NAD+?
A3: Preventing byproduct formation in enzymatic synthesis is typically achieved through metabolic engineering of the host organism (e.g., E. coli or yeast).[1] This can involve:
-
Gene Knockouts: Deleting genes that encode for enzymes responsible for converting NaMN to downstream products or degrading it. For example, knocking out genes like nadR can enhance the accumulation of NMN, a principle applicable to NaMN.[1]
-
Enzyme Overexpression: Increasing the expression of the key enzyme in the desired pathway, such as quinolinate phosphoribosyltransferase (QPRT), can help to channel the precursors more efficiently towards NaMN.
-
Pathway Optimization: Enhancing the supply of key precursors like phosphoribosyl pyrophosphate (PRPP) can drive the reaction towards NaMN synthesis.
Q4: What is the impact of pH on NaMN synthesis?
A4: The pH is a critical parameter in both chemical and enzymatic synthesis of NaMN.
-
In chemical synthesis , the stability of the nicotinamide riboside intermediate and the final NaMN product is pH-dependent. Both strongly acidic and strongly basic conditions can lead to the degradation of these molecules.[4]
-
In enzymatic reactions , each enzyme has an optimal pH range for its activity. For instance, human nicotinamide riboside kinases, which are involved in related pathways, have optimal pH values between 6.5 and 9.0 and are unstable outside this range. Maintaining the pH at the optimum for the specific enzymes used in the NaMN synthesis cascade is essential for maximizing yield and minimizing side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of NaMN in chemical synthesis | Formation of α-anomer, degradation of product, impure starting materials. | Employ stereoselective synthesis methods. Optimize reaction pH and temperature. Purify nicotinic acid starting material, for example, by melting and recrystallization to remove chromophores.[5] |
| Presence of multiple byproducts (NAD+, NR, NA) in enzymatic synthesis | Undesired enzymatic activity from the host organism's metabolic pathways. | Utilize a metabolically engineered strain with relevant genes for byproduct formation knocked out. Overexpress the key enzymes for NaMN synthesis to outcompete side reactions. |
| Inhibition of enzymatic reaction | Product inhibition or inhibition by byproducts (e.g., pyrophosphate inhibition of NAMPT in the analogous NMN synthesis). | In an in-vitro enzymatic cascade, consider adding an enzyme like pyrophosphatase to degrade inhibitory byproducts.[6] For in-vivo systems, metabolic engineering to reduce the accumulation of inhibitory intermediates is necessary. |
| Difficulty in purifying NaMN | Presence of structurally similar byproducts and unreacted starting materials. | Employ multi-step purification protocols. Ion-exchange chromatography is effective for separating charged molecules like NaMN from non-charged or differently charged impurities. Nanofiltration can be used for desalting and concentrating the product.[7][8] |
Quantitative Data on Synthesis Optimization
While specific quantitative data for NaMN side reactions is not abundant in publicly available literature, data from the closely related NMN synthesis illustrates the impact of process optimization on yield and purity. The principles are directly applicable to improving NaMN synthesis.
| Synthesis Method | Key Optimization Strategy | NMN Titer/Yield | Reference |
| Whole-cell catalysis (E. coli) | Overexpression of PRPP biosynthesis pathway enzymes and transporters (NiaP and PnuC). | 6.79 g/L | [2] |
| Whole-cell catalysis (E. coli) | Metabolic engineering to enhance precursor supply and product transport. | 16.2 g/L | [9] |
| In-vitro multi-enzyme cascade | Engineering of rate-limiting enzymes (PRS and NAMPT) and addition of pyrophosphatase. | 8.10 g/L | [6] |
| Fermentation (P. pastoris) | Heterologous expression of NAMPT and optimization of culture conditions. | 14.5 mg/L | [10] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of NaMN
This protocol outlines a general in-vitro multi-enzyme cascade for NaMN synthesis starting from nicotinic acid (NA) and phosphoribosyl pyrophosphate (PRPP).
Materials:
-
Nicotinic acid (NA)
-
Phosphoribosyl pyrophosphate (PRPP)
-
Nicotinate phosphoribosyltransferase (NAPRT) enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing NA and PRPP in the reaction buffer at desired concentrations (e.g., 10 mM each).
-
Equilibrate the reaction mixture at the optimal temperature for the NAPRT enzyme (e.g., 37°C).
-
Initiate the reaction by adding a purified NAPRT enzyme to the mixture.
-
Incubate the reaction for a specific period (e.g., 1-4 hours), taking aliquots at different time points for analysis.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of NaMN and the presence of any byproducts using HPLC.
Protocol for Purification of NaMN
This protocol describes a general method for purifying NaMN from a reaction mixture.
Materials:
-
Crude NaMN reaction mixture
-
Ion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Elution buffers (e.g., a gradient of triethylammonium (B8662869) bicarbonate)
-
Nanofiltration system
-
Lyophilizer
Procedure:
-
Adjust the pH of the crude reaction mixture to a suitable range for binding to the ion-exchange column (e.g., pH 7.5-8.0).
-
Load the mixture onto the equilibrated ion-exchange column.
-
Wash the column with a low-concentration buffer to remove unbound impurities.
-
Elute the bound NaMN using a salt gradient. Collect fractions and analyze for the presence of NaMN using HPLC or UV-Vis spectroscopy.
-
Pool the fractions containing pure NaMN.
-
Desalt and concentrate the pooled fractions using a nanofiltration system.
-
Obtain the final pure NaMN product as a solid by lyophilization.[7][8]
Visualizations
Caption: De Novo Biosynthesis of NaMN and Potential Side Reactions.
Caption: Troubleshooting Logic for Low NaMN Yield or Purity.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of an oligonucleotide with a nicotinamide mononucleotide residue and its molecular recognition in DNA helices - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01714A [pubs.rsc.org]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104817604A - Purification method for beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo biosynthesis and nicotinamide biotransformation of nicotinamide mononucleotide by engineered yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quality Control for Research-Grade Nicotinamide Mononucleotide (NaMN): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control parameters for research-grade nicotinamide (B372718) mononucleotide (NaMN). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
1. What are the critical quality control parameters for research-grade NaMN?
Ensuring the quality of NaMN is paramount for reliable experimental outcomes. Key quality control parameters include purity, identity, and the absence of contaminants. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), while identity is confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is also crucial to test for the presence of endotoxins and heavy metals. A Certificate of Analysis (CoA) from the supplier should provide detailed results for these parameters.[1][2][3][4][5]
2. How should I store research-grade NaMN to ensure its stability?
NaMN is known to be sensitive to moisture and temperature. To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store NaMN at -20°C. Avoid repeated freeze-thaw cycles.
3. What are the common impurities found in research-grade NaMN?
Common impurities can include nicotinamide, nicotinamide riboside (NR), and other related substances. These can arise from the manufacturing process or degradation. HPLC is the primary method for detecting and quantifying these impurities.[6]
4. Why is endotoxin (B1171834) testing important for in-vitro and in-vivo studies?
Endotoxins are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can elicit strong immune responses in both cell cultures and animal models, potentially confounding experimental results.[7] Therefore, for any biological experiments, it is crucial to use NaMN that has been tested for and confirmed to have low endotoxin levels. The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection.[7][8]
Quality Control Parameters at a Glance
| Parameter | Method | Typical Specification | Purpose |
| Purity | HPLC | ≥98% | Ensures that the biological effects are attributable to NaMN and not impurities. |
| Identity | Mass Spectrometry (MS) | Conforms to expected molecular weight | Confirms the presence of NaMN. |
| ¹H-NMR | Conforms to the expected chemical structure | Verifies the chemical structure of NaMN.[6] | |
| Contaminants | Endotoxin (LAL Test) | <0.5 EU/mg | Prevents inflammatory responses in biological experiments.[9] |
| Heavy Metals (ICP-MS) | Lead (Pb) ≤0.5 ppm, Arsenic (As) ≤0.5 ppm, Cadmium (Cd) ≤0.5 ppm, Mercury (Hg) ≤0.3 ppm | Ensures the absence of toxic heavy metal contamination.[6] | |
| Physical Properties | Appearance | White to off-white powder | A visual check for consistency. |
| Solubility | Soluble in water | Important for preparing stock solutions for experiments. |
Troubleshooting Guides
HPLC Analysis
Issue: Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Impurities in the NaMN sample.
-
Solution: Compare the chromatogram to a reference standard of high-purity NaMN. Common impurities to look for are nicotinamide and nicotinamide riboside. If significant impurity peaks are present, the batch of NaMN may not be suitable for your experiment.
-
-
Possible Cause 2: Degradation of NaMN.
-
Solution: NaMN can degrade if not stored properly. Ensure your sample has been stored in a cool, dry, and dark place. Prepare fresh solutions for analysis and avoid prolonged storage of solutions, even at low temperatures.
-
-
Possible Cause 3: Contamination from the solvent or HPLC system.
-
Solution: Run a blank injection (mobile phase only) to check for system peaks. Ensure you are using high-purity, HPLC-grade solvents.
-
Issue: Poor Peak Shape (Broadening or Tailing)
-
Possible Cause 1: Column degradation.
-
Solution: The column may be nearing the end of its lifespan. Try flushing the column or, if necessary, replace it.
-
-
Possible Cause 2: Inappropriate mobile phase pH.
-
Solution: The pH of the mobile phase can affect the peak shape of ionizable compounds like NaMN. Experiment with slight adjustments to the mobile phase pH to optimize peak symmetry.
-
-
Possible Cause 3: Sample overload.
-
Solution: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample and re-injecting.
-
Mass Spectrometry (MS) Analysis
Issue: Low Signal Intensity
-
Possible Cause 1: Poor ionization of NaMN.
-
Solution: Optimize the ion source parameters, such as the electrospray voltage and gas flows. Ensure the mobile phase composition is compatible with good ionization.
-
-
Possible Cause 2: Matrix effects from the sample.
-
Solution: Biological samples can contain components that suppress the ionization of the analyte.[10][11][12][13] Use a sample preparation method that effectively removes these interfering substances, such as solid-phase extraction (SPE). The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects.[10][11][14]
-
-
Possible Cause 3: Incorrect mass spectrometer settings.
-
Solution: Verify that the mass spectrometer is calibrated and tuned correctly. Ensure that the correct m/z value for NaMN is being monitored.
-
Issue: Inaccurate Mass Measurement
-
Possible Cause 1: Mass spectrometer calibration has drifted.
-
Solution: Recalibrate the instrument using a known calibration standard.
-
-
Possible Cause 2: Presence of interfering ions.
-
Solution: Improve the chromatographic separation to resolve NaMN from any co-eluting compounds that may have a similar m/z.
-
NMR Spectroscopy Analysis
Issue: Poor Resolution or Broad Peaks
-
Possible Cause 1: Poor shimming of the magnetic field.
-
Solution: Carefully shim the spectrometer for each sample to optimize the magnetic field homogeneity.
-
-
Possible Cause 2: High sample concentration.
-
Solution: Highly concentrated samples can lead to increased viscosity and peak broadening. Prepare a more dilute sample.[15]
-
-
Possible Cause 3: Presence of paramagnetic impurities.
-
Solution: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, use a chelating agent or ensure the sample is free from such contaminants.
-
Issue: Incorrect Peak Integrations
-
Possible Cause 1: Incomplete relaxation of nuclei.
-
Solution: Ensure that the relaxation delay (d1) in your acquisition parameters is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all protons.
-
-
Possible Cause 2: Overlapping peaks.
-
Solution: If peaks are overlapping, standard integration may be inaccurate. Consider using deconvolution software to more accurately determine the area of each peak.
-
Experimental Protocols
HPLC Purity Analysis of NaMN
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve a known amount of NaMN in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Procedure: Inject 10 µL of the sample solution. Run the gradient program to separate NaMN from its potential impurities.
-
Data Analysis: Calculate the purity by dividing the peak area of NaMN by the total area of all peaks in the chromatogram and multiplying by 100.
LC-MS/MS Quantification of NaMN in Biological Samples
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (isotopically labeled NaMN).
-
Precipitate proteins by adding 400 µL of cold methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like NaMN.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both NaMN and the internal standard.
-
-
Data Analysis: Construct a calibration curve using known concentrations of NaMN. Quantify the amount of NaMN in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
¹H-NMR for Structural Confirmation of NaMN
-
Sample Preparation: Dissolve 5-10 mg of NaMN in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).[16] Filter the solution into an NMR tube to remove any particulate matter.[17]
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition: Standard proton experiment.
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the FID, phase the spectrum, and calibrate the chemical shift scale using a reference signal (e.g., the residual water peak).
-
Analysis: Compare the obtained spectrum with a reference spectrum of NaMN to confirm the presence of characteristic peaks and their splitting patterns.[6]
Endotoxin Testing (LAL Gel-Clot Method)
-
Materials: LAL reagent, endotoxin standard, pyrogen-free water, pyrogen-free test tubes.
-
Sample Preparation: Dissolve the NaMN sample in pyrogen-free water to a suitable concentration.
-
Procedure:
-
Prepare a series of endotoxin standards by serial dilution.
-
In pyrogen-free test tubes, mix the LAL reagent with the sample solution, positive controls (endotoxin standards), and a negative control (pyrogen-free water).
-
Incubate the tubes at 37°C for 60 minutes, avoiding vibration.
-
-
Analysis: After incubation, carefully invert the tubes 180°. A solid gel that remains at the bottom of the tube indicates a positive result (presence of endotoxin at or above the detection limit). The absence of a solid gel indicates a negative result.
Heavy Metal Analysis (ICP-MS)
-
Sample Preparation:
-
Accurately weigh about 0.1 g of the NaMN sample into a digestion vessel.
-
Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Digest the sample using a microwave digestion system.
-
After digestion, dilute the sample to a final volume with deionized water.
-
-
Instrument Parameters:
-
Instrument: Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Analysis Mode: Standard mode for the detection of target heavy metals (Pb, As, Cd, Hg).
-
-
Procedure:
-
Prepare a series of calibration standards for each heavy metal.
-
Aspirate the prepared sample and standards into the ICP-MS.
-
-
Data Analysis: Quantify the concentration of each heavy metal in the sample by comparing its signal intensity to the calibration curve.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the NAD+ biosynthesis pathway involving NaMN and a general workflow for quality control testing.
Caption: NAD+ Biosynthesis Pathways.
Caption: Quality Control Workflow for NaMN.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 3. datacor.com [datacor.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. artsyltech.com [artsyltech.com]
- 6. Nicotinamide mononucleotide | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 8. cscientist.com [cscientist.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. researchgate.net [researchgate.net]
- 11. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues | Semantic Scholar [semanticscholar.org]
- 14. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ou.edu [ou.edu]
- 16. How to make an NMR sample [chem.ch.huji.ac.il]
- 17. NMR Sample Preparation [nmr.eps.hw.ac.uk]
Technical Support Center: Troubleshooting Inconsistent Results in NaMN Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Nicotinic Acid Mononucleotide (NaMN) studies. The following information is designed to help identify and resolve common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Handling and Stability
Question: My NaMN measurements are highly variable between samples that should be identical. What could be the cause?
Answer: High variability often stems from issues in sample handling and storage. NaMN, like many nucleotides, can be susceptible to degradation. Inconsistent sample processing can lead to significant differences in measured concentrations.
Troubleshooting Steps:
-
Standardize Collection: Ensure a consistent and rapid protocol for tissue or cell harvesting. For blood samples, process them promptly to separate plasma or serum.
-
Quenching Metabolism: For cellular and tissue samples, it is crucial to immediately quench metabolic activity to prevent enzymatic degradation of NaMN. This can be achieved by snap-freezing in liquid nitrogen or using cold methanol (B129727) extraction.
-
Storage Conditions: Store all samples at -80°C immediately after collection and quenching. Avoid repeated freeze-thaw cycles, as this can lead to metabolite degradation. Studies on human plasma have shown that while many metabolites are stable at -80°C for extended periods, some can change in concentration.[1][2][3] Short-term storage at -20°C for up to seven days may be acceptable, but for longer periods, -80°C is recommended.[1][2]
-
Extraction Efficiency: Inconsistent extraction of NaMN from the sample matrix is a common source of variability. Ensure the extraction protocol is robust and consistently applied to all samples.
Question: I suspect my NaMN is degrading during sample storage. How can I assess its stability?
Answer: A stability study should be performed to determine the stability of NaMN in your specific biological matrix under your storage conditions.
Experimental Protocol: NaMN Stability Assessment in Plasma
This protocol can be adapted for other biological matrices.
Objective: To evaluate the stability of NaMN in plasma at different storage temperatures and over several freeze-thaw cycles.
Materials:
-
Pooled human plasma
-
NaMN standard
-
-80°C and -20°C freezers, and a 4°C refrigerator
-
LC-MS/MS system
Methodology:
-
Spike a known concentration of NaMN into the pooled plasma.
-
Divide the spiked plasma into multiple aliquots.
-
Time-Point Analysis:
-
Analyze a set of aliquots immediately (T=0).
-
Store aliquots at 4°C, -20°C, and -80°C.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours for 4°C; 1, 7, 14, 30 days for -20°C and -80°C), retrieve aliquots from each temperature and analyze for NaMN concentration using a validated LC-MS/MS method.
-
-
Freeze-Thaw Cycle Analysis:
-
Subject a separate set of aliquots to multiple freeze-thaw cycles. A cycle consists of freezing the sample at -80°C for at least 24 hours and then thawing at room temperature.
-
Analyze aliquots after 1, 2, 3, 4, and 5 freeze-thaw cycles.
-
-
Data Analysis:
-
Calculate the percentage of NaMN remaining at each time point and after each freeze-thaw cycle relative to the T=0 concentration.
-
A common acceptance criterion is that the mean concentration should be within ±15% of the initial concentration.
-
Section 2: NaMN Quantification
Question: I am having trouble with my LC-MS/MS method for NaMN quantification, including issues with peak shape and sensitivity. What are some common pitfalls?
Answer: LC-MS/MS is a powerful technique for quantifying small molecules like NaMN, but it is susceptible to various issues that can lead to inconsistent results.
Troubleshooting LC-MS/MS for NaMN Quantification:
| Problem | Potential Cause | Troubleshooting Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For a polar compound like NaMN, a HILIC column with an acetonitrile/water gradient is often used. Ensure the pH is appropriate to maintain a consistent ionization state for NaMN. |
| Column degradation. | Use a guard column and ensure proper sample cleanup to prolong column life. If performance degrades, replace the column. | |
| Low Sensitivity/Weak Signal | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient electrospray ionization (ESI). |
| Matrix effects (ion suppression or enhancement). | Use a stable isotope-labeled internal standard for NaMN to correct for matrix effects.[4] Perform a post-column infusion study to identify regions of ion suppression. Improve sample cleanup to remove interfering matrix components. | |
| High Background Noise | Contaminated mobile phase, solvents, or instrument. | Use high-purity, LC-MS grade solvents and reagents. Regularly clean the ion source. |
| Retention Time Shifts | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phases regularly and ensure accurate mixing. |
Experimental Protocol: General LC-MS/MS Method for NaMN Quantification in Cell Culture
Objective: To provide a general framework for quantifying NaMN in cell culture samples. This protocol should be optimized for your specific instrument and experimental needs.
Methodology:
-
Sample Preparation:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A HILIC column is often suitable for polar metabolites like NaMN.
-
Mobile Phase A: Water with an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous is typical for HILIC. An example gradient could be: 0-2 min, 95% B; 2-10 min, linear gradient to 50% B; 10-12 min, hold at 50% B; 12-13 min, return to 95% B; 13-18 min, re-equilibration at 95% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized).
-
MRM Transitions: Specific precursor-to-product ion transitions for NaMN and a stable isotope-labeled internal standard should be determined by direct infusion and optimization.
-
-
Quantification:
-
Generate a standard curve using a serial dilution of a pure NaMN standard in the same solvent as the reconstituted samples.
-
Calculate the concentration of NaMN in the samples based on the standard curve and the peak area ratio of the analyte to the internal standard.
-
Question: Can I use an enzymatic assay to measure NaMN, and what are the potential issues?
Answer: Yes, enzymatic assays can be used to quantify NaMN and can be a cost-effective alternative to LC-MS/MS. However, they are prone to interferences and require careful optimization.[5][6]
Troubleshooting Enzymatic Assays for NaMN Quantification:
| Problem | Potential Cause | Troubleshooting Action |
| High Background Signal | Non-specific enzyme activity or substrate degradation. | Run a blank reaction without the enzyme or without the sample to determine the source of the background. Ensure the purity of the enzyme and substrate. |
| Low Signal or No Reaction | Inactive enzyme or suboptimal reaction conditions. | Verify the activity of the enzyme with a positive control. Optimize pH, temperature, and cofactor concentrations.[5] |
| Non-linear Reaction Rate | Substrate depletion or enzyme saturation. | Ensure the assay is performed in the linear range of the enzyme's activity.[5] This may require diluting the sample or adjusting the enzyme concentration. |
| Inconsistent Results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure all reagents are at the correct temperature before starting the reaction. |
Experimental Protocol: General Coupled Enzymatic Assay for NaMN
Objective: To provide a conceptual framework for a coupled enzymatic assay to measure NaMN concentration. The specific enzymes and detection method may vary.
Principle: A multi-step enzymatic reaction is used to convert NaMN to a product that can be easily detected, such as NADH, which absorbs light at 340 nm.
Methodology:
-
Reaction Mixture: Prepare a master mix containing a suitable buffer, the necessary enzymes (e.g., NMNAT and an enzyme that uses the product of the NMNAT reaction to generate a detectable signal), and any required co-factors.
-
Standard Curve: Prepare a series of NaMN standards of known concentrations.
-
Assay Procedure:
-
Add the standards and samples to a 96-well plate.
-
Initiate the reaction by adding the master mix.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance over time) for each standard and sample.
-
Plot the reaction rate of the standards against their concentrations to generate a standard curve.
-
Determine the NaMN concentration in the samples from the standard curve.
-
Quantitative Data Summary
The following tables provide a summary of reported NAD+ and related metabolite concentrations in various biological samples. Note that NaMN concentrations are often significantly lower than NAD+ and may not always be reported. These values can serve as a general reference, but it is important to establish baseline levels for your specific experimental system.
Table 1: Reported NAD+ Concentrations in Various Mouse Tissues
| Tissue | NAD+ Concentration (nmol/g tissue) | Reference |
| Liver | 596 | [7] |
| Skeletal Muscle | 162.8 | [7] |
Table 2: Reported NADP+ and NADPH Concentrations in Mouse Liver
| Metabolite | Concentration (nmol/g tissue) | Reference |
| NADP+ | 50.4 - 247.4 | [7] |
| NADPH | 28 - 236.9 | [7] |
Signaling Pathways and Workflows
NaMN in NAD+ Metabolism and SARM1 Activation
This compound (NaMN) is a key intermediate in the Preiss-Handler and de novo pathways of NAD+ biosynthesis.[8][9][10] It is converted to nicotinic acid adenine (B156593) dinucleotide (NaAD) by NMNAT enzymes, which is then amidated to form NAD+.[8][9][10] The balance of NAD+ and its precursors, including NMN (which is structurally similar to NaMN), is critical for cellular function and can influence the activity of enzymes like SARM1. An increased NMN/NAD+ ratio is known to activate the pro-degenerative enzyme SARM1.[6][11][12][13][14]
General Experimental Workflow for NaMN Quantification
This diagram outlines a typical workflow for the quantification of NaMN in biological samples, from sample collection to data analysis.
Troubleshooting Logic for Inconsistent NaMN Results
This decision tree provides a logical approach to troubleshooting inconsistent NaMN measurements.
References
- 1. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. NAD+ Metabolism and Regulation: Lessons From Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of NAD+ metabolism in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SARM1 signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stepwise activation of SARM1 for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Nicotinic Acid Mononucleotide (NaMN) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of nicotinic acid mononucleotide (NaMN).
General Purification Challenges: FAQs
Q1: What are the most common impurities in a crude NaMN sample?
Common impurities typically include unreacted starting materials, side-products from synthesis, and degradation products. These can consist of nicotinic acid (NA), nicotinamide (B372718) (Nam), and various salts or reagents used during synthesis.[1][2] The presence of analogues with similar charge and polarity often complicates the purification process.[3]
Q2: My final NaMN product has low purity. What are the likely causes and solutions?
Low purity can stem from several factors, including the presence of impurities inhibiting crystallization or improper separation during chromatography.[1] An initial acid-base workup can be effective for removing acidic or basic impurities like unreacted nicotinic acid or other amines.[1] For chromatographic steps, optimizing factors like mobile phase composition, pH, and gradient slope is crucial for separating closely related compounds.[4][5] Purity can be assessed using techniques like HPLC, NMR Spectroscopy, and Melting Point Analysis.[1]
High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a primary method for NaMN purification, valued for its high resolution. Reversed-phase chromatography is frequently employed.
Troubleshooting HPLC Issues
Q1: Why is my NaMN peak tailing or showing poor shape in the HPLC chromatogram?
Peak tailing or poor shape can be caused by several issues:
-
Column Contamination: The column may be contaminated with strongly retained impurities. Cleaning the column according to the manufacturer's instructions is recommended.[6]
-
Silica (B1680970) Interactions: The free amine or pyridine (B92270) groups in NaMN may interact strongly with the acidic silica matrix of the column. Adding a small amount of a competing agent like triethylamine (B128534) (0.5-1%) to the mobile phase can improve peak shape.[1]
-
Improper Mobile Phase pH: The mobile phase pH is critical for achieving good separation and peak shape. For NaMN and related compounds, a pH of around 3 has been shown to provide better separation and sharper peaks compared to higher pH values.[4]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a more dilute solution.[1][6]
Q2: My NaMN is eluting too early (poor retention) or not at all.
-
Eluting Too Early: This suggests the mobile phase is too strong or has incorrect ionic strength. If using reversed-phase HPLC, decrease the proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[7] For HILIC columns, which are sometimes used for polar compounds like NaMN, weak retention can be a problem with conventional C18 columns.[8]
-
Eluting Too Late or Not At All: This indicates the mobile phase is too weak or there are strong, unwanted interactions with the stationary phase.[6] For reversed-phase, gradually increase the organic solvent concentration. Ensure the buffer pH is appropriate to control the ionization state of NaMN.[9]
Q3: I'm seeing unexpected peaks in my chromatogram.
Unexpected peaks can be due to buffer impurities, sample degradation during storage, or air bubbles in the detector.[6]
-
Use high-purity reagents and solvents for your mobile phase.[6]
-
Prepare fresh samples and store them appropriately to prevent degradation.[6]
-
Ensure all buffers are properly degassed to avoid bubbles in the UV detector flow cell.[6]
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is a powerful technique for purifying nucleotides like NaMN.[10][11]
Troubleshooting IEX Issues
Q1: Why is my NaMN not binding to the ion-exchange column?
This is a common issue and can be attributed to several factors:
-
Incorrect Buffer pH: The pH of your buffer determines the charge of both the protein and the resin. For an anion exchanger (positively charged resin), the buffer pH must be above the isoelectric point (pI) of NaMN to ensure it has a net negative charge. For a cation exchanger, the pH should be below the pI.[9][11]
-
High Ionic Strength in Sample/Buffer: If the salt concentration of your sample or starting buffer is too high, it will compete with NaMN for binding to the resin.[6][9] Consider desalting or diluting your sample before loading.[9]
-
Incomplete Column Equilibration: The column must be fully equilibrated with the start buffer to ensure proper binding conditions.[6]
Q2: The recovery yield of NaMN from the IEX column is very low.
Low yield can result from the protein binding too strongly to the resin or being unstable in the elution buffer.[5][6]
-
Strong Binding: If NaMN binds too strongly, it may not elute under the current conditions. Increase the salt concentration in your elution buffer or use a steeper gradient.[9] For an anion exchanger, decreasing the buffer pH can also facilitate elution.[9]
-
Protein Instability: The elution conditions (high salt or altered pH) might be causing NaMN to degrade. Analyze the eluted fractions immediately and consider adding stabilizing agents if necessary.[6]
IEX Troubleshooting Flowchart
Caption: A flowchart for diagnosing and solving low yield issues in IEX.
Experimental Protocols
Representative Protocol: Reversed-Phase HPLC for NaMN Purification
This protocol is a generalized procedure based on common methods for purifying nicotinamide mononucleotide, a closely related analogue.[3][7][12] Optimization will be required for specific experimental conditions.
1. Column and Mobile Phase Preparation:
-
Stationary Phase: Use a C18 (octadecylsilane-bonded silica) preparative HPLC column.[3][12]
-
Mobile Phase A: Prepare a buffer solution such as 10 mM potassium phosphate (B84403) adjusted to pH 3.0.[4] Filter through a 0.2 µm filter and degas thoroughly.
-
Mobile Phase B: Use an organic solvent such as HPLC-grade methanol (B129727) or acetonitrile.[4][12] Filter and degas.
2. Sample Preparation:
-
Dissolve the crude NaMN product in Mobile Phase A or a compatible solvent.
-
Adjust the pH of the sample solution to between 3 and 7.[3][12]
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
3. Chromatographic Run:
-
Equilibrate the column with the starting mobile phase composition (e.g., 98% A, 2% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a gradient elution to separate NaMN from impurities. A typical gradient might run from 2% B to 50% B over 40 minutes.[3]
-
Monitor the elution profile using a UV detector at a wavelength of approximately 261-265 nm.[4][7]
4. Post-Run Processing:
-
Collect the fractions corresponding to the NaMN peak.
-
Pool the pure fractions and confirm purity using analytical HPLC.
-
The purified solution can be concentrated using nanofiltration and then lyophilized (freeze-dried) to obtain the final solid product.[3][12]
General NaMN Purification Workflow
Caption: A typical workflow for purifying NaMN from a crude solution.
Performance Data Summary
The following table summarizes quantitative data reported for a representative purification method for a closely related analogue, which can serve as a benchmark for NaMN purification.
| Parameter | Reported Value | Purification Method | Notes | Source |
| Final Purity | Up to 98% | Reversed-Phase HPLC | Achieved by optimizing gradient elution on an octadecylsilane-bonded silica gel column. | [3] |
| Overall Yield | Up to 80% or more | Reversed-Phase HPLC | High yield is possible with careful optimization of all steps, including pre-treatment and post-processing. | [3] |
| Crude Concentration | 20-30 g/L | Membrane Filtration | Concentration of the crude solution before loading onto the chromatography column. | [3] |
| Final Concentration | 100-150 g/L | Membrane Filtration | Concentration of the purified sample solution before the final freeze-drying step. | [3] |
| Elution Time | ~40 minutes | Gradient Elution HPLC | Refers to the duration of the gradient portion of the chromatographic run. | [3] |
References
- 1. benchchem.com [benchchem.com]
- 2. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 3. US10214552B2 - Method for purifying beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 7. Reversed-phase high-performance liquid chromatography of this compound for measurement of quinolinate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof - Google Patents [patents.google.com]
- 9. Ion Exchange Chromatography Troubleshooting [merckmillipore.com]
- 10. chromtech.com [chromtech.com]
- 11. purolite.com [purolite.com]
- 12. CN104817604A - Purification method for beta-nicotinamide mononucleotide - Google Patents [patents.google.com]
Technical Support Center: Nicotinic Acid Mononucleotide (NaMN)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Nicotinic Acid Mononucleotide (NaMN).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (NaMN) in common laboratory solvents?
A1: this compound is a nucleotide that is soluble in water.[1][2][3] Its solubility in other common organic solvents like DMSO and ethanol (B145695) is not well-reported and is generally expected to be low, similar to other nucleotides. For the related compound, β-Nicotinamide Mononucleotide (NMN), it is reported to be insoluble in DMSO and Ethanol.[4][5]
To aid in your experimental planning, the following table summarizes the available solubility data for NaMN and the closely related NMN.
| Compound | Solvent | Reported Solubility | Notes | Citations |
| This compound (NaMN) | Water | Soluble | Ultrasonic assistance may be required. One source suggests 10 mg/mL. | [1][2][6] |
| β-Nicotinamide Mononucleotide (NMN) | Water | ≥33.4 mg/mL; 67 mg/mL; 85.8 mg/mL | Sonication is recommended. | [5][7][8] |
| β-Nicotinamide Mononucleotide (NMN) | DMSO | Insoluble | --- | [4][5][8] |
| β-Nicotinamide Mononucleotide (NMN) | Ethanol | Insoluble | --- | [4][5] |
Q2: My NaMN powder is not dissolving completely in water, even at moderate concentrations. What are the common causes and troubleshooting steps?
A2: Several factors can contribute to difficulty in dissolving NaMN:
-
Purity of Water: Ensure you are using high-purity, deionized or distilled water (e.g., HPLC Grade water).[9] Impurities in the water can affect solubility.
-
pH of the Solution: The pH of the water can influence the ionization state and thus the solubility of NaMN. The solution of NaMN in water is expected to be acidic.[10] You can measure the pH and adjust it slightly if necessary, though for most applications, dissolution in neutral water is expected.
-
Temperature: While heating can increase the solubility of many compounds, it's crucial to consider the stability of NaMN at higher temperatures.[11] Gentle warming to 37°C can be attempted.[12]
-
Mechanical Agitation: Vigorous vortexing or stirring is often insufficient. The use of an ultrasonic water bath is highly recommended to aid dissolution.[6] Sonication provides energy to break up powder aggregates and enhance solvation.
Q3: How does the solubility of this compound (NaMN) differ from Nicotinamide Mononucleotide (NMN)?
A3: While both are NAD+ precursors, their structural differences (a carboxyl group in NaMN vs. an amide group in NMN) lead to different chemical properties, including solubility. NaMN is the deamidated form of NMN.[1][2] NMN is reported to have high water solubility, with specific values like ≥33.4 mg/mL cited.[5][13] Conversely, NMN is insoluble in common organic solvents like DMSO and ethanol.[4][5] While NaMN is also water-soluble, quantified data is less common, and it may require more assistance (like sonication) to fully dissolve.[6] Researchers should not assume the solubility profile of NMN applies to NaMN.
Q4: What is the stability of NaMN in aqueous solutions, and how should I store my stock solutions?
A4: Aqueous solutions of nucleotides can be unstable over time.[14] It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.[14] For the related compound NMN, studies have shown significant degradation in water at room temperature over months, while the powder form is stable.[15] Avoid multiple freeze-thaw cycles.
Q5: I need to prepare a sterile NaMN solution for a cell culture experiment. What is the best procedure?
A5: To prepare a sterile NaMN solution for cell-based assays, follow these steps:
-
Weigh the desired amount of NaMN powder in a sterile container.
-
Add the required volume of sterile, cell culture-grade water or phosphate-buffered saline (PBS).
-
Use an ultrasonic bath to facilitate dissolution until the solution is clear.
-
Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.[9]
-
When adding the NaMN stock solution to your cell culture medium, ensure the final concentration of any co-solvents (if used, though not recommended for NaMN) is non-toxic to the cells (e.g., DMSO typically ≤ 0.5%).[16] It is also wise to check for any precipitation after adding the stock solution to the complete medium, as components in the medium can sometimes affect solubility.[17]
Troubleshooting Guide & Experimental Protocols
Logical Workflow for Dissolving NaMN
If you encounter issues with NaMN solubility, follow this logical troubleshooting workflow.
Caption: A step-by-step workflow for dissolving NaMN.
Protocol 1: Standard Method for Preparing a 10 mg/mL NaMN Aqueous Stock Solution
This protocol details the recommended steps for preparing a concentrated stock solution of NaMN in water.
Materials:
-
This compound (NaMN) powder
-
High-purity, sterile water (e.g., HPLC grade or cell culture grade)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Preparation: In a laminar flow hood or sterile environment, weigh 10 mg of NaMN powder and place it into a sterile 1.5 mL or 2 mL tube.
-
Solvent Addition: Add 1 mL of high-purity water to the tube.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes. The solution may appear cloudy or have undissolved particulate matter.[12]
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution becomes clear and all particulate matter is dissolved.[6][12] Check the tube periodically.
-
Final Check: Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.
-
Sterilization (for biological assays): If the solution is for use in cell culture or other sterile applications, draw it into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile tube.
-
Storage: Use the solution immediately for best results. If storage is required, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment of NaMN
This protocol allows for a higher-throughput assessment of NaMN's apparent solubility under specific experimental conditions (e.g., in a buffer or cell culture medium). This method relies on creating a supersaturated stock solution in DMSO and then observing precipitation upon dilution in an aqueous medium. Note: While NaMN is likely poorly soluble in DMSO, this method is a standard approach for compounds where aqueous stock preparation is challenging or for screening purposes.[18]
Materials:
-
NaMN powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS pH 7.4, or cell culture medium)
-
96-well clear-bottom microplate
-
Microplate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare DMSO Stock: Attempt to prepare a high-concentration stock solution of NaMN in 100% DMSO (e.g., 10 mM). If it doesn't dissolve, this method may not be suitable.
-
Serial Dilution: Add 100 µL of your aqueous buffer to multiple wells of a 96-well plate.
-
Compound Addition: Add 1-2 µL of the DMSO stock solution to the first well and mix thoroughly. This creates an initial aqueous solution with 1-2% DMSO.
-
Transfer and Mix: Serially dilute this solution across the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow precipitation to equilibrate.[18]
-
Measurement:
-
Nephelometry: Measure light scattering to detect particles of precipitate. The concentration at which scattering significantly increases above background is the kinetic solubility limit.[18]
-
UV Absorbance: Centrifuge the plate to pellet the precipitate, then transfer the supernatant to a new UV-transparent plate and measure the absorbance at a relevant wavelength for NaMN to determine the concentration of the dissolved compound.[18]
-
Signaling Pathway Context
Understanding the biological role of NaMN can be critical for experimental design. NaMN is a key intermediate in the Preiss-Handler pathway, one of the major routes for NAD+ biosynthesis.[10][19][20]
Caption: The role of NaMN in the Preiss-Handler pathway of NAD+ synthesis.
References
- 1. This compound | CAS 321-02-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 321-02-8: this compound | CymitQuimica [cymitquimica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. β-nicotinamide mononucleotide | NMN | nucleotide | TargetMol [targetmol.com]
- 9. nanopartikel.info [nanopartikel.info]
- 10. The Safety and Antiaging Effects of Nicotinamide Mononucleotide in Human Clinical Trials: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. foundmyfitness.com [foundmyfitness.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. beta Nicotinamide mononucleotide ≥95 (HPLC) NMN [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
- 15. arcwell.ca [arcwell.ca]
- 16. benchchem.com [benchchem.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinamide Mononucleotide: Exploration of Diverse Therapeutic Applications of a Potential Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound [chembk.com]
Validation & Comparative
Validating the Biological Activity of Synthetic Nicotinic Acid Mononucleotide (NaMN)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic nicotinic acid mononucleotide (NaMN), a key intermediate in the Preiss-Handler pathway of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. By objectively outlining experimental protocols and data interpretation, this document serves as a valuable resource for researchers seeking to confirm the biological efficacy of synthetic NaMN and compare its performance to expected biological standards.
Introduction to NaMN and its Biological Significance
This compound (NaMN) is a pivotal molecule in the cellular synthesis of NAD+, a coenzyme essential for a vast array of biological processes, including metabolism, DNA repair, and cell signaling. The Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor, is a fundamental route for NAD+ production in mammals. In this pathway, NaMN is synthesized from NA and subsequently converted to nicotinic acid adenine dinucleotide (NaAD) and finally to NAD+. The validation of synthetic NaMN's biological activity is therefore crucial for its application in research and potential therapeutic development aimed at modulating NAD+ levels.
Core Experimental Validation Strategy
The biological activity of synthetic NaMN can be rigorously validated by assessing its ability to function as a substrate for the key enzymes in the Preiss-Handler pathway and its capacity to increase intracellular NAD+ levels. This guide outlines two primary experimental approaches:
-
In Vitro Enzymatic Assays: Directly measuring the conversion of synthetic NaMN by the sequential enzymes Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs).
-
Cell-Based Assays: Quantifying the increase in intracellular NAD+ and its metabolites in cells cultured with synthetic NaMN.
The following sections provide detailed protocols and data presentation formats for these key experiments.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, all quantitative data from the described experiments should be summarized in structured tables. While direct comparative data between synthetic and a certified biologically sourced NaMN standard is not extensively available in current literature, the performance of synthetic NaMN can be benchmarked against expected enzymatic activity and cellular NAD+ modulation.
Table 1: In Vitro Enzymatic Assay Results
| Parameter | Synthetic NaMN | Expected Range for Bioactive NaMN | Method |
| NAPRT Activity | |||
| Apparent Michaelis Constant (Km) | Value µM | Range µM | Spectrophotometric/Fluorometric Assay |
| Maximum Velocity (Vmax) | Value nmol/min/mg | Range nmol/min/mg | Spectrophotometric/Fluorometric Assay |
| NMNAT Activity | |||
| Apparent Michaelis Constant (Km) | Value µM | Range µM | Coupled Enzyme Assay/HPLC |
| Maximum Velocity (Vmax) | Value nmol/min/mg | Range nmol/min/mg | Coupled Enzyme Assay/HPLC |
Table 2: Cell-Based Assay Results - Intracellular NAD+ Levels
| Cell Line | Treatment | NAD+ Concentration (µM) | Fold Change vs. Control | Method |
| HEK293 | Control (Vehicle) | Value | 1.0 | HPLC or LC-MS/MS |
| Synthetic NaMN (100 µM) | Value | Value | HPLC or LC-MS/MS | |
| HepG2 | Control (Vehicle) | Value | 1.0 | HPLC or LC-MS/MS |
| Synthetic NaMN (100 µM) | Value | Value | HPLC or LC-MS/MS |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation of synthetic NaMN's biological activity.
In Vitro Nicotinate Phosphoribosyltransferase (NAPRT) Activity Assay
Objective: To determine if synthetic NaMN can be produced from nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme NAPRT. This validates the first committed step of the Preiss-Handler pathway.
Principle: The activity of NAPRT is measured by monitoring the formation of NaMN over time. The product, NaMN, can be quantified using a coupled enzymatic reaction that leads to the production of a detectable molecule (e.g., NADH) or by direct measurement using HPLC or LC-MS/MS. A continuous coupled fluorometric assay is described here.
Materials:
-
Recombinant human NAPRT enzyme
-
Nicotinic acid (NA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Recombinant bacterial NaMN adenylyltransferase (NadD)
-
Recombinant bacterial NAD+ synthetase (NadE)
-
Yeast alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin and Diaphorase (for fluorometric detection)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a master mix containing the reaction buffer, NA, PRPP, ATP, NadD, NadE, ADH, ethanol, resazurin, and diaphorase.
-
Add the master mix to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant NAPRT enzyme.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 540 nm, Emission: 590 nm) over time. The rate of fluorescence increase is proportional to the NAPRT activity.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of NA while keeping other substrates constant.
In Vitro Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity Assay
Objective: To validate that synthetic NaMN is a substrate for NMNAT enzymes, leading to the formation of NaAD.
Principle: NMNAT activity is determined by measuring the production of NaAD from NaMN and ATP. A continuous coupled spectrophotometric assay is commonly used. In this assay, the pyrophosphate (PPi) released is used in a subsequent reaction to generate a colored or fluorescent product. Alternatively, the formation of NaAD can be directly quantified by HPLC.
Materials:
-
Recombinant human NMNAT enzyme (e.g., NMNAT1, 2, or 3)
-
Synthetic NaMN
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Coupling enzymes and substrates for PPi detection (e.g., pyrophosphate-dependent phosphofructokinase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
96-well microplate reader (absorbance at 340 nm)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, synthetic NaMN, ATP, and the coupling enzymes/substrates.
-
Add the recombinant NMNAT enzyme to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the NMNAT activity.
-
Kinetic parameters can be determined by varying the concentration of synthetic NaMN.
Cell-Based Assay for Intracellular NAD+ Measurement
Objective: To demonstrate that synthetic NaMN can be taken up by cells and converted into NAD+, thereby increasing the intracellular NAD+ pool.
Principle: Cultured cells are treated with synthetic NaMN, and the intracellular levels of NAD+ and its metabolites (e.g., NaMN, NaAD) are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell lines (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
Synthetic NaMN
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium carbonate)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of synthetic NaMN or a vehicle control for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using the ice-cold extraction buffer.
-
Neutralize the extracts with the neutralization buffer.
-
Centrifuge the samples to pellet the precipitate.
-
Analyze the supernatant containing the metabolites by HPLC or LC-MS/MS to quantify the concentrations of NAD+, NaMN, and NaAD.
-
Normalize the metabolite concentrations to the total protein content of each sample.
Mandatory Visualizations
To aid in the understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: The Preiss-Handler pathway for NAD+ biosynthesis.
Caption: Experimental workflow for validating synthetic NaMN.
Conclusion
The biological activity of synthetic NaMN can be effectively validated through a combination of in vitro enzymatic assays and cell-based quantification of NAD+ levels. The protocols and data presentation formats outlined in this guide provide a standardized approach for researchers to assess the efficacy of synthetic NaMN. While direct comparative studies with biologically sourced NaMN are currently limited, the methodologies described herein offer a robust framework for confirming that a synthetic preparation of NaMN is biologically active and functions as a competent precursor in the Preiss-Handler pathway of NAD+ biosynthesis. This validation is a critical step for its use in further research and development.
A Comparative Analysis of Nicotinamide Mononucleotide (NMN) and Nicotinic Acid Mononucleotide (NaMN) on NAD+ Levels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key NAD+ Precursors
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in every living cell, central to metabolism, DNA repair, and cellular signaling. As NAD+ levels are observed to decline with age, strategies to augment its intracellular concentration are of significant scientific interest. This guide provides a comparative analysis of two key precursors, Nicotinamide Mononucleotide (NMN) and Nicotinic Acid Mononucleotide (NaMN), focusing on their respective roles in NAD+ biosynthesis and the current experimental evidence supporting their efficacy.
It is important to note at the outset that while extensive research, including numerous human clinical trials, has been conducted on NMN, there is a significant lack of direct, head-to-head comparative studies evaluating the efficacy of NaMN supplementation against NMN in vivo. This guide therefore compares their established biochemical pathways and summarizes the existing, separate bodies of evidence.
Metabolic Pathways: Two Distinct Routes to NAD+
NMN and NaMN are intermediates in two different major pathways of NAD+ synthesis: the Salvage Pathway and the De Novo/Preiss-Handler Pathways, respectively.
-
The Salvage Pathway (NMN): This is the primary route for NAD+ maintenance in mammals, recycling nicotinamide (NAM) back into NAD+.[1] In this pathway, the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) converts NAM to NMN.[2][3] Subsequently, NMN Adenylyltransferases (NMNATs) catalyze the final step, converting NMN into NAD+.[2][4] Supplementing with NMN bypasses the rate-limiting NAMPT step, providing a direct precursor to the final stage of this recycling loop.[5]
-
The De Novo and Preiss-Handler Pathways (NaMN): The de novo pathway synthesizes NAD+ from the amino acid tryptophan.[1][2] Through a series of enzymatic reactions, tryptophan is converted to quinolinic acid, which then becomes NaMN.[1][2] The Preiss-Handler pathway utilizes nicotinic acid (NA), another form of Vitamin B3, converting it to NaMN via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT). From NaMN, the pathway proceeds to Nicotinic Acid Adenine Dinucleotide (NaAD) and finally to NAD+, a step catalyzed by NAD+ Synthetase.[2] NaMN is therefore a central intermediate where these two pathways converge.[6]
The following diagram illustrates the distinct and interconnected routes of NMN and NaMN in the biosynthesis of NAD+.
Quantitative Data on NAD+ Levels
The available experimental data on the efficacy of NMN and NaMN as NAD+ boosters are not directly comparable due to different experimental models (human in vivo vs. cell culture in vitro). The tables below summarize the existing quantitative findings for each precursor.
Table 1: Effect of NMN Supplementation on Human Blood NAD+ Levels
| Study Participants | NMN Dosage | Duration | Change in Blood NAD+ Levels | Reference |
| Healthy Middle-Aged Adults (40-65 years) | 300 mg/day | 60 days | ~3-fold increase | [7] |
| Healthy Middle-Aged Adults (40-65 years) | 600 mg/day | 60 days | ~6-fold increase | [7][8] |
| Healthy Middle-Aged Adults (40-65 years) | 900 mg/day | 60 days | ~5-fold increase | [7] |
| Healthy Men and Women (20-65 years) | 250 mg/day | 12 weeks | ~75% increase | [7] |
| Healthy Older Men (>65 years) | 250 mg/day | 12 weeks | >2-fold increase | [9] |
Table 2: Effect of NaMN Supplementation on In Vitro NAD+ Levels
| Cell Type | NaMN Concentration | Duration | Change in Intracellular NAD+ Levels | Reference |
| Cultured Normal Human Epidermal Keratinocytes | 100 µM | Not Specified | ~1.5-fold increase (not statistically significant) | [10] |
The Interplay: Gut Microbiota and Metabolite Conversion
Recent research has highlighted a fascinating interaction between orally administered NAD+ precursors and the gut microbiome. Studies using isotope labeling have demonstrated that gut bacteria can deamidate NMN into NaMN.[11][12] This suggests that a portion of orally ingested NMN may be converted to NaMN by gut microbiota before absorption, subsequently entering the Preiss-Handler pathway to be synthesized into NAD+.[11][13] This microbial conversion could explain the observation in some NMN supplementation studies of a significant rise in deamidated NAD+ metabolites, such as NaMN and NAAD, alongside the increase in NAD+.[14][15]
Experimental Protocols
A standardized protocol for evaluating the efficacy of NAD+ precursors in human subjects is crucial for reproducible and comparable results. Below is a detailed methodology typical of a randomized, double-blind, placebo-controlled clinical trial for an oral NAD+ precursor.
Objective: To assess the safety and efficacy of an oral NAD+ precursor (e.g., NMN) in increasing whole blood NAD+ concentrations in healthy human subjects.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Healthy volunteers (e.g., n=30), often within a specific age range (e.g., 40-65 years).
-
Intervention: Participants are randomly assigned to receive either the NAD+ precursor (e.g., 250 mg/day of NMN) or a matching placebo for a specified duration (e.g., 12 weeks).[15]
Methodology:
-
Screening and Enrollment: Participants undergo a health screening, including medical history, physical examination, and standard blood tests to ensure they meet inclusion criteria and have no contraindications. Informed consent is obtained from all participants.
-
Baseline Measurements: Before the first dose, baseline physiological data are collected (e.g., blood pressure, pulse rate). A baseline blood sample is drawn for NAD+ metabolome analysis.
-
Supplementation Phase: Participants consume the assigned capsules (NMN or placebo) daily for the trial duration (e.g., 12 weeks). Compliance is monitored, for instance, by counting returned capsules.
-
Follow-up Visits: Participants return for follow-up visits at specified intervals (e.g., 4, 8, and 12 weeks) for physiological measurements and blood draws. A final follow-up may occur after a washout period (e.g., 4 weeks post-supplementation).
-
Blood Sample Processing and Analysis:
-
Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Extraction: NAD+ and its metabolites are immediately extracted from the whole blood. A common method involves adding a cold extraction solution (e.g., a mixture of acetonitrile, methanol, and water) to the blood sample, followed by vortexing and centrifugation to precipitate proteins and isolate the metabolites in the supernatant.
-
Quantification: The concentrations of NAD+ and related metabolites (including NMN, NAM, NaMN, NAAD) in the extracts are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This technique provides high sensitivity and specificity for accurate measurement.
-
-
Safety Assessment: Throughout the trial, adverse events are monitored and recorded. Standard clinical laboratory tests (e.g., complete blood count, liver and kidney function panels) are performed at baseline and at the end of the study to assess safety.[15]
-
Statistical Analysis: The change in blood NAD+ concentrations from baseline to each follow-up point is calculated for both the treatment and placebo groups. Statistical tests (e.g., t-tests or ANOVA) are used to determine if the increase in the treatment group is statistically significant compared to the placebo group.
The following diagram outlines the typical workflow for a clinical trial investigating an NAD+ precursor.
Comparative Summary and Future Directions
NMN:
-
Mechanism: Acts as a direct precursor in the high-capacity NAD+ Salvage Pathway.
-
Evidence: Strong evidence from multiple human clinical trials demonstrates that oral NMN supplementation is safe and effectively increases blood NAD+ levels in a dose-dependent manner.[7][9]
-
Metabolism: Can be partially converted to NaMN by gut microbiota, suggesting its effects may be mediated through both the Salvage and Preiss-Handler pathways.[11][12]
NaMN:
-
Mechanism: An intermediate in the De Novo and Preiss-Handler pathways for NAD+ synthesis.
-
Evidence: Data on the efficacy of NaMN as a direct oral supplement for raising systemic NAD+ levels in animals or humans is currently lacking. In vitro studies in specific cell types, like human keratinocytes, suggest it can increase NAD+ levels, indicating a cell-type-specific utility.[10]
-
Metabolism: As an intermediate of the de novo pathway, its formation is a critical step in NAD+ synthesis from tryptophan.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 4. qualialife.com [qualialife.com]
- 5. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Human Study Shows NMN Substantially Increases NAD⁺ and Enhances Physical Performance [nad.com]
- 9. renuebyscience.com [renuebyscience.com]
- 10. NAD+ Precursors and Intestinal Inflammation: Therapeutic Insights Involving Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. longevitybox.co.uk [longevitybox.co.uk]
- 15. Oral Administration of Nicotinamide Mononucleotide Is Safe and Efficiently Increases Blood Nicotinamide Adenine Dinucleotide Levels in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aboutnad.com [aboutnad.com]
Nicotinic Acid Mononucleotide vs. Nicotinamide Riboside: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two key NAD+ precursors: Nicotinic Acid Mononucleotide (NaMN) and Nicotinamide (B372718) Riboside (NR). The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Executive Summary
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is associated with aging and various pathologies, making NAD+ precursors a significant area of research for therapeutic development. This guide focuses on two precursors, this compound (NaMN) and Nicotinamide Riboside (NR), which replenish NAD+ pools through distinct metabolic pathways.
Direct comparative efficacy studies between orally administered NaMN and NR are limited in the current body of scientific literature. NR has been extensively studied in human clinical trials, demonstrating its safety and efficacy in increasing blood NAD+ levels. The evaluation of NaMN's efficacy in this guide is primarily inferred from studies involving its direct precursor, Nicotinic Acid (NA), which is converted to NaMN via the Preiss-Handler pathway.
Comparative Efficacy Data
The following tables summarize quantitative data from human clinical trials on the efficacy of Nicotinamide Riboside (NR) in increasing blood NAD+ levels. Due to the lack of direct oral supplementation studies for this compound (NaMN), data from Nicotinic Acid (NA) supplementation is presented to provide an indirect assessment of the Preiss-Handler pathway's potential to boost NAD+ through NaMN formation.
Table 1: Efficacy of Nicotinamide Riboside (NR) Supplementation on Blood NAD+ Levels in Healthy Adults
| Dosage | Duration | Study Population | Mean Increase in Blood NAD+ | Citation |
| 1000 mg/day | 10 weeks | Older adults with mild cognitive impairment | 139% | [1] |
| 100 mg/day | 2 weeks | Healthy middle-aged and older adults | ~22% | |
| 300 mg/day | 2 weeks | Healthy middle-aged and older adults | ~51% | |
| 1000 mg/day | 2 weeks | Healthy middle-aged and older adults | ~142% | |
| 1000 mg/day | 8 weeks | Healthy overweight adults | Dose-dependent and significant increase | |
| 3000 mg/day | 4 weeks | Patients with Parkinson's disease | Up to 5-fold increase | [[“]] |
Table 2: Inferred Efficacy of this compound (NaMN) based on Nicotinic Acid (NA) Supplementation
| Dosage (NA) | Duration | Study Population | Key Findings | Citation |
| 750-1000 mg/day | 10 or 4 months | Human subjects | Significantly increased blood and muscle NAD+ levels | |
| 500 mg (single dose) | 12 hours | Healthy adults | Significant increase in blood NAD+ | [3] |
Note: The data for NA supplementation demonstrates the potential of the Preiss-Handler pathway, in which NaMN is a key intermediate, to increase systemic NAD+ levels. However, it is not a direct measure of NaMN's efficacy as an oral supplement.
Signaling Pathways and Mechanisms of Action
The metabolic pathways for the conversion of NaMN and NR to NAD+ are distinct. NaMN is a key intermediate in the Preiss-Handler pathway, while NR is primarily utilized through the Salvage pathway.
Preiss-Handler Pathway (for NaMN)
Nicotinic Acid (NA) is converted to this compound (NaMN) by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT). NaMN is then adenylylated by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) to form Nicotinic Acid Adenine Dinucleotide (NAAD). Finally, NAD+ Synthetase (NADS) amidates NAAD to produce NAD+.
References
A Head-to-Head In Vitro Comparison of NAD+ Precursors: NR, NMN, and NAM
An evidence-based guide for researchers on the efficacy of common NAD+ precursors in cellular models.
In the ever-evolving landscape of cellular metabolism and aging research, maintaining optimal intracellular levels of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is of paramount importance. NAD+ is a critical coenzyme for redox reactions and a substrate for key signaling enzymes like sirtuins and PARPs. As NAD+ levels are known to decline with age and in certain pathological conditions, the use of NAD+ precursors to augment the cellular NAD+ pool has become a central strategy in many experimental designs. This guide provides a head-to-head comparison of the in vitro efficacy of three commonly used NAD+ precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM).
Quantitative Comparison of NAD+ Precursor Efficacy
The following table summarizes quantitative data from various in vitro studies, highlighting the differential effects of NR, NMN, and NAM on intracellular NAD+ levels in different cell lines. It is important to note that experimental conditions such as precursor concentration, incubation time, and cell type significantly influence the observed outcomes.
| Cell Line | Precursor | Concentration | Incubation Time | Fold Increase in NAD+ | Reference |
| HaCaT | NR | 100 µM | 4 hours | Up to 3-fold | [1] |
| NMN | 100 µM | 4 hours | Lower than NR | [1] | |
| NAM | 100 µM | 4 hours | Almost no effect | [1] | |
| CHO | NMN | Not specified | Not specified | Up to 70.6% increase | [2] |
| NR | Not specified | Not specified | Up to 70.6% increase | [2] | |
| NAM | Not specified | Not specified | Up to 70.6% increase | [2] | |
| HEK293 | NMN | 5 mM | 24 hours | ~1.8 µM (absolute value) | |
| NA + NAM | 5 mM each | 24 hours | ~2.5 µM (absolute value) | ||
| HeLa | NMN | Not specified | Not specified | Significant increase | [3] |
| NR | Not specified | Not specified | Significant increase | [3] | |
| C2C12 | NMN | 500 µM | 24 hours | Rescued NAD+ loss |
Note: The data presented is a synthesis from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental methodologies.
Signaling Pathways and Cellular Uptake
The efficacy of NAD+ precursors is intrinsically linked to their transport into the cell and their subsequent conversion to NAD+. The primary route for the synthesis of NAD+ from these precursors in mammalian cells is the salvage pathway.
Nicotinamide (NAM) readily enters cells and is converted to NMN by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). Nicotinamide Riboside (NR) is transported into cells by Equilibrative Nucleoside Transporters (ENTs) and then phosphorylated to NMN by Nicotinamide Riboside Kinases (NRKs). The cellular entry of Nicotinamide Mononucleotide (NMN) is more complex. While some studies suggest it is dephosphorylated to NR by the ectoenzyme CD73 before transport, other research has identified a specific NMN transporter, Slc12a8, in certain tissues. Once inside the cell, NMN is the direct precursor to NAD+, being converted by NMN Adenylyltransferases (NMNATs).
Experimental Protocols
Accurate and reproducible quantification of intracellular NAD+ levels is crucial for comparing the efficacy of different precursors. Below are detailed methodologies for a typical in vitro comparison study.
Cell Culture and Precursor Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, C2C12, or HeLa) in 6-well plates at a density of 2 x 10^5 cells per well.
-
Incubation: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
Precursor Treatment: Prepare stock solutions of NR, NMN, and NAM in sterile phosphate-buffered saline (PBS) or the appropriate solvent. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of the NAD+ precursors (e.g., 100 µM, 500 µM, 1 mM). Include a vehicle-treated control group.
-
Incubation with Precursors: Incubate the cells with the precursors for a specified duration (e.g., 4, 12, or 24 hours).
NAD+ Extraction and Quantification
A. HPLC Method
High-Performance Liquid Chromatography (HPLC) is a robust method for the accurate quantification of NAD+.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold 0.6 M perchloric acid (PCA) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Neutralize the supernatant by adding 3 M potassium carbonate (K2CO3) until the pH reaches 6.5-7.0.
-
Centrifuge again at 14,000 rpm for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: A linear gradient from 0% to 15% Mobile Phase B over 20 minutes.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Compare the peak area of NAD+ in the samples to a standard curve generated from known concentrations of NAD+.
-
B. Enzymatic Cycling Assay
Enzymatic cycling assays offer a high-throughput alternative for NAD+ measurement.
-
Cell Lysis:
-
Wash cells as described for the HPLC method.
-
Lyse the cells using a lysis buffer (e.g., 100 µL of a buffer containing 10 mM Tris-HCl pH 7.5, 1 mM EDTA, and 0.5% Triton X-100).
-
-
Assay Procedure (based on commercially available kits):
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of a master mix containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the NAD+ concentration based on a standard curve.
-
Concluding Remarks
The choice of an appropriate NAD+ precursor for in vitro studies depends on the specific research question, cell type, and experimental context. While NR and NMN often demonstrate greater potency in elevating intracellular NAD+ levels compared to NAM, factors such as cellular transport mechanisms and the expression of key metabolic enzymes play a crucial role. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses, ensuring robust and reproducible data. As the field continues to uncover the nuances of NAD+ metabolism, a thorough understanding of the properties of each precursor is essential for designing insightful and impactful studies.
References
- 1. Nicotinamide riboside and nicotinamide mononucleotide facilitate NAD+ synthesis via enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of protective effects of nicotinamide mononucleotide and nicotinamide riboside on DNA damage induced by cisplatin in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]
A Comparative Guide to Validating the Purity of Nicotinic Acid Mononucleotide: NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of nicotinic acid mononucleotide (NaMN) is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—for the purity assessment of NaMN. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Methods for NaMN Purity
The choice of analytical technique for purity determination depends on various factors, including the required level of accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC, and LC-MS/MS for the analysis of this compound.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation by HPLC followed by mass-based detection. |
| Primary/Relative | Primary method (quantification without a specific reference standard of the analyte). | Relative method (requires a certified reference standard of the analyte). | Relative method (requires a certified reference standard of the analyte). |
| Selectivity | High for structurally different molecules. May have limitations with isomers. | Good, dependent on column and mobile phase selection. | Very high, based on both retention time and mass-to-charge ratio. |
| Accuracy | High, typically with recoveries of 98-102%.[1] | Good, with recoveries typically between 92.5% and 104.1%.[2][3] | Excellent, with high recovery rates.[4] |
| Precision (RSD) | Excellent, typically < 2%.[1] | Good, with RSD values generally < 5%.[2][3] | Excellent, with low RSD values. |
| Limit of Detection (LOD) | Micromolar range. | Typically in the range of 0.1 - 1.0 mg/kg.[2][3][5] | Picomolar to nanomolar range. |
| Limit of Quantification (LOQ) | Micromolar range. | Typically in the range of 0.47 - 2.0 mg/kg.[2][3][5] | Nanomolar range. |
| Throughput | Moderate, sample preparation is relatively simple. | High, especially with autosamplers. | High, similar to HPLC. |
| Impurity Detection | Detects and quantifies any proton-containing impurities. | Detects chromophoric impurities. | Detects ionizable impurities with high sensitivity. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][7] The quantification is based on the direct proportionality between the integral of a resonance signal and the number of protons it represents.
-
Internal Standard Selection: A suitable internal standard should be selected. Key characteristics include high purity, chemical stability, and signals that do not overlap with the analyte signals.[8] For NaMN in D₂O, maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are common choices.[8][9]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of NaMN into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume of deuterium (B1214612) oxide (D₂O), typically 0.6-0.7 mL.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Key acquisition parameters to be optimized include:
-
Pulse Angle: 90° pulse for quantitative measurements.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time (aq): Typically 2-4 seconds.
-
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of NaMN (e.g., the anomeric proton or aromatic protons) and a signal from the internal standard.
-
The purity of NaMN is calculated using the following formula:
Purity (%) = (I_NaMN / N_NaMN) * (N_IS / I_IS) * (MW_NaMN / MW_IS) * (m_IS / m_NaMN) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
NaMN = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity determination, offering high resolution and sensitivity.[10] It is a relative method, requiring a certified reference standard of NaMN for accurate quantification.
References
- 1. Determination of Nicotinamide Mononucleotide by Quantitative Nuclear Magnetic Resonance Method [journal11.magtechjournal.com]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography method [vjfc.nifc.gov.vn]
- 4. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
functional comparison of NaMN from different synthesis routes
A Comparative Guide to Nicotinic Acid Mononucleotide (NaMN) from Diverse Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of this compound (NaMN) produced via three primary synthesis routes: chemical synthesis, enzymatic synthesis, and microbial fermentation. The performance of NaMN from each route is evaluated based on purity, yield, and other relevant functional parameters, supported by experimental data from scientific literature.
Introduction to NaMN and its Synthesis Routes
This compound (NaMN) is a pivotal intermediate in the Preiss-Handler pathway for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) biosynthesis.[1] NAD⁺ is an essential coenzyme in cellular redox reactions and a substrate for various signaling proteins, making NaMN a molecule of significant interest in metabolic research and drug development. The method of its synthesis can significantly impact its purity, yield, and ultimately its biological activity.
The three main routes for NaMN synthesis are:
-
Chemical Synthesis: This traditional approach involves multi-step organic reactions to build the molecule from simpler precursors. While it can be cost-effective for large-scale production, it often faces challenges with stereoselectivity and the generation of impurities.[2]
-
Enzymatic Synthesis: This method utilizes purified enzymes to catalyze the specific conversion of substrates into NaMN, mimicking the biological pathway. It is known for its high specificity and milder reaction conditions, resulting in a purer product.[3]
-
Microbial Fermentation: This approach employs genetically engineered microorganisms, such as Escherichia coli, to produce NaMN from simple carbon sources. It is considered a green and sustainable method with the potential for high yields.[4]
Functional Comparison of NaMN Synthesis Routes
The choice of synthesis route has a direct impact on the key performance indicators of the final NaMN product. The following table summarizes the quantitative data on purity and yield for each method. It is important to note that while the focus of this guide is NaMN, much of the recent optimization and quantitative data in the scientific literature has been centered on the closely related molecule, Nicotinamide Mononucleotide (NMN). The data presented below is largely based on NMN synthesis and should be considered representative of the potential for NaMN production via these routes.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Microbial Fermentation |
| Purity | Variable, potential for α- and β-anomers and other chemical impurities.[2] | High (>99%), highly specific enzymatic reactions minimize byproducts.[2] | High, biological processes are highly specific. |
| Yield | Can be high with optimized processes (e.g., >57% total yield for NMN).[5] | High conversion rates (e.g., >99% for NMN) and high titers (e.g., 8.10 g/L for NMN).[3] | High titers achievable (e.g., up to 16.2 g/L for NMN in fed-batch culture).[6] |
| Key Advantages | Cost-effective for large scale, well-established methods. | High purity and stereospecificity, mild reaction conditions.[3] | Environmentally friendly, uses renewable resources, potential for high yields.[7] |
| Key Disadvantages | Use of harsh chemicals, potential for isomeric and chemical impurities, environmental concerns.[2][7] | Higher cost of enzymes, requires enzyme purification and optimization.[2] | Requires extensive strain development and optimization of fermentation conditions. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and functional analysis of NaMN.
Synthesis Protocols
This protocol is based on a multi-step chemical synthesis approach.
Materials:
-
Nicotinic acid
-
Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Phosphorylating agent (e.g., phosphoryl chloride)
-
Coupling agents and catalysts
-
Solvents (e.g., acetonitrile, pyridine)
-
Purification reagents (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Glycosylation: React nicotinic acid with a protected ribose derivative in the presence of a coupling agent to form the glycosidic bond.
-
Phosphorylation: Introduce a phosphate (B84403) group at the 5'-hydroxyl position of the ribose moiety using a phosphorylating agent.
-
Deprotection: Remove the protecting groups from the ribose to yield NaMN.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization to remove impurities and unreacted starting materials.
This protocol utilizes the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) for the synthesis of NaMN from nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP).[2]
Materials:
-
Nicotinic acid (substrate)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) (co-substrate)
-
Recombinant Nicotinic acid phosphoribosyltransferase (NAPRT) enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
ATP regeneration system (optional, to regenerate PRPP)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing nicotinic acid, PRPP, and NAPRT in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of substrates or the formation of NaMN using HPLC.
-
Enzyme Inactivation and Product Purification: Stop the reaction by heat inactivation or addition of a quenching agent. Purify the NaMN product using ion-exchange chromatography.
This protocol describes a fed-batch fermentation process using a metabolically engineered E. coli strain for NaMN production.[6]
Materials:
-
Engineered E. coli strain overexpressing the necessary enzymes for NaMN synthesis (e.g., NAPRT)
-
Defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Feeding solution with a concentrated carbon source.
-
Inducer (e.g., IPTG) if using an inducible expression system.
-
Bioreactor with controls for pH, temperature, and dissolved oxygen.
Procedure:
-
Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a suitable medium.
-
Batch Fermentation: Inoculate the bioreactor containing the initial batch medium with the seed culture. Maintain the pH, temperature, and dissolved oxygen at optimal levels for cell growth.
-
Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the feeding of the concentrated carbon source to maintain a controlled growth rate.
-
Induction: If applicable, add the inducer to initiate the expression of the NaMN synthesis enzymes.
-
Harvesting and Product Recovery: After the fermentation is complete, harvest the cells and extract the intracellular NaMN. Purify the NaMN from the cell lysate.
Analytical and Functional Assay Protocols
This protocol outlines a high-performance liquid chromatography (HPLC) method for determining the purity of NaMN.[8][9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase:
-
A gradient of a buffer (e.g., 10 mM phosphate buffer, pH 3) and an organic solvent (e.g., methanol).[8]
Procedure:
-
Sample Preparation: Dissolve the NaMN sample in the mobile phase buffer.
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Chromatography: Elute the components using a defined gradient of the mobile phase.
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 261 nm).[8]
-
Quantification: Determine the purity by calculating the area of the NaMN peak as a percentage of the total peak area.
The biological activity of NaMN can be determined by its ability to act as a substrate for the enzyme Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), which converts NaMN to Nicotinic Acid Adenine Dinucleotide (NaAD).[10][11]
Materials:
-
NaMN sample
-
ATP
-
Recombinant NMNAT enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Coupled enzyme system for detection (e.g., an NADH-linked dehydrogenase)
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the NaMN sample, ATP, and NMNAT in the reaction buffer.
-
Coupled Reaction: Add the coupled enzyme system that will produce a detectable signal (e.g., change in NADH absorbance at 340 nm) upon the formation of NaAD.
-
Kinetic Measurement: Monitor the change in absorbance over time to determine the initial reaction rate.
-
Activity Calculation: Calculate the specific activity of the NaMN sample based on the reaction rate and the amount of NaMN used.
This protocol describes an accelerated stability study to assess the degradation of NaMN under stressed conditions.[12]
Procedure:
-
Sample Preparation: Prepare solutions of NaMN from each synthesis route in a suitable buffer.
-
Storage Conditions: Store the samples under various conditions of temperature (e.g., 4°C, 25°C, 40°C) and humidity.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), withdraw aliquots from each sample.
-
Analysis: Analyze the purity and concentration of NaMN in each aliquot using the HPLC method described above.
-
Degradation Kinetics: Determine the degradation rate and predict the shelf-life of NaMN from each synthesis route.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
Caption: NAD⁺ Biosynthesis Pathways highlighting the role of NaMN in the Preiss-Handler Pathway.
Caption: Workflow for the synthesis and functional comparison of NaMN from different routes.
Caption: Experimental workflow for the purity analysis of NaMN by HPLC.
Conclusion
The selection of a synthesis route for this compound has significant implications for the final product's quality and suitability for research and therapeutic applications.
-
Chemical synthesis offers a scalable and cost-effective option but requires rigorous purification to remove potential impurities and ensure the desired stereoisomer.
-
Enzymatic synthesis provides a highly specific and clean route to high-purity NaMN, albeit at a potentially higher cost.
-
Microbial fermentation represents a promising, sustainable, and scalable approach, with ongoing research focused on improving titers and streamlining downstream processing.
Researchers and drug development professionals must carefully consider the trade-offs between purity, yield, cost, and environmental impact when selecting a source of NaMN for their specific needs. The analytical methods and functional assays detailed in this guide provide a framework for the quality control and comparative evaluation of NaMN from any synthesis route.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Development for Determining β-Nicotinamide Mononucleotide (NMN) in Cosmetics Using m-PFC–HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Engineering of Escherichia coli for Efficient Production of Nicotinamide Mononucleotide From Nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects [mdpi.com]
- 8. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 9. mdpi.com [mdpi.com]
- 10. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMNAT1 Activity Assay Kit (Colorimetric) (ab221820) | Abcam [abcam.com]
- 12. [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinamide Mononucleotide (NaMN) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed methodologies for the quantification of nicotinamide (B372718) mononucleotide (NaMN), a key intermediate in NAD+ biosynthesis. The following sections detail the performance of various analytical techniques, supported by experimental data and protocols to aid in the selection of the most suitable method for your research needs.
Quantitative Data Summary
The performance of analytical methods for NaMN quantification can vary significantly in terms of sensitivity, specificity, and throughput. The table below summarizes key quantitative parameters for the most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzymatic Assays.
| Parameter | LC-MS/MS | Enzymatic Assays | Source(s) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 1 - 20 µM | |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 5 - 50 µM | |
| Linearity (Range) | 0.5 - 1000 ng/mL | 5 - 500 µM | |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | |
| Precision (%RSD) | < 15% | < 20% | |
| Specificity | High | Moderate to High | |
| Throughput | Moderate | High |
Experimental Protocols
Quantification of NaMN by LC-MS/MS
This method offers high sensitivity and specificity, making it a gold standard for NaMN quantification in complex biological matrices.
a) Sample Preparation (from cell culture):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Perform metabolite extraction using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
b) Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
c) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for NaMN are monitored (e.g., m/z 335.1 → 123.1).
Quantification of NaMN by Enzymatic Assay
Enzymatic assays provide a higher-throughput alternative to LC-MS/MS, though with potentially lower sensitivity and specificity.
a) Principle: These assays typically involve a series of enzymatic reactions that couple the conversion of NaMN to a detectable signal, such as a change in absorbance or fluorescence. A common approach is to convert NaMN to NAD+, which is then used in a reaction that produces a colored or fluorescent product.
b) Assay Protocol (Example):
-
Prepare cell or tissue lysates.
-
Add the lysate to a reaction mixture containing the necessary enzymes and substrates. This may include nicotinamide mononucleotide adenylyltransferase (NMNAT) to convert NaMN to NAD+.
-
In a subsequent step, add an enzyme such as alcohol dehydrogenase and its substrate, which will reduce NAD+ to NADH and in the process generate a fluorescent product (resorufin from resazurin).
-
Incubate the reaction mixture for a specified time at a controlled temperature.
-
Measure the absorbance or fluorescence using a plate reader.
-
Quantify the NaMN concentration by comparing the signal to a standard curve generated with known concentrations of NaMN.
Visualizations
Signaling Pathway
The diagram below illustrates the salvage pathway for NAD+ biosynthesis, highlighting the central role of NaMN as an intermediate.
Caption: NAD+ Salvage Pathway highlighting NaMN synthesis.
Experimental Workflow
The following diagram outlines a typical workflow for the cross-validation of NaMN quantification methods.
Caption: Workflow for cross-validation of NaMN quantification methods.
A Comparative Metabolomic Analysis of Nicotinic Acid Mononucleotide (NaMN) and Nicotinamide (NAM) Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of nicotinic acid mononucleotide (NaMN), via its direct precursor nicotinic acid (NA), and nicotinamide (B372718) (NAM) supplementation. Both are precursors to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), yet they engage distinct biosynthetic pathways, leading to different metabolic fates and downstream effects. This comparison is supported by experimental data to inform research and development in areas targeting NAD+ metabolism for therapeutic intervention.
Core Metabolic Pathways: Preiss-Handler vs. Salvage
The biosynthesis of NAD+ from NaMN and NAM follows two primary routes:
-
The Preiss-Handler Pathway (from Nicotinic Acid/NaMN): Nicotinic acid (NA) is converted to this compound (NaMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), and finally, NAD+ synthetase (NADS) amidates NAAD to produce NAD+.[1][2][3]
-
The Salvage Pathway (from Nicotinamide): Nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then directly adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.[1][2]
These distinct pathways not only utilize different enzymatic machinery but also result in the production of unique metabolic byproducts.
Quantitative Metabolomic Comparison
The following table summarizes key quantitative data from studies comparing the metabolic effects of NA (as a proxy for NaMN) and NAM supplementation.
| Parameter | Nicotinic Acid (NA) Supplementation | Nicotinamide (NAM) Supplementation | Key Findings & Significance |
| Cellular NAD+ Levels (Normal Human Epidermal Keratinocytes) | Significant 1.3-fold increase at 10 μM.[4] | No significant increase observed.[4] | In this cell type, the Preiss-Handler pathway appears to be the more effective route for elevating intracellular NAD+. |
| Blood NAD Levels (Rats) | 95.5 ± 3.0 nmol/ml.[5] | 94.1 ± 4.2 nmol/ml.[5] | At physiological doses in rats, both precursors lead to similar systemic NAD+ levels. |
| Liver NAD Levels (Rats) | 861.9 ± 37.9 nmol/g.[5] | 920.0 ± 29.8 nmol/g.[5] | Similar to blood, liver NAD+ concentrations are comparable with either precursor at physiological doses in rats. |
| Major Urinary Metabolites (Rats, Pharmacological Doses) | Nicotinic acid (55% of dose), Nicotinuric acid (15% of dose).[6] | Nicotinamide (32% of dose), N1-methylnicotinamide (MNA) (11% of dose), N1-methyl-2-pyridone-5-carboxamide (2-pyr) (2%), N1-methyl-4-pyridone-3-carboxamide (4-pyr) (3%).[6][7] | The distinct catabolic products highlight the different metabolic fates of the two precursors. |
Experimental Protocols
The following provides a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics study to compare the effects of NaMN/NA and NAM supplementation.
1. Sample Preparation
-
Cell Culture:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cell pellet.
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing metabolites for analysis.
-
-
Tissue Samples:
-
Excise tissue and immediately freeze in liquid nitrogen to quench metabolism.
-
Homogenize the frozen tissue in a cold extraction solvent.
-
Centrifuge to remove tissue debris and collect the supernatant.
-
-
Biofluids (Plasma/Blood):
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
For plasma, centrifuge to separate plasma from blood cells.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol), vortexing, and centrifuging.
-
Collect the supernatant for analysis.[8]
-
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., Gemini 3 µm C18, 100 x 4.6 mm) is commonly used.[8]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Solvent A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid).
-
Solvent B: Organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Gradient: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute compounds of varying polarities.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
3. Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for NAD+ and its metabolites.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each metabolite of interest (e.g., Nicotinic Acid: m/z 124 → 80; Nicotinamide: m/z 123 → 80).
Visualizing the Metabolic Landscape
NAD+ Biosynthetic Pathways
Comparative Experimental Workflow
Logical Relationship of Metabolic Fates
References
- 1. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fate of excess nicotinamide and nicotinic acid differs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
NaMN as a Biomarker for NAD+ Metabolism: A Comparative Guide
Introduction
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling proteins like sirtuins and PARPs. The decline of NAD+ levels is associated with aging and numerous metabolic diseases, making the accurate assessment of NAD+ metabolism crucial for researchers, scientists, and drug development professionals. While several precursors and metabolites are utilized as biomarkers to reflect the cellular NAD+ status, Nicotinic Acid Mononucleotide (NaMN) has emerged as a subject of interest. This guide provides a comprehensive comparison of NaMN with other key biomarkers of NAD+ metabolism, supported by experimental data and detailed methodologies.
Overview of NAD+ Metabolism and Biomarkers
NAD+ can be synthesized through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid (NA), and the salvage pathway from nicotinamide (NAM) and nicotinamide riboside (NR).[1][2] NaMN is a key intermediate in the Preiss-Handler pathway, formed from NA by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT).[3][4] It is subsequently converted to nicotinic acid adenine dinucleotide (NAAD) and then to NAD+.[2] Interestingly, studies have also suggested that gut microbiota can convert nicotinamide mononucleotide (NMN) into NaMN through deamidation, indicating another route for its formation.[5]
The selection of an appropriate biomarker is critical for understanding the dynamics of NAD+ metabolism in response to therapeutic interventions or in various disease states. Besides NaMN, other commonly studied biomarkers include:
-
Nicotinamide Mononucleotide (NMN): A direct precursor to NAD+ in the salvage pathway.[6]
-
Nicotinamide Riboside (NR): A precursor to NMN.[6]
-
Nicotinamide (NAM): A product of NAD+-consuming enzymes and a precursor in the salvage pathway.[3]
-
NAD+ and its reduced form, NADH: The central molecules of interest, with their ratio (NAD+/NADH) being a key indicator of cellular redox state.
Comparative Analysis of NaMN and Other NAD+ Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with changes in the overall NAD+ pool and metabolic outcomes. While NMN and NR have been extensively studied as NAD+ precursors, evidence for NaMN as a standalone biomarker is emerging.
One of the key observations is the increase in NaMN levels following supplementation with other NAD+ precursors. For instance, a clinical trial involving oral supplementation with NMN (250 mg/day for 12 weeks) in healthy subjects showed a significant increase in whole blood NAD+ levels. Notably, this study also reported a significant rise in NaMN levels, while NMN levels did not show a similar increase.[7] This suggests that NaMN may serve as a sensitive indicator of increased flux through the NAD+ metabolic network, reflecting not just the Preiss-Handler pathway but also the metabolic conversion of other precursors.
The following table summarizes quantitative data from various studies on the changes in NAD+ biomarkers in response to precursor supplementation.
Table 1: Quantitative Comparison of NAD+ Biomarkers in Response to Precursor Supplementation
| Biomarker | Study Population | Intervention | Sample Type | Fold/Percent Change | Reference |
| NaMN | Healthy subjects | 250 mg/day NMN for 12 weeks | Whole Blood | Significant increase (specific fold change not reported) | [7] |
| NAD+ | Healthy subjects | 250 mg/day NMN for 12 weeks | Whole Blood | Significant increase | [7] |
| NAD+/NADH | Healthy subjects (40-65 years) | 300 mg/day NMN for 60 days | Serum | 38% increase (from 6.57 pmol/ml to 9.07 pmol/ml) | [8] |
| NAD+ | Healthy volunteers | 250 mg/day NMN for 3 months | Plasma | Significant increase, peaking within the first month | |
| NAD+ | Prediabetic women | Oral NMN | Peripheral Blood Mononuclear Cells (PBMCs) | Increased | |
| NAD+ | Prediabetic women | Oral NMN | Muscle | No significant change | [9] |
Note: Direct comparative studies focusing on the quantitative performance of NaMN against other biomarkers under the same experimental conditions are limited. The data presented is a collation from different studies.
Experimental Protocols
Accurate quantification of NaMN and other NAD+ metabolites is essential for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity and specificity.
Protocol for Quantification of NaMN and Other NAD+ Metabolites by LC-MS/MS
This protocol is a generalized procedure based on methodologies described in the literature.[10][11][12]
1. Sample Preparation (from whole blood or tissue)
-
Extraction: Homogenize tissue samples or lyse blood cells in a cold extraction buffer, typically containing a high percentage of organic solvent (e.g., 80% methanol (B129727) or acetonitrile) to precipitate proteins and quench enzymatic activity.[13]
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards for each analyte (e.g., ¹³C-NaMN, ¹³C-NMN) to the extraction buffer to correct for matrix effects and variations in sample processing.
-
Protein Precipitation: Vortex the sample-buffer mixture vigorously and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 5% methanol in water).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column for separation.[14][15]
-
Mobile Phase: Employ a gradient elution with two mobile phases:
-
Mobile Phase A: Aqueous buffer with a pH modifier (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 3).[14]
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).
-
-
Gradient: Start with a low percentage of Mobile Phase B, gradually increasing it to elute the analytes based on their polarity.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of the analyte) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific fragment ion in the third quadrupole for detection. This provides high specificity.
-
Transitions: Define specific precursor-to-product ion transitions for each analyte and its internal standard.
-
3. Data Analysis
-
Quantification: Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of analytical standards.
Visualizations
NAD+ Biosynthetic Pathways
Experimental Workflow for Biomarker Quantification
Conclusion
The validation of NaMN as a robust biomarker for NAD+ metabolism is an ongoing area of research. Current evidence suggests that NaMN levels can reflect the overall flux of the NAD+ network, particularly in response to supplementation with precursors like NMN. Its measurement, in conjunction with other biomarkers such as NMN, NR, NAM, and NAD+ itself, can provide a more comprehensive picture of NAD+ homeostasis. The use of sensitive and specific analytical methods like LC-MS/MS is crucial for the accurate quantification of these metabolites. Further studies directly comparing the kinetics and dose-response of NaMN with other biomarkers are warranted to fully establish its utility in clinical and research settings. For professionals in drug development, monitoring a panel of NAD+ metabolites, including NaMN, may offer valuable insights into the efficacy of therapeutic strategies aimed at modulating NAD+ metabolism.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 7. researchgate.net [researchgate.net]
- 8. NAD+ Precursors Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR): Potential Dietary Contribution to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Development and validation of LC-MS/MS method for quantitation of sodium oligomannate in human plasma, urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 15. Publication: Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography method [sciprofiles.com]
A Comparative Guide to the Effects of Nicotinamide Mononucleotide (NaMN) on Sirtuin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of nicotinamide (B372718) mononucleotide (NaMN) and other sirtuin-activating compounds (STACs) on sirtuin activity, supported by available experimental data. Sirtuins, a class of NAD+-dependent deacylases, are critical regulators of cellular health and longevity, making them promising therapeutic targets. Understanding how different compounds modulate their activity is crucial for the development of effective interventions for age-related diseases.
Introduction to Sirtuins and NAD+ Metabolism
Sirtuins (SIRT1-7 in mammals) are a family of enzymes that play essential roles in a variety of cellular processes, including DNA repair, inflammation, metabolism, and stress resistance. Their enzymatic activity is fundamentally dependent on the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Consequently, cellular NAD+ levels are a critical determinant of sirtuin function.
The intracellular pool of NAD+ is maintained through several biosynthetic pathways, including the de novo pathway from tryptophan and the salvage pathways from nicotinamide (Nam), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). Nicotinic acid mononucleotide (NaMN) is a key intermediate in the NAD+ salvage pathway that starts from nicotinic acid. NaMN is converted to nicotinic acid adenine dinucleotide (NaAD) and subsequently to NAD+. This central role of NaMN as an NAD+ precursor positions it as a potential modulator of sirtuin activity.
Comparative Analysis of Sirtuin Activation
While NaMN is a known precursor to NAD+, direct quantitative data on its specific effects on the activity of various sirtuin isoforms is limited in the current scientific literature. However, we can infer its potential efficacy by examining the broader class of NAD+ precursors, such as NMN and NR, and other STACs like resveratrol (B1683913). NMN, which is structurally similar to NaMN, has been more extensively studied and has been shown to effectively increase NAD+ levels and activate sirtuins.[1]
It is understood that the efficiency of conversion of these precursors to NAD+ can vary between different cell types and tissues, which would in turn affect the level of sirtuin activation.[2]
The following table summarizes the known effects of various compounds on sirtuin activity. It is important to note the absence of specific quantitative data for NaMN, representing a current knowledge gap in the field.
| Compound | Target Sirtuin(s) | Observed Effect | Quantitative Data (Fold Activation or IC50) | Citation(s) |
| Nicotinamide Mononucleotide (NMN) | SIRT1, SIRT3, SIRT6 | Increases NAD+ levels, leading to sirtuin activation. | NMN supplementation has been shown to reverse age-associated SIRT1 inactivation. Specific fold-activation values are context-dependent. | [1][3][4] |
| Nicotinamide Riboside (NR) | SIRT1, SIRT3 | Boosts NAD+ levels, activating sirtuins. | NR supplementation increases mitochondrial NAD+ levels and stimulates SIRT3-mediated deacetylation. | [1][4] |
| Resveratrol | SIRT1, SIRT5 | Allosteric activator; can also inhibit SIRT3. | Can activate SIRT1 up to 8-fold in vitro with specific substrates. Stimulates SIRT5 deacetylase activity approximately 2.5-fold. | [5][6] |
| Nicotinamide (NAM) | Pan-sirtuin inhibitor | Product inhibition of the sirtuin deacetylation reaction. | IC50 values are substrate-dependent. | [7] |
| This compound (NaMN) | Presumed pan-sirtuin activator via NAD+ synthesis | Precursor to NAD+. | Direct quantitative data on sirtuin activation is currently unavailable. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of sirtuin activation by NaMN and other NAD+ precursors, it is essential to visualize the relevant biochemical pathways and experimental procedures.
The diagram above illustrates the conversion of various precursors, including Nicotinic Acid to NaMN, into NAD+, which then serves as the essential co-substrate for sirtuin activity.
This workflow outlines the typical steps involved in measuring the in vitro activity of sirtuins in the presence of a test compound like NaMN.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess sirtuin activity.
In Vitro Fluorometric Sirtuin Activity Assay
This assay measures the deacetylation of a fluorogenic peptide substrate by a sirtuin enzyme.
Principle: A peptide substrate containing an acetylated lysine (B10760008) residue linked to a fluorophore is used. Upon deacetylation by the sirtuin, a developer enzyme cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin activity.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, etc.)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences)
-
NAD+ solution
-
Test compound (NaMN, NMN, resveratrol, etc.) dissolved in an appropriate solvent
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer enzyme solution
-
Sirtuin inhibitor (e.g., Nicotinamide) for control experiments
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the sirtuin assay buffer, NAD+, and the fluorogenic peptide substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include wells for positive control (no inhibitor) and negative control (with a known sirtuin inhibitor).
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer enzyme solution, which also contains a sirtuin inhibitor to prevent further deacetylation.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of sirtuin activation or inhibition for each concentration of the test compound relative to the controls.
HPLC-Based Sirtuin Deacylation Assay
This method provides a direct and quantitative measurement of the formation of the deacetylated product.
Principle: The sirtuin-mediated deacylation of a peptide substrate is monitored by separating the acylated substrate from the deacetylated product using High-Performance Liquid Chromatography (HPLC) and quantifying the respective peak areas.
Materials:
-
Recombinant human sirtuin enzyme
-
Acylated peptide substrate
-
NAD+ solution
-
Test compound (NaMN, NMN, etc.)
-
Sirtuin assay buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
UV detector
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube containing the sirtuin assay buffer, NAD+, acylated peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the sirtuin enzyme.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Separate the acylated substrate and deacetylated product using a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detect the peptides using a UV detector at a wavelength of 214 nm.
-
Integrate the peak areas of the substrate and product to determine the percentage of conversion.
-
Calculate the initial reaction velocities and determine the kinetic parameters (e.g., Vmax, Km) or the dose-response curve for the test compound.
Conclusion and Future Directions
The activation of sirtuins through the modulation of NAD+ metabolism holds significant promise for therapeutic interventions in a range of age-related diseases. While NaMN is a key intermediate in the NAD+ salvage pathway, there is a notable lack of direct quantitative evidence comparing its efficacy in activating sirtuin isoforms against other well-studied NAD+ precursors like NMN and NR, and allosteric activators such as resveratrol.
Future research should focus on conducting head-to-head comparative studies to elucidate the dose-dependent effects of NaMN on the activity of all seven mammalian sirtuins. Such studies, utilizing the robust in vitro and cellular assays detailed in this guide, will be instrumental in determining the therapeutic potential of NaMN and will provide valuable insights for drug development professionals in the field of aging and metabolic diseases. The data generated will enable a more complete understanding of the structure-activity relationships among NAD+ precursors and will guide the selection of the most potent and specific sirtuin-activating compounds for further preclinical and clinical investigation.
References
- 1. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ boosting by oral nicotinamide mononucleotide administration regulates key metabolic and immune pathways through SIRT1 dependent and independent mechanisms to mitigate diet-induced obesity and dyslipidemia in mice [elifesciences.org]
- 4. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 5. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Nicotinamide Mononucleotide (NaMN) and Nicotinic Acid (NA) Supplementation for NAD+ Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of nicotinamide (B372718) mononucleotide (NaMN) and nicotinic acid (NA) as precursors for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. While direct in vivo comparative studies on NaMN are limited, this guide leverages extensive research on the closely related precursor, nicotinamide mononucleotide (NMN), to draw informed parallels and contrasts with the well-documented effects of nicotinic acid.
Introduction to NAD+ Precursors
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes from DNA repair to metabolic regulation.[1] The decline of NAD+ levels with age and in various pathological conditions has spurred interest in supplementation with NAD+ precursors to replenish cellular pools.[2] Nicotinic acid (NA), a form of vitamin B3, and nicotinamide mononucleotide (NaMN) are two such precursors. NA is converted to NaMN via the Preiss-Handler pathway, which then proceeds to synthesize NAD+.[3] This positions NaMN as a more immediate downstream precursor compared to NA.
Metabolic Pathways: From Precursor to NAD+
The biosynthesis of NAD+ from nicotinic acid follows the well-established Preiss-Handler pathway. This multi-step process is initiated by the conversion of NA to NaMN. In contrast, other precursors like nicotinamide (NAM) and nicotinamide riboside (NR) utilize the salvage pathway.
Diagram of NAD+ Biosynthetic Pathways
Caption: Simplified schematic of the Preiss-Handler and Salvage pathways for NAD+ biosynthesis.
In Vivo Efficacy: A Comparative Overview
Table 1: In Vivo Effects of Nicotinic Acid Supplementation on Tissue NAD+ Levels
| Animal Model | Dosage | Route of Administration | Duration | Tissue | Fold Increase in NAD+ (vs. Control) | Reference |
| Fischer-344 Rats | 1000 mg/kg diet | Oral | 2 weeks | Liver | ~1.44 | [4] |
Table 2: In Vivo Effects of Nicotinamide Mononucleotide (NMN) Supplementation on Tissue NAD+ Levels
| Animal Model | Dosage | Route of Administration | Duration | Tissue | Fold Increase in NAD+ (vs. Control) | Reference |
| C57BL/6N Mice | 300 mg/kg | Oral Gavage | 60 minutes | Liver | ~1.3 | [4] |
| C57BL/6N Mice | 100 mg/kg/day | Drinking Water | 12 months | Liver | ~1.2 | [4] |
| C57BL/6N Mice | 300 mg/kg/day | Drinking Water | 12 months | Skeletal Muscle | ~1.5 | [4] |
| C57BL/6J Mice | 400 mg/kg | Oral Gavage | 45 minutes | Brain | Significant Increase | [5] |
Note: The data for NMN is presented as a proxy for NaMN due to the lack of direct in vivo comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo administration of NA and NMN.
Protocol 1: Oral Administration of Nicotinic Acid in Rodents (Dietary Admixture)
Objective: To assess the effect of dietary nicotinic acid supplementation on tissue NAD+ levels.
Materials:
-
Fischer-344 rats
-
Standard rodent chow
-
Nicotinic acid powder
-
Metabolic cages for urine collection (optional)
-
Tissue homogenization buffer
-
NAD+ quantification assay kit
Procedure:
-
Acclimatize animals to individual housing and the control diet for one week.
-
Prepare experimental diets by thoroughly mixing nicotinic acid powder into the standard chow at the desired concentration (e.g., 1000 mg/kg).
-
Randomly assign animals to control and experimental groups.
-
Provide ad libitum access to the respective diets and water for the duration of the study (e.g., 2 weeks).
-
At the end of the study, euthanize animals and harvest tissues of interest (e.g., liver, kidney, blood).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Homogenize tissue samples and quantify NAD+ levels using a validated assay kit according to the manufacturer's instructions.
Diagram of Experimental Workflow for Dietary Supplementation
Caption: A typical experimental workflow for in vivo dietary supplementation studies.
Protocol 2: Oral Gavage Administration of NMN in Mice
Objective: To determine the acute effects of NMN on tissue NAD+ levels.
Materials:
-
C57BL/6J mice
-
Nicotinamide mononucleotide (NMN) powder
-
Sterile phosphate-buffered saline (PBS) or water
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Tissue homogenization buffer
-
NAD+ quantification assay kit
Procedure:
-
Acclimatize mice to handling and the experimental environment.
-
Fast mice for a short period (e.g., 4-6 hours) before administration to ensure consistent absorption.
-
Prepare the NMN solution by dissolving the powder in sterile PBS or water to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse).
-
Administer the NMN solution or vehicle (control) to the mice via oral gavage at a volume of approximately 10 mL/kg body weight.
-
At predetermined time points post-administration (e.g., 15, 30, 60 minutes), euthanize the mice.
-
Harvest tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C.
-
Perform NAD+ quantification on the collected tissue samples.
Discussion and Future Directions
The available in vivo data suggests that both nicotinic acid and NMN (as a proxy for NaMN) are effective at increasing tissue NAD+ levels. NA supplementation in the diet leads to a significant increase in liver NAD+. Oral gavage of NMN results in a rapid and significant increase in NAD+ in various tissues, including the liver and brain.
A key consideration for NA supplementation is the potential for side effects, such as flushing, which is a known physiological response. NaMN, being a downstream metabolite, may potentially bypass this effect, although this requires direct investigation. The gut microbiome has also been shown to play a role in the metabolism of NAD+ precursors, with evidence that gut bacteria can convert NMN to NaMN, adding another layer of complexity to their in vivo bioavailability and efficacy.
Future research should focus on direct in vivo comparative studies of NaMN and NA. Such studies are crucial to definitively determine their relative efficacy in raising tissue NAD+ levels, their pharmacokinetic profiles, and their potential for differential physiological effects. Investigating the role of specific transporters and the influence of the gut microbiome on the bioavailability of both precursors will also be critical for optimizing their use as NAD+-boosting therapeutics.
References
- 1. Nicotinamide improves aspects of healthspan but not lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do NAD+ Precursors Get Incorporated Into Cells? [nmn.com]
- 3. aboutnad.com [aboutnad.com]
- 4. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of Nicotinamide Mononucleotide Increases Nicotinamide Adenine Dinucleotide Level in an Animal Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nicotinamide Mononucleotide (NaMN) Transport: A Comparative Guide to PnuC and Slc12a8
For researchers, scientists, and drug development professionals, the accurate validation of nicotinamide (B372718) mononucleotide (NaMN) transport across cellular membranes is critical for understanding NAD+ metabolism and developing targeted therapeutic strategies. This guide provides a comprehensive comparison of two key NaMN transporter proteins: the prokaryotic PnuC and the mammalian Slc12a8. We present key performance data, detailed experimental protocols for validation, and visual workflows to facilitate a deeper understanding of their mechanisms.
Executive Summary
Nicotinamide mononucleotide (NaMN) is a key precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Its transport into cells is a crucial step in NAD+ biosynthesis. This guide focuses on the validation of two primary NaMN transporters:
-
PnuC: A transporter found in prokaryotes, primarily known for its role in nicotinamide riboside (NR) uptake, but also implicated in NaMN transport, particularly in certain mutants.[1][2]
-
Slc12a8: The first identified specific NaMN transporter in mammals, playing a critical role in intestinal NAD+ metabolism.[3][4][5]
This guide will delve into the functional and kinetic differences between these two transporters, providing the necessary data and methodologies for their rigorous scientific validation.
Comparative Analysis of NaMN Transporters
The functional characteristics of PnuC and Slc12a8 differ significantly in terms of substrate specificity, transport mechanism, and physiological role. The following table summarizes their key quantitative parameters.
| Feature | PnuC (Prokaryotic) | Slc12a8 (Mammalian) |
| Primary Substrate | Nicotinamide Riboside (NR)[6][7][8] | Nicotinamide Mononucleotide (NMN)[3][4][5] |
| Km for NMN | Data not readily available; primarily studied for NR | ~25 µM[3][9] |
| Vmax for NMN | Data not readily available | Not explicitly stated, but uptake is significantly increased with overexpression[3][9] |
| Transport Mechanism | Facilitated diffusion with metabolic trapping (NR phosphorylation to NMN)[10] | Sodium-dependent secondary active transport[3][4] |
| Energy Dependence | ATP required for the subsequent phosphorylation of NR by NadR, which drives transport[6] | Dependent on the sodium ion gradient maintained by Na+/K+-ATPase[3] |
| Substrate Specificity | Transports NR; some mutants show NMN uptake[1][2] | Highly specific for NMN; does not transport NR or nicotinic acid mononucleotide (NaMN)[3][11] |
| Key Associated Proteins | NadR (multifunctional protein with NR kinase activity)[6] | Not yet identified |
| Physiological Role | Vitamin B3 salvage pathway in bacteria[10] | Intestinal NaMN absorption and regulation of systemic NAD+ levels[3][4][12] |
| Regulation | Activity is responsive to internal pyridine (B92270) nucleotide levels[1] | Expression is upregulated in response to decreased NAD+ levels and during aging[3][12] |
Experimental Protocols for Transporter Validation
Accurate validation of NaMN transporter function relies on a series of well-defined experiments. Below are detailed protocols for key assays.
Radiolabeled Substrate Uptake Assay in Whole Cells
This assay directly measures the uptake of radiolabeled NaMN into cells expressing the transporter of interest.
Objective: To quantify the rate of NaMN transport into cells.
Materials:
-
Cell line of interest (e.g., HEK293T or NIH3T3 cells)
-
Expression vector containing the transporter gene (e.g., pCMV-Slc12a8) or an empty vector control
-
Transfection reagent
-
[³H]-NMN or other radiolabeled NMN
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in 24-well plates and grow to 70-80% confluency.
-
Transfect cells with the transporter expression vector or empty vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add the uptake buffer containing a known concentration of radiolabeled NMN (e.g., 25 µM [³H]-NMN) to each well.
-
Incubate for a specific time course (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.[9]
-
To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Subtract the background uptake from the empty vector control cells.
-
Plot the uptake over time to determine the initial rate of transport.
-
For kinetic analysis, perform the assay with varying concentrations of radiolabeled NMN to determine Km and Vmax values using non-linear regression analysis.[3][9]
-
Proteoliposome Reconstitution and Transport Assay
This in vitro method provides a clean system to study the transporter in isolation, free from other cellular components.[4][13]
Objective: To measure the transport activity of the purified transporter protein reconstituted into artificial lipid vesicles.
Materials:
-
Purified transporter protein
-
E. coli polar lipids or other suitable lipid mixture
-
Detergent (e.g., n-Dodecyl-β-D-maltoside - DDM)
-
Bio-Beads or dialysis cassette for detergent removal
-
Internal buffer (with or without a specific ion, e.g., NaCl)
-
External buffer
-
Radiolabeled substrate ([³H]-NMN)
-
Filtration device with appropriate filters (e.g., 0.22 µm)
Protocol:
-
Proteoliposome Preparation:
-
Solubilize the lipids in a suitable buffer containing detergent.
-
Add the purified transporter protein to the lipid-detergent mixture and incubate.
-
Remove the detergent slowly using Bio-Beads or dialysis to allow the formation of proteoliposomes.
-
The internal buffer will be trapped inside the proteoliposomes.
-
-
Transport Assay:
-
Equilibrate the proteoliposomes in the external buffer.
-
Initiate the transport by adding radiolabeled NMN to the external buffer.
-
At specific time points, take aliquots of the proteoliposome suspension and filter them through a 0.22 µm filter to separate the proteoliposomes from the external medium.
-
Wash the filter with ice-cold external buffer to remove any non-transported substrate.
-
-
Quantification:
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the amount of substrate transported into the proteoliposomes over time.
-
To study ion dependency, prepare proteoliposomes with and without the specific ion (e.g., Na+) in the internal and/or external buffer.[3]
-
Mandatory Visualizations
Signaling and Transport Pathways
The following diagrams illustrate the known transport mechanisms for NaMN and its precursors.
Caption: Overview of NaMN and NR transport pathways.
Experimental Workflow for Transporter Validation
This diagram outlines the logical flow of experiments to validate a putative NaMN transporter.
Caption: Experimental workflow for NaMN transporter validation.
Alternative NaMN Transport Mechanisms
While direct transport via proteins like Slc12a8 is established, an alternative, indirect pathway for NaMN uptake exists. This involves the extracellular dephosphorylation of NaMN to nicotinamide riboside (NR) by ectoenzymes such as CD73.[14] The resulting NR is then transported into the cell by equilibrative nucleoside transporters (ENTs).[14] Once inside the cell, NR is re-phosphorylated back to NaMN by nicotinamide riboside kinases (NRKs).[14] The relative contribution of this indirect pathway versus direct NaMN transport can vary depending on the cell type, tissue, and physiological conditions.[14]
Conclusion
The validation of NaMN transporters is a multifaceted process that requires a combination of in vitro and in vivo experimental approaches. This guide provides a comparative framework for understanding the prokaryotic PnuC and the mammalian Slc12a8 transporters. By utilizing the presented data and protocols, researchers can effectively characterize the function of these and other putative NaMN transporters, thereby advancing our understanding of NAD+ biology and its therapeutic potential.
References
- 1. Activity of the nicotinamide mononucleotide transport system is regulated in Salmonella typhimurium [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Slc12a8 is a nicotinamide mononucleotide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slc12a8 is a nicotinamide mononucleotide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide ribonucleoside uptake transporters - Wikipedia [en.wikipedia.org]
- 7. Crystal structure of the vitamin B3 transporter PnuC, a full-length SWEET homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Structure, function, evolution, and application of bacterial Pnu-type vitamin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scientists Identify Transporter for Cell Absorption of NMN in Mice [nmn.com]
- 12. renuebyscience.com [renuebyscience.com]
- 13. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of NAD+ Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of three key Nicotinamide (B372718) Adenine Dinucleotide (NAD+) precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), and Nicotinamide (NAM). The information presented is based on data from human clinical studies to aid in the evaluation of these molecules for research and therapeutic development.
Executive Summary
Orally administered NAD+ precursors exhibit distinct pharmacokinetic profiles. While all three can increase systemic NAD+ levels, their absorption, metabolism, and the magnitude of the resulting NAD+ boost differ. Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are newer precursors that have gained significant attention for their potential to efficiently increase NAD+ levels.[1][[“]] Nicotinamide (NAM), a traditional form of vitamin B3, is also a substrate for NAD+ synthesis.[3] This guide summarizes the available quantitative data, details common experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for NR, NMN, and NAM from human studies. It is important to note that the data are compiled from different studies with varying methodologies and participant populations, which may affect direct comparability.
| Precursor | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Outcome on Blood NAD+ | Study Population | Citation |
| Nicotinamide Riboside (NR) | 100 mg | Not Reported | Not Reported | Not Reported | 22% increase | Healthy Adults | [1] |
| 300 mg | Not Reported | Not Reported | Not Reported | 51% increase | Healthy Adults | [1] | |
| 1000 mg | Not Reported | Not Reported | Not Reported | 142% increase | Healthy Adults | [1] | |
| Nicotinamide Mononucleotide (NMN) | 100 mg | Not Reported | Not Reported | Not Reported | Metabolites increased dose-dependently | Healthy Japanese Men | [4] |
| 250 mg | Not Reported | Not Reported | Not Reported | Metabolites increased dose-dependently | Healthy Japanese Men | [4] | |
| 500 mg | Not Reported | Not Reported | Not Reported | Metabolites increased dose-dependently | Healthy Japanese Men | [4] | |
| Nicotinamide (NAM) | 6 g | Median: 1166 nmol/ml (Range: 787-2312) | 1 hour (in 54% of profiles) | Not Reported | Not Reported | Cancer Patients | [5] |
| 25 mg/kg | ~160 µg/ml (equivalent to 171 mg/kg in mice) | 45 minutes | Non-linear increase with dose | Not Reported | Healthy Volunteers | [3] |
Metabolic Pathways of NAD+ Precursors
The following diagram illustrates the primary pathways through which NR, NMN, and NAM are converted to NAD+ in the body.
Experimental Protocols
A typical experimental design for a comparative pharmacokinetic study of NAD+ precursors involves the following key steps:
1. Study Design and Population:
-
A randomized, crossover study design is often employed to minimize inter-individual variability.
-
Participants are typically healthy adult volunteers.
-
A washout period is included between the administration of different precursors.
2. Dosing and Administration:
-
Precursors are administered orally after an overnight fast.
-
Standardized doses are used for each precursor to allow for comparison.
3. Sample Collection:
-
Blood samples are collected at multiple time points before and after administration of the precursor. A typical schedule includes pre-dose (0 hours), and several post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Urine samples may also be collected to assess the excretion of metabolites.
4. Sample Preparation:
-
Whole blood, plasma, or peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
Samples are immediately processed or stored at -80°C to ensure the stability of NAD+ and its metabolites.
-
Metabolites are extracted from the biological matrix, often using a protein precipitation method with a solvent like methanol (B129727) or acetonitrile.
5. Analytical Methodology (LC-MS/MS):
-
Chromatography: Extracted samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reversed-phase or HILIC column is typically used to separate the NAD+ precursors and their metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for the sensitive and specific detection and quantification of the analytes. The instrument is operated in multiple reaction monitoring (MRM) mode.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification of each analyte.
Experimental Workflow
The diagram below outlines a standard workflow for a clinical pharmacokinetic study of NAD+ precursors.
Conclusion
The selection of an NAD+ precursor for research or therapeutic purposes should be guided by a thorough understanding of its pharmacokinetic properties. While direct head-to-head comparative studies in humans are still emerging, the available data suggest that NR and NMN are effective at increasing blood NAD+ levels in a dose-dependent manner.[1][[“]] NAM also serves as a precursor, though its pharmacokinetic profile and potential for side effects at higher doses may differ.[3] The detailed experimental protocols provided in this guide offer a framework for designing and conducting robust comparative studies to further elucidate the distinct advantages of each NAD+ precursor.
References
- 1. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Identity of Commercially Sourced Nicotinic Acid Mononucleotide (NaMN)
For researchers, scientists, and drug development professionals, the purity and identity of commercially sourced compounds are paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of nicotinic acid mononucleotide (NaMN), a key intermediate in the Preiss-Handler pathway of NAD+ biosynthesis. We present supporting experimental data, detailed protocols, and comparative analyses with structurally similar molecules that may be present as impurities or alternatives.
This compound (NaMN) is a crucial precursor in the de novo and salvage pathways of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) synthesis. Ensuring the identity and purity of commercially sourced NaMN is critical for studies in metabolism, aging, and disease. This guide outlines key analytical methods for this purpose, comparing NaMN to potential alternatives and impurities such as nicotinamide mononucleotide (NMN), nicotinic acid (niacin), and nicotinamide (niacinamide).
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is recommended for the unambiguous identification and purity assessment of NaMN. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information. By analyzing the chemical environment of atomic nuclei, it is possible to definitively identify a molecule and its potential impurities.
Data Presentation: 1H and 13C NMR Chemical Shifts (δ) in D2O
| Compound | 1H Chemical Shifts (ppm) | 13C Chemical Shifts (ppm) |
| This compound (NaMN) | Pyridine H2: ~9.3 ppm, Pyridine H6: ~9.1 ppm, Pyridine H4: ~8.8 ppm, Pyridine H5: ~8.3 ppm, Anomeric H1': ~6.1 ppm[1] | Pyridine C2: ~146.9, Pyridine C6: ~141.3, Pyridine C4: ~140.9, Pyridine C5: ~127.9, Pyridine C3: ~137.3, Carboxyl COOH: ~167.5, Anomeric C1': ~99.6, Ribose C4': ~87.6, Ribose C2': ~77.5, Ribose C3': ~70.0, Ribose C5': ~60.4[1] |
| Nicotinamide Mononucleotide (NMN) | Pyridine H2: ~9.4 ppm, Pyridine H6: ~9.2 ppm, Pyridine H4: ~8.9 ppm, Pyridine H5: ~8.2 ppm, Anomeric H1': ~6.1 ppm[1] | Predicted Pyridine C2: ~145.0, Predicted Pyridine C6: ~142.0, Predicted Pyridine C4: ~140.0, Predicted Pyridine C5: ~129.0, Predicted Pyridine C3: ~135.0, Predicted Amide C=O: ~167.0, Predicted Anomeric C1': ~101.0, Predicted Ribose C4': ~88.0, Predicted Ribose C2': ~78.0, Predicted Ribose C3': ~71.0, Predicted Ribose C5': ~62.0 |
| Nicotinic Acid | Pyridine H2: ~8.9-9.1 ppm, Pyridine H6: ~8.6-8.8 ppm, Pyridine H4: ~8.2-8.3 ppm, Pyridine H5: ~7.5-7.6 ppm | Pyridine C2: ~151.7, Pyridine C6: ~153.1, Pyridine C4: ~140.4, Pyridine C5: ~126.6, Pyridine C3: ~135.0, Carboxyl C=O: ~176.1 |
| Nicotinamide | Pyridine H2: ~8.9 ppm, Pyridine H6: ~8.7 ppm, Pyridine H4: ~8.2 ppm, Pyridine H5: ~7.6 ppm | Pyridine C2: ~154.5, Pyridine C6: ~150.3, Pyridine C4: ~139.2, Pyridine C5: ~131.9, Pyridine C3: ~137.0, Amide C=O: ~173.4[2] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a sample and quantifying its components. By separating compounds based on their interaction with a stationary phase, it can effectively resolve NaMN from its potential impurities.
Data Presentation: Typical HPLC Parameters and Retention Times
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 10 mM phosphate (B84403) buffer (pH 3.0) : methanol (B129727) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm |
| Expected Retention Time for NaMN | ~4-6 minutes (highly dependent on specific column and conditions) |
Note: Under these conditions, nicotinic acid and nicotinamide would typically have different retention times, allowing for their detection as potential impurities.
Mass Spectrometry (MS)
Mass spectrometry provides highly sensitive and specific detection of molecules based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS), it is a powerful tool for both identification and quantification. Tandem mass spectrometry (MS/MS) further provides structural information through fragmentation analysis.
Data Presentation: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M+H]+ | Key MS/MS Fragment Ions (m/z) |
| This compound (NaMN) | C11H14NO9P | 336.0484 | 124 (nicotinic acid), 97 (phosphate group) |
| Nicotinamide Mononucleotide (NMN) | C11H15N2O8P | 335.0644 | 123 (nicotinamide), 97 (phosphate group) |
| Nicotinic Acid | C6H5NO2 | 124.0348 | 80 |
| Nicotinamide | C6H6N2O | 123.0558 | 80 |
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 5-10 mg of the commercially sourced NaMN in approximately 0.6 mL of deuterium (B1214612) oxide (D2O). Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
Instrument Parameters (400 MHz NMR) :
-
1H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a pulse sequence with water suppression.
-
13C NMR : Acquire spectra using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of 13C.
-
-
Data Analysis : Process the spectra using appropriate software. Compare the chemical shifts and coupling constants of the sample to the reference data provided in the table above. Integrate the signals to determine the relative amounts of NaMN and any identified impurities.
HPLC Sample Preparation and Analysis
-
Sample Preparation : Prepare a stock solution of the commercial NaMN in the mobile phase (or a compatible solvent like water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrument Parameters :
-
Set up the HPLC system with the specified C18 column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject 10-20 µL of the sample.
-
-
Data Analysis : Analyze the resulting chromatogram. The purity of the NaMN can be calculated based on the area of the main peak relative to the total area of all peaks. The identity can be confirmed by comparing the retention time to that of a certified NaMN standard.
LC-MS/MS Sample Preparation and Analysis
-
Sample Preparation : Prepare a dilute solution of the commercial NaMN in a solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid) at a concentration of approximately 1-10 µg/mL.
-
Instrument Parameters :
-
Use a C18 column with a gradient elution, for example, starting with high aqueous phase (e.g., 95% water with 0.1% formic acid) and ramping to a higher organic phase (e.g., 95% acetonitrile (B52724) with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
For identification, perform a full scan to detect the [M+H]+ ion of NaMN (m/z 336.0484).
-
For confirmation and to distinguish from isomers like NMN, perform a product ion scan (MS/MS) on the parent ion.
-
-
Data Analysis : Compare the precursor ion mass and the fragmentation pattern to the expected values for NaMN.
Mandatory Visualizations
Caption: Workflow for the analytical confirmation of commercially sourced NaMN.
Caption: The Preiss-Handler pathway for NAD+ biosynthesis, highlighting the role of NaMN.
Conclusion
Confirming the identity and purity of commercially sourced NaMN is a critical step in ensuring the validity of research findings. A combination of NMR spectroscopy for structural elucidation, HPLC for purity assessment, and LC-MS/MS for sensitive identity confirmation provides a robust analytical strategy. By comparing the experimental data obtained from these techniques with the reference values provided in this guide, researchers can confidently verify the quality of their NaMN samples before proceeding with their studies.
References
Safety Operating Guide
Proper Disposal of Nicotinic Acid Mononucleotide: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of nicotinic acid mononucleotide (NAMN), a ribonucleotide vital in various research and development applications.
This compound, in its pure form, is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] Consequently, its disposal is often more straightforward than that of hazardous materials. However, it is crucial to adhere to all applicable federal, state, and local regulations, as waste disposal requirements can vary.[4]
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle NAMN with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While NAMN is not considered highly toxic, these measures minimize any potential risks. In case of a spill, sweep up the solid material, place it in a suitable container for disposal, and ventilate the area.[5]
Step-by-Step Disposal Procedures
The primary determinant for the disposal method of NAMN is whether it is in its pure form or mixed with other chemicals.
1. Pure, Uncontaminated this compound:
For pure NAMN that has not been contaminated with hazardous substances, the recommended disposal method is often discharge into the sanitary sewer system.[6][7] This is because it is a readily soluble organic salt.[6][7]
-
Procedure:
-
Dissolve the solid NAMN in a large volume of water. A general guideline is to flush with 10-20 times the amount of the chemical.[7]
-
Pour the resulting solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed through the plumbing system.
-
2. This compound Mixed with Hazardous Waste:
If NAMN is mixed with solvents or other chemicals classified as hazardous, it must be treated as hazardous waste. In this scenario, the disposal procedure is dictated by the nature of the hazardous components in the mixture.
-
Procedure:
-
Waste Identification: Determine the hazardous characteristics of the waste mixture. This can be done by consulting the Safety Data Sheets (SDS) for all components.
-
Containerization: Place the waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical waste it holds, with plastic being a preferred material.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents, and the associated hazards.[9]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] Keep the container closed except when adding waste.[8]
-
Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service for pickup and disposal.[5][8] Do not attempt to dispose of hazardous waste down the sanitary sewer.
-
Regulatory and Compliance Data for Hazardous Waste
While pure this compound is not typically regulated as hazardous waste, it is crucial for laboratory personnel to be aware of the general regulations for hazardous waste accumulation, as NAMN may become part of a hazardous waste stream.
| Regulatory Aspect | Requirement |
| Satellite Accumulation Area (SAA) Quantity Limits | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) chemical waste may be accumulated.[8][10][11] |
| SAA Storage Time Limit | Hazardous waste containers can be stored in an SAA for up to 12 months from the date waste was first added, provided the quantity limits are not exceeded.[8] |
| Central Accumulation Area (CAA) Storage Time Limits | Storage time depends on the facility's generator status: up to 180 days for Small Quantity Generators (SQGs) and 90 days for Large Quantity Generators (LQGs). There is no time limit for Very Small Quantity Generators (VSQGs).[9] |
| Waste Determination | The generator of the waste is responsible for determining if it is hazardous.[4] This can be done by trained professionals such as EH&S staff.[12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. scribd.com [scribd.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. acs.org [acs.org]
Personal protective equipment for handling nicotinic acid mononucleotide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the proper personal protective equipment (PPE), handling procedures, and disposal of nicotinic acid mononucleotide (NAMN), fostering a secure research environment. While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is recommended to ensure personal safety and prevent contamination.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile rubber gloves are commonly recommended.[5] For splashing, a thickness of >0.11mm is suggested.[5] | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Recommended if ventilation is inadequate or if dust formation is likely.[4][5] | Avoids inhalation of the powder, which may cause respiratory irritation.[6][7] |
Operational and Disposal Plans
Proper handling and disposal are critical for maintaining a safe laboratory environment. The following procedural steps provide a clear workflow for managing this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
For long-term storage, refer to the manufacturer's recommendations, which may include temperatures between -15°C and -25°C.[5]
Handling and Preparation of Solutions:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust generation.[4][6]
-
Wear the recommended PPE as detailed in the table above.
-
When preparing solutions, if using water as the solvent, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[8]
Accidental Release Measures:
-
Spills: In case of a spill, avoid generating dust.[9] Sweep up the solid material and place it into a suitable, closed container for disposal.[5]
-
Personal Contact:
-
In all cases of significant exposure or if symptoms persist, seek medical attention.[5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with applicable national, regional, or local laws and regulations.[5]
-
Do not let the product enter drains.[1]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[5]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. echemi.com [echemi.com]
- 5. signalchemdx.cn [signalchemdx.cn]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scribd.com [scribd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
